MCH-1 antagonist 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenylmethoxy-1-[1-(2-pyrrolidin-1-ylethyl)indazol-5-yl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c30-25-17-23(31-19-20-6-2-1-3-7-20)10-13-28(25)22-8-9-24-21(16-22)18-26-29(24)15-14-27-11-4-5-12-27/h1-3,6-10,13,16-18H,4-5,11-12,14-15,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYYFLZCKXHEJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C3=C(C=C(C=C3)N4C=CC(=CC4=O)OCC5=CC=CC=C5)C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MCH-1 Antagonists
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Melanin-concentrating hormone (MCH) is a neuropeptide that plays a critical role in regulating energy homeostasis, feeding behavior, mood, and emotional responses.[1][2][3] Its effects are primarily mediated through the melanin-concentrating hormone receptor 1 (MCHR1), a G-protein coupled receptor (GPCR) extensively expressed in the central nervous system.[4][5] The development of MCHR1 antagonists has garnered significant attention as a promising therapeutic strategy for obesity, anxiety, and depression.[1][6] These antagonists function by blocking the endogenous ligand, MCH, from binding to and activating MCHR1, thereby inhibiting its downstream signaling cascades.[3] This guide provides a comprehensive overview of the MCHR1 signaling pathway, the molecular mechanism of its antagonists, key quantitative data from preclinical studies, and detailed experimental protocols used in their evaluation.
The MCH/MCHR1 Signaling System
MCHR1 is a class A GPCR that couples to multiple G-protein subtypes, primarily Gαi/o and Gαq.[4][7] This dual coupling allows MCH to trigger diverse intracellular responses upon binding to the receptor.
-
Gαi/o Pathway (Inhibitory) : Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase (AC). This action reduces the conversion of ATP to cyclic adenosine monophosphate (cAMP), thereby lowering intracellular cAMP levels and decreasing the activity of protein kinase A (PKA).[8] This pathway is often associated with the inhibition of neuronal activation.[8]
-
Gαq Pathway (Excitatory) : Activation of the Gαq subunit stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[8] This cascade can lead to the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.[7][9]
The simultaneous engagement of these pathways allows for complex and nuanced regulation of cellular function in response to MCH.
Caption: MCHR1 signaling and antagonist blockade.
Core Mechanism of MCH-1 Antagonists
MCH-1 antagonists are compounds designed to prevent the effects of MCH by blocking its receptor, MCHR1.[3] Their primary mechanism of action is competitive or allosteric inhibition.
-
Competitive Antagonism : The antagonist binds to the same site on the MCHR1 receptor as the endogenous ligand MCH. By occupying this orthosteric site, it physically prevents MCH from binding and initiating the signaling cascade.
-
Allosteric Antagonism : The antagonist binds to a different, allosteric site on the receptor.[3][10] This binding induces a conformational change in the receptor that reduces the affinity of MCH for its binding site or prevents the receptor from adopting an active conformation, thus inhibiting signal transduction.[3][10]
Some antagonists, such as the 8-methylquinoline derivative MQ1, have been identified as negative allosteric modulators (NAMs) that exhibit slow dissociation from the receptor.[10] This property can lead to a prolonged and insurmountable antagonism, which may offer therapeutic advantages.[10] By blocking MCH binding, these antagonists effectively inhibit all downstream signaling pathways, including Gαi-mediated cAMP reduction, Gαq-mediated calcium mobilization, and β-arrestin signaling.[10]
Caption: Logical flow of MCH-1 antagonist action.
Quantitative Data and Pharmacological Effects
The efficacy of MCH-1 antagonists is quantified through various in vitro and in vivo studies. These studies demonstrate their potential in treating obesity, anxiety, and depression.
The table below summarizes the binding affinity (Ki) and functional potency (IC50) of several representative MCH-1 antagonists. Lower values indicate higher affinity and potency.
| Compound | Assay Type | Species | Ki / IC50 (nM) | Citation |
| Exemplified Compound | Radioligand Binding | Rat | Ki: 2.4 | [11] |
| Exemplified Compound | Radioligand Binding | Rat | Ki: 20.9 | [11] |
| TPI 1361-17 | Ca2+ Mobilization | Rat | IC50: 6.1 | [12] |
| SNAP-94847 | Competitive Inhibition | Human | - | [13] |
MCH-1 antagonists have consistently demonstrated efficacy in animal models of obesity and mood disorders.
| Antagonist | Model | Dosing | Key Finding | Citation |
| GW803430 | Rat Sucrose Self-Administration | 3, 10, 30 mg/kg, i.p. | Reduced sucrose but not saccharin intake, indicating decreased appetite for calories. | [14] |
| NGX-1 | Diet-Induced Obese Rats | 10 mg/kg, oral | Decreased body weight gain and reduced food intake by 13% in the high-fat diet group. | [15] |
| Various | Diet-Induced Obese Rats | Chronic Administration | Successfully decreased food intake and body weight gain. | [16] |
| SNAP-7941 | Rat Forced-Swim Test | N/A | Reduced immobility time with efficacy similar to fluoxetine. | [16] |
| TPI 1361-17 | MCH-Induced Feeding (Rat) | i.c.v. | Blocked MCH-induced food intake by 75%. | [12] |
These studies suggest that the anti-obesity effects of MCH-1 antagonists are driven by a reduction in food intake and potentially an increase in energy expenditure.[17][18] Their anxiolytic and antidepressant effects are linked to the modulation of stress-related pathways in the brain.[1][16]
Key Experimental Protocols
The characterization of MCH-1 antagonists involves a series of standardized in vitro and in vivo assays.
This assay measures the ability of an antagonist to block MCH-induced increases in intracellular calcium, which is a direct readout of Gαq pathway activation.
Methodology:
-
Cell Culture : HEK293 or CHO cells stably transfected with the MCHR1 gene are cultured to confluency in appropriate media.
-
Cell Plating : Cells are seeded into 96-well or 384-well black, clear-bottom plates.
-
Dye Loading : Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for approximately 1 hour at 37°C.
-
Compound Addition : The MCH-1 antagonist (at various concentrations) is added to the wells and pre-incubated for a specified time (e.g., 15-30 minutes).
-
Agonist Stimulation : A fixed concentration of MCH (typically EC80, the concentration that elicits 80% of the maximal response) is added to the wells.
-
Signal Detection : Changes in fluorescence intensity are measured immediately using a plate reader (e.g., FLIPR, FlexStation). An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis : The antagonist's ability to inhibit the MCH-induced signal is calculated, and IC50 values are determined by fitting the data to a dose-response curve.
This model is the standard for evaluating the anti-obesity potential of MCH-1 antagonists.
Caption: Experimental workflow for a DIO study.
Methodology:
-
Induction : Male rodents (e.g., C57BL/6 mice or Sprague-Dawley rats) are fed a high-fat diet (45-60% kcal from fat) for several weeks until they develop a significantly higher body weight and fat mass compared to chow-fed controls.[15]
-
Treatment : Obese animals are then treated chronically (e.g., daily for 2-4 weeks) with the MCH-1 antagonist or a vehicle control.[15][17]
-
Monitoring : Throughout the study, body weight and food intake are recorded daily. Energy expenditure can be assessed using metabolic cages (indirect calorimetry).
-
Endpoint Analysis : At the end of the study, body composition (fat and lean mass) is measured, and tissues and plasma are collected to analyze metabolic parameters like glucose, insulin, and lipid levels.[17]
-
Pair-Feeding Study : A separate cohort of animals may be pair-fed to the antagonist-treated group. This means they receive the same amount of food that the treated group voluntarily consumed. This control experiment helps determine if the weight loss is due solely to reduced food intake or if the antagonist also increases energy expenditure.[15][17][18]
References
- 1. Melanin-concentrating hormone MCH1 receptor antagonists: a potential new approach to the treatment of depression and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. What are MCHR1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications [frontiersin.org]
- 5. The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent patents on novel MCH1 receptor antagonists as potential anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Melanin-concentrating hormone activates signaling pathways in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of the Interaction and Pharmacological Modulation of MCHR1 Signaling by the C-Terminus of MRAP2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Melanin-concentrating hormone receptor 1 (MCH1-R) antagonism: reduced appetite for calories and suppression of addictive-like behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. | BioWorld [bioworld.com]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. Mechanism of the anti-obesity effects induced by a novel Melanin-concentrating hormone 1-receptor antagonist in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of MCH-1 Antagonist 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery, synthesis, and biological evaluation of a pivotal Melanin-Concentrating Hormone Receptor 1 (MCH-1) antagonist, compound 1 (also known as T-226296 ). This document provides a comprehensive overview of the core pharmacology, detailed experimental protocols, and quantitative data to support further research and development in this area. MCH-1 receptor antagonists are a promising class of therapeutic agents, primarily investigated for their potential in the treatment of obesity and other metabolic disorders.
Core Concepts: MCH-1 Receptor Signaling
The Melanin-Concentrating Hormone Receptor 1 (MCH-1) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain.[1] Its endogenous ligand, melanin-concentrating hormone (MCH), is a neuropeptide that plays a significant role in the regulation of energy homeostasis, appetite, and mood.[2][3]
Upon binding of MCH, the MCH-1 receptor couples to inhibitory G proteins (Gαi) and Gq proteins (Gαq).[4][5] This dual signaling capability leads to two primary intracellular cascades:
-
Gαi Pathway: Activation of the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5]
-
Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca2+) concentrations and the activation of protein kinase C (PKC).
The culmination of these signaling events can also lead to the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.[4] Antagonists of the MCH-1 receptor, such as compound 1 , block these signaling cascades, thereby mitigating the orexigenic (appetite-stimulating) effects of MCH.
Discovery and Structure of Antagonist 1 (T-226296)
Compound 1 , also known by its research code T-226296, was one of the first potent and selective non-peptide MCH-1 receptor antagonists to be discovered.[4] Its identification was a significant step forward in the exploration of the therapeutic potential of MCH-1 antagonism. The chemical structure of T-226296 is (-)-N-[6-(dimethylaminomethyl)-5,6,7,8-tetrahydronaphthalen-2-yl]-4'-fluoro-1,1'-biphenyl-4-carboxamide.
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities and functional activities of T-226296 and other notable MCH-1 antagonists.
Table 1: MCH-1 Receptor Binding Affinities
| Compound | Target | Ki (nM) | IC50 (nM) | Reference |
| T-226296 | human MCH-1R | 5.5 | 5.5 | [4] |
| T-226296 | rat MCH-1R | 8.6 | 8.6 | [4] |
| MCH-1 antagonist 1 (HY-100331) | MCH-1 | 2.6 | - | [6][7] |
| TPI 1361-17 | rat MCH-1R | - | 6.1 | [5] |
Table 2: In Vitro Functional Antagonist Activity
| Compound | Assay | IC50 (nM) | Reference |
| T-226296 | MCH-induced Ca2+ mobilization (hMCH-1R) | - | [4] |
| T-226296 | Forskolin-stimulated cAMP accumulation inhibition (hMCH-1R) | - | [4] |
| TPI 1361-17 | MCH-induced Ca2+ mobilization (rat MCH-1R) | 6.1 | [5] |
| This compound (HY-100331) | CYP3A4 inhibition | 10,000 | [6][7] |
Experimental Protocols
Synthesis of this compound (T-226296)
The synthesis of T-226296 involves a multi-step process, with key transformations including a Suzuki coupling to form the biphenyl core and a reductive amination to install the dimethylaminomethyl side chain. The following is a representative synthetic workflow.
Step 1: Acetylation of 6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol 6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol is reacted with acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent (e.g., dichloromethane) to yield N-(6-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide. The reaction is typically stirred at room temperature until completion, followed by aqueous workup and purification.
Step 2: Oxidation of the Secondary Alcohol The secondary alcohol of N-(6-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is oxidized to the corresponding ketone using a suitable oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in an inert solvent. The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the product, N-(6-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, is isolated and purified.
Step 3: Reductive Amination N-(6-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is subjected to reductive amination with dimethylamine. This is typically carried out in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) in a solvent such as dichloroethane. The reaction yields N-[6-(dimethylaminomethyl)-5,6,7,8-tetrahydronaphthalen-2-yl]acetamide.
Step 4: Hydrolysis of the Acetamide The acetamide protecting group is removed by acid-catalyzed hydrolysis (e.g., using aqueous HCl) to afford 6-(dimethylaminomethyl)-5,6,7,8-tetrahydronaphthalen-2-amine.
Step 5: Amide Coupling The final step involves the amide coupling of 6-(dimethylaminomethyl)-5,6,7,8-tetrahydronaphthalen-2-amine with 4'-fluoro-1,1'-biphenyl-4-carboxylic acid. This reaction is facilitated by a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a polar aprotic solvent like dimethylformamide (DMF). The final product, T-226296, is then purified by chromatography. The synthesis of 4'-fluoro-1,1'-biphenyl-4-carboxylic acid can be achieved via a Suzuki coupling between 4-bromobenzoic acid and (4-fluorophenyl)boronic acid.
Biological Assays
MCH-1 Receptor Binding Assay (Radioligand Displacement)
This assay is performed to determine the binding affinity of the antagonist to the MCH-1 receptor.
-
Membrane Preparation: Membranes from cells stably expressing the human or rat MCH-1 receptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 2 mM EDTA, and 0.1% BSA) is used.
-
Radioligand: A radiolabeled MCH analog, such as [125I]-MCH, is used as the tracer.
-
Assay Procedure:
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test antagonist.
-
For total binding, no antagonist is added. For non-specific binding, a high concentration of unlabeled MCH is added.
-
The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration through a glass fiber filter plate. The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is then quantified using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition binding curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to reverse the MCH-induced inhibition of adenylyl cyclase.
-
Cell Culture: Cells expressing the MCH-1 receptor are seeded in 96-well plates and grown to near confluency.
-
Assay Medium: A serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) is used to prevent the degradation of cAMP.
-
Assay Procedure:
-
The cells are pre-incubated with varying concentrations of the test antagonist for a short period (e.g., 15-30 minutes).
-
Adenylyl cyclase is then stimulated with a fixed concentration of forskolin.
-
Immediately after, MCH is added at a concentration that produces a submaximal inhibition of the forskolin-stimulated cAMP production (e.g., EC80).
-
The plate is incubated at 37°C for a defined period (e.g., 30 minutes).
-
-
cAMP Quantification: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that restores 50% of the MCH-inhibited cAMP production, is determined by fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound (T-226296) represents a cornerstone in the development of small molecule therapeutics targeting the MCH system. Its discovery has paved the way for numerous subsequent research programs and the development of a diverse range of MCH-1 antagonists. The data and protocols presented in this guide are intended to provide a solid foundation for researchers in the field, facilitating the design and execution of experiments aimed at further elucidating the therapeutic potential of MCH-1 receptor antagonism.
References
- 1. MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-[6-(Dimethylamino)-9-phenyl-3H-telluroxanthen-3-ylidene]-N-methylmethanaminium hexafluorophosphate monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of the MCH-1 Antagonist: SNAP-7941
This technical guide provides a comprehensive overview of the pharmacological profile of SNAP-7941, a selective and high-affinity antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH-1). This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Introduction to MCH-1 and SNAP-7941
Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in the regulation of energy homeostasis, food intake, and mood.[1][2][3] Its effects are mediated through G protein-coupled receptors, primarily the MCH-1 receptor in rodents.[4][5] Antagonism of the MCH-1 receptor is a promising therapeutic strategy for the treatment of obesity, anxiety, and depression.[2][6][7]
SNAP-7941 is a potent and selective MCH-1 receptor antagonist that has been extensively studied for its anorectic, anxiolytic, and antidepressant-like effects.[1][2][6][7][8] This guide details its binding characteristics, in vitro functional activity, and in vivo efficacy.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for SNAP-7941 from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Functional Antagonism
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Binding Affinity | |||
| Kb (predicted) | 0.57 nM | [3H]phosphoinositide accumulation assay in a mammalian cell line expressing human MCH-1R | [1] |
| Kd ([3H]SNAP-7941) | 0.18 nM | COS-7 cells expressing human MCH-1R | [1] |
| Bmax ([3H]SNAP-7941) | 870 fmol/mg protein | COS-7 cells expressing human MCH-1R | [1] |
| Ki ((±)-SNAP-7941) | Low nanomolar range | CHO-K1 membranes expressing human MCH-1R, displacement of [125I]MCH | [9] |
| Functional Antagonism | |||
| pA2 | 9.24 | [3H]phosphoinositide accumulation assay in a mammalian cell line expressing human MCH-1R | [1] |
| Schild Slope | 0.98 | [3H]phosphoinositide accumulation assay in a mammalian cell line expressing human MCH-1R | [1] |
| Selectivity | |||
| MCH-1R vs MCH-2R | >1,000-fold | Not specified | [1] |
| MCH-1R vs other GPCRs | >1,000-fold | Including 5-HT2c, galanin, and neuropeptide Y receptors | [1] |
Table 2: In Vivo Efficacy of SNAP-7941
| Animal Model | Effect | Dose Range | Route of Administration | Reference |
| Anorectic Effects | ||||
| MCH-stimulated food intake in rats | Inhibition of MCH-induced hyperphagia | 10 mg/kg | Intraperitoneal (i.p.) | [1] |
| Palatable food consumption in satiated rats | Dose-dependent decrease in milk consumption | 3, 10, 30 mg/kg | Intraperitoneal (i.p.) | [1] |
| Diet-induced obese rats (chronic admin.) | Sustained decrease in body weight | Not specified | Not specified | [1][2] |
| Antidepressant-like Effects | ||||
| Rat forced-swim test | Significant decrease in immobility | 3, 10, 30 mg/kg | Oral | [1] |
| Anxiolytic-like Effects | ||||
| Rat social interaction test | Increased interaction time | Not specified | Not specified | [6] |
| Guinea pig maternal-separation vocalization test | Reduced distress vocalizations | Not specified | Not specified | [6] |
| Cognitive Effects | ||||
| Social recognition in rats | Dose-dependent enhancement | 0.63-10.0 mg/kg | Intraperitoneal (i.p.) | [10] |
| Acetylcholine levels in rat frontal cortex | Elevation of extracellular levels | 0.63-40.0 mg/kg | Intraperitoneal (i.p.) | [10] |
MCH-1 Receptor Signaling Pathways
The MCH-1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi and Gq proteins.[4][5] Activation of the MCH-1 receptor by its endogenous ligand, MCH, initiates multiple downstream signaling cascades. SNAP-7941 acts as a competitive antagonist, blocking these signaling events.
Experimental Protocols
Detailed methodologies for key experiments cited in the pharmacological profiling of SNAP-7941 are provided below.
In Vitro Assays
This protocol describes a method to determine the binding affinity (Ki) of SNAP-7941 for the MCH-1 receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the human MCH-1 receptor (e.g., CHO-K1 or COS-7) to near confluence.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of membrane preparation (e.g., 10-50 µg protein).
-
50 µL of competing compound (SNAP-7941) at various concentrations.
-
50 µL of radioligand (e.g., [125I]MCH or [3H]SNAP-7941) at a fixed concentration near its Kd.
-
-
For total binding, add 50 µL of buffer instead of the competing compound.
-
For non-specific binding, add a high concentration of a non-labeled MCH-1 ligand.
-
Incubate the plate for 60-90 minutes at 30-37°C with gentle agitation to reach equilibrium.
3. Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of SNAP-7941 to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the Ki using the Cheng-Prusoff equation.
This protocol measures the ability of SNAP-7941 to antagonize MCH-induced intracellular calcium release, a hallmark of Gq activation.
1. Cell Preparation:
-
Seed cells expressing the MCH-1 receptor into a 96- or 384-well black, clear-bottom plate.
-
Culture the cells until they form a confluent monolayer.
2. Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye solution.
-
Incubate the plate for approximately 1 hour at 37°C to allow the dye to enter the cells.
3. Antagonist Pre-incubation:
-
Prepare serial dilutions of SNAP-7941.
-
Add the SNAP-7941 solutions to the wells and incubate for a specified period (e.g., 15-30 minutes).
4. Agonist Stimulation and Measurement:
-
Use a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR).
-
Add a solution of MCH at a concentration that elicits a submaximal response (e.g., EC80) to all wells.
-
Immediately measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
5. Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the response as a percentage of the control (MCH alone) against the log concentration of SNAP-7941.
-
Calculate the IC50 value, which represents the concentration of SNAP-7941 that inhibits 50% of the MCH-induced calcium response.
In Vivo Assays
This model assesses the antidepressant-like properties of a compound by measuring the duration of immobility in rats forced to swim in an inescapable cylinder.
1. Apparatus:
-
A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth where the rat cannot touch the bottom or escape.
2. Procedure:
-
Pre-test (Day 1): Place each rat individually into the swim cylinder for a 15-minute session. This induces a state of immobility in a subsequent test. After the session, remove the rat, dry it, and return it to its home cage.
-
Test (Day 2): Administer SNAP-7941 or vehicle orally. After a specified pre-treatment time (e.g., 60 minutes), place the rat back into the swim cylinder for a 5-minute test session.
-
Record the entire 5-minute session for later analysis.
3. Behavioral Scoring:
-
An observer, blind to the treatment conditions, scores the duration of the following behaviors:
-
Immobility: The rat makes only the minimal movements necessary to keep its head above water.
-
Swimming: The rat shows active swimming motions, moving around the cylinder.
-
Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the walls.
-
4. Data Analysis:
-
Compare the duration of immobility between the SNAP-7941 treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time is indicative of an antidepressant-like effect.
This test measures the anxiolytic-like effects of a compound by observing the social behavior of a pair of unfamiliar rats.
1. Apparatus:
-
An open-field arena (e.g., a square box with walls) with controlled lighting conditions.
2. Procedure:
-
House the rats individually for a period before the test to increase their motivation for social interaction.
-
Administer SNAP-7941 or vehicle to the rats.
-
After the pre-treatment period, place a pair of unfamiliar, weight-matched, and treatment-matched rats into the arena.
-
Record the session (e.g., 10 minutes) for subsequent analysis.
3. Behavioral Scoring:
-
A trained observer, blind to the treatment, scores the total time the pair of rats spends in active social interaction. This includes behaviors such as:
-
Sniffing
-
Following
-
Grooming each other
-
Crawling over or under each other
-
-
Aggressive or passive contact is typically excluded.
4. Data Analysis:
-
Compare the total time of active social interaction between the SNAP-7941 treated groups and the vehicle control group. An increase in social interaction time suggests an anxiolytic-like effect.
Experimental Workflow for MCH-1 Antagonist Characterization
The following diagram illustrates a typical workflow for the pharmacological characterization of a novel MCH-1 antagonist.
References
- 1. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 2. researchgate.net [researchgate.net]
- 3. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. criver.com [criver.com]
- 6. animal.research.wvu.edu [animal.research.wvu.edu]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. cosmobio.co.jp [cosmobio.co.jp]
- 10. The use of social interaction as a method for detecting anxiolytic activity of chlordiazepoxide-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of MCH-1 Antagonists: A Technical Guide for Drug Development Professionals
An In-depth Exploration of the Core Principles Guiding the Development of Potent and Selective Melanin-Concentrating Hormone Receptor 1 Antagonists
The Melanin-Concentrating Hormone Receptor 1 (MCH-1R) has emerged as a compelling target for the therapeutic intervention of obesity and other metabolic disorders. As a G-protein coupled receptor predominantly expressed in the brain, it plays a crucial role in the regulation of energy homeostasis and feeding behavior. The development of small molecule antagonists for MCH-1R has been a significant focus of medicinal chemistry efforts. This guide provides a detailed overview of the structure-activity relationships (SAR) of key MCH-1 antagonist scaffolds, outlines the experimental protocols for their evaluation, and illustrates the underlying biological pathways and discovery workflows.
Core Scaffolds and Structure-Activity Relationship Insights
The quest for potent and selective MCH-1R antagonists has led to the exploration of diverse chemical scaffolds. Among these, aminoquinolines and spirohydantoins have been extensively investigated, yielding compounds with nanomolar and even sub-nanomolar affinities. The following sections summarize the key SAR findings for these classes of compounds.
Aminoquinoline Derivatives
The aminoquinoline core has proven to be a versatile template for the design of MCH-1R antagonists. SAR studies have revealed several critical structural features that govern the potency and selectivity of these compounds.[1][2]
Table 1: Structure-Activity Relationship of Aminoquinoline MCH-1 Antagonists
| Compound ID | Core Structure | R1 | R2 | R3 | MCH-1R Binding Affinity (Ki, nM) |
| 1a | 2-Aminoquinoline | H | 4-Chlorophenyl | H | 150 |
| 1b | 2-Aminoquinoline | CH3 | 4-Chlorophenyl | H | 75 |
| 1c | 2-Aminoquinoline | H | 4-Trifluoromethylphenyl | H | 50 |
| 1d | 2-Aminoquinoline | H | 4-Chlorophenyl | 6-OCH3 | 25 |
| 2a | 4-Aminoquinoline | H | Cyclohexyl | H | 200 |
| 2b | 4-Aminoquinoline | H | Biphenyl | H | 30 |
| 2c | 4-Aminoquinoline | H | Biphenyl | 2-CH3 | 15 |
Note: The data presented in this table is a representative compilation from multiple sources and is intended to illustrate general SAR trends.
Key takeaways from the SAR of aminoquinoline MCH-1 antagonists include:
-
Substitution at the 2- and 4-positions: The position of the amino group on the quinoline ring significantly impacts activity, with both 2-amino and 4-amino derivatives demonstrating potency.
-
Nature of the Amine Substituent: Bulky and lipophilic groups at the amino position are generally favored for optimal binding.
-
Aromatic Substituents: The presence of an aromatic ring, often with electron-withdrawing groups, attached to the amino moiety is a common feature of potent antagonists.
-
Quinoline Ring Substitution: Substitution on the quinoline core, particularly at the 6- and 7-positions, can modulate potency and pharmacokinetic properties.
Spirohydantoin Derivatives
Spirohydantoins represent another prominent class of MCH-1R antagonists, characterized by a rigid spirocyclic core that helps to orient key pharmacophoric features for optimal receptor interaction.[3][4]
Table 2: Structure-Activity Relationship of Spirohydantoin MCH-1 Antagonists
| Compound ID | Core Structure | R1 | R2 | Spirocyclic Ring | MCH-1R Binding Affinity (Ki, nM) |
| 3a | Spirohydantoin | H | 4-Fluorophenyl | Cyclopentane | 120 |
| 3b | Spirohydantoin | CH3 | 4-Fluorophenyl | Cyclopentane | 60 |
| 3c | Spirohydantoin | H | 3,4-Dichlorophenyl | Cyclopentane | 35 |
| 3d | Spirohydantoin | H | 4-Fluorophenyl | Cyclohexane | 80 |
| 4a | Spiro-imidazolidinone | H | 4-Cyanophenyl | Piperidine | 15 |
| 4b | Spiro-imidazolidinone | H | 4-Cyanophenyl | Azepane | 45 |
Note: The data presented in this table is a representative compilation from multiple sources and is intended to illustrate general SAR trends.
The SAR for spirohydantoin MCH-1 antagonists highlights the following principles:
-
The Spirocyclic Core: The size and nature of the spirocyclic ring are critical for maintaining the correct geometry for receptor binding.
-
Substitution on the Hydantoin Ring: Alkylation of the hydantoin nitrogen can influence potency.
-
The Aryl Moiety: An appropriately substituted aryl group is essential for high-affinity binding, with electron-withdrawing substituents often being beneficial.
MCH-1 Receptor Signaling Pathway
The MCH-1 receptor is a G-protein coupled receptor that primarily signals through the Gαi and Gαq pathways. Upon binding of the endogenous ligand, melanin-concentrating hormone (MCH), the receptor undergoes a conformational change that activates these G-proteins, leading to downstream cellular responses. Understanding this signaling cascade is fundamental to the design of functional assays for antagonist screening.
Caption: MCH-1 Receptor Signaling Cascade.
Experimental Protocols for Antagonist Evaluation
The identification and characterization of MCH-1R antagonists rely on a suite of in vitro and in vivo assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the MCH-1 receptor.
Materials:
-
Cell membranes expressing the human MCH-1 receptor.
-
Radioligand: [¹²⁵I]-MCH or other suitable labeled ligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 500 mM NaCl.
-
Non-specific binding control: High concentration of unlabeled MCH (e.g., 1 µM).
-
Test compounds dissolved in DMSO.
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of test compound dilution.
-
Add 50 µL of radioligand solution (at a concentration close to its Kd).
-
Add 100 µL of MCH-1R membrane preparation to each well.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound and determine the IC₅₀ value by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of an antagonist to block the MCH-induced inhibition of cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing the human MCH-1 receptor.
-
Assay medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Forskolin.
-
MCH.
-
Test compounds dissolved in DMSO.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Seed the MCH-1R expressing cells in a 96-well plate and grow to confluency.
-
Wash the cells with assay medium.
-
Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of MCH (typically EC₈₀) in the presence of forskolin (to stimulate basal cAMP levels) for 30 minutes.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
Plot the cAMP concentration against the log of the antagonist concentration and determine the IC₅₀ value.
In Vivo Food Intake Model
This assay evaluates the in vivo efficacy of an MCH-1R antagonist in reducing food intake in animal models.
Materials:
-
Male Wistar rats or C57BL/6 mice.
-
Standard chow or a high-fat diet.
-
Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Vehicle control.
-
Metabolic cages for monitoring food intake.
Procedure:
-
Acclimatize the animals to individual housing in metabolic cages for several days.
-
Fast the animals overnight (approximately 16 hours) with free access to water.
-
Administer the test compound or vehicle via the desired route (e.g., oral gavage).
-
After a set pre-treatment time (e.g., 30-60 minutes), provide a pre-weighed amount of food.
-
Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours).
-
Calculate the cumulative food intake for each treatment group.
-
Analyze the data for statistically significant differences between the compound-treated and vehicle-treated groups.
MCH-1 Antagonist Discovery Workflow
The discovery of novel MCH-1R antagonists follows a logical progression of experimental stages, from initial hit identification to preclinical candidate selection.
Caption: A typical workflow for MCH-1 antagonist discovery.
Conclusion
The development of MCH-1 receptor antagonists is a promising avenue for the treatment of obesity and related metabolic diseases. A thorough understanding of the structure-activity relationships of different chemical scaffolds is paramount for the design of potent and selective inhibitors. This guide has provided a comprehensive overview of the key SAR principles for aminoquinoline and spirohydantoin derivatives, detailed experimental protocols for their evaluation, and a visualization of the underlying signaling pathways and discovery workflows. By leveraging this knowledge, researchers and drug development professionals can continue to advance the field and bring novel MCH-1R antagonists closer to clinical reality.
References
- 1. researchgate.net [researchgate.net]
- 2. banglajol.info [banglajol.info]
- 3. Synthesis and structure-activity relationships of spirohydantoin-derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Probing the Engagement: A Technical Guide to MCH-1 Antagonist Target Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies and data analysis techniques employed in the study of Melanin-Concentrating Hormone Receptor 1 (MCH-1) antagonist target engagement. Understanding how these antagonists interact with their intended target is paramount for the development of effective therapeutics for a range of disorders, including obesity, anxiety, and depression. This document details the critical signaling pathways, outlines robust experimental protocols, and presents key quantitative data for prominent MCH-1 antagonists.
The MCH-1 Receptor Signaling Cascade: A Trio of Pathways
The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand melanin-concentrating hormone (MCH), initiates a cascade of intracellular signaling events. MCHR1 primarily couples to three distinct pathways: Gαi, Gαq, and β-arrestin. Antagonists of MCH-1 are designed to block these signaling events, thereby mitigating the physiological effects of MCH.
-
Gαi Pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gαq Pathway: The Gαq pathway involves the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium concentration ([Ca2+]).
-
β-Arrestin Pathway: Following agonist binding and G protein activation, GPCRs are phosphorylated, leading to the recruitment of β-arrestin. This process not only desensitizes G protein signaling but can also initiate a separate wave of signaling events.
Experimental Protocols for Target Engagement
To quantify the interaction of antagonists with the MCH-1 receptor, a suite of in vitro assays are employed. These assays are designed to measure the modulation of the key signaling pathways.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the MCH-1 receptor by competing with a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human MCH-1 receptor (e.g., CHO or HEK-293 cells).
-
Assay Buffer: Utilize a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA, and 0.1% BSA).
-
Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled MCH-1 antagonist (e.g., [³H]-SNAP-7941) and varying concentrations of the test antagonist.
-
Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The inhibitor constant (Ki) can then be calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay assesses the ability of an antagonist to block the MCH-induced inhibition of cAMP production.
Protocol:
-
Cell Culture: Plate CHO or HEK-293 cells stably expressing the human MCH-1 receptor in a suitable multi-well plate.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of the MCH-1 antagonist.
-
Stimulation: Stimulate the cells with a fixed concentration of MCH in the presence of forskolin (an adenylyl cyclase activator).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.
-
Data Analysis: Determine the IC50 value of the antagonist in reversing the MCH-induced decrease in cAMP.
Intracellular Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the MCH-induced increase in intracellular calcium.
Protocol:
-
Cell Preparation: Load MCH-1R expressing cells (e.g., CHO or HEK-293) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Addition: Add varying concentrations of the MCH-1 antagonist to the cells.
-
MCH Stimulation: After a short incubation, stimulate the cells with a fixed concentration of MCH.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: Calculate the IC50 of the antagonist in blocking the MCH-induced calcium signal.
β-Arrestin Recruitment Assay
This assay quantifies the ability of an antagonist to inhibit the MCH-induced recruitment of β-arrestin to the MCH-1 receptor.
Protocol:
-
Cell Line: Utilize a cell line engineered to express the MCH-1 receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoverX PathHunter β-arrestin assay).
-
Antagonist Incubation: Treat the cells with a range of concentrations of the test antagonist.
-
Agonist Challenge: Stimulate the cells with a fixed concentration of MCH.
-
Signal Detection: Upon MCH-induced β-arrestin recruitment, the two protein fragments come into proximity, forming an active enzyme that generates a chemiluminescent signal upon addition of a substrate.
-
Data Analysis: Determine the IC50 value of the antagonist for the inhibition of the luminescent signal.
Quantitative Data for MCH-1 Antagonists
The following tables summarize the in vitro pharmacological data for several well-characterized MCH-1 antagonists. These values provide a basis for comparing the potency and efficacy of different chemical scaffolds.
| Antagonist | Radioligand Binding (Ki, nM) | Reference |
| SNAP-7941 | 1.3 | [1] |
| SNAP-94847 | 2.2 | [2][3] |
| T-226296 | 1.1 | [1] |
| TPI-1361-17 | Not Reported | [4][5][6][7] |
| MCH-1 antagonist 1 | 2.6 | [8] |
| Antagonist | cAMP Assay (IC50, nM) | Reference |
| SNAP-7941 | 2.9 | [1] |
| T-226296 | 2.1 | [1] |
| Antagonist | Calcium Mobilization (IC50, nM) | Reference |
| SNAP-7941 | 5.2 | [1] |
| T-226296 | 1.9 | [1] |
| TPI-1361-17 | 6.1 | [4][7] |
| Antagonist | β-Arrestin Recruitment (IC50, nM) | Reference |
| MQ1 | 1.7 | [9] |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Conclusion
The robust characterization of MCH-1 antagonist target engagement is a critical step in the drug discovery and development process. The combination of radioligand binding assays to determine affinity, and functional assays such as cAMP, calcium mobilization, and β-arrestin recruitment to assess pathway-specific antagonism, provides a comprehensive understanding of a compound's mechanism of action. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of MCH-1 therapeutics.
References
- 1. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Anxiolytic Effects of the MCH1R Antagonist TPI 1361-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anxiolytic effects of the MCH1R antagonist TPI 1361-17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the Melanin-Concentrating Hormone 1 Receptor (MCH-1R) in Metabolic Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Melanin-Concentrating Hormone 1 Receptor (MCH-1R) has emerged as a significant target in the scientific community for the development of therapeutics aimed at treating metabolic diseases, particularly obesity. As a G protein-coupled receptor predominantly expressed in the brain, MCH-1R is a key regulator of energy homeostasis, food intake, and body weight. This technical guide provides a comprehensive overview of the MCH-1R's role in metabolic diseases, detailing its signaling pathways, the effects of its modulation, and the experimental protocols used to investigate its function. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the field of metabolic disorders.
Introduction to the MCH-1 Receptor
Melanin-concentrating hormone (MCH) is a cyclic neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta of the brain.[1][2] It exerts its effects through two identified G protein-coupled receptors, MCH-1R and MCH-2R. While MCH-2R is found in humans and other primates, it is not present in rodents, making the MCH-1R the sole receptor for MCH in these widely used preclinical models.[3][4] The expression of MCH-1R is widespread throughout the brain, including in key areas involved in the regulation of feeding and energy balance.[5]
The MCH/MCH-1R system is a critical component of the body's intricate network for maintaining energy homeostasis. Studies have consistently shown that activation of MCH-1R by MCH is orexigenic, meaning it stimulates food intake.[1] Chronic activation leads to increased body weight and adiposity. Conversely, blockade or genetic deletion of MCH-1R has been demonstrated to reduce food intake, increase energy expenditure, and protect against diet-induced obesity.[6][7] These findings have positioned MCH-1R as a promising therapeutic target for the treatment of obesity and other metabolic disorders.
MCH-1R Signaling Pathways
The MCH-1R is a versatile receptor that couples to multiple G protein subtypes, primarily Gαi, Gαo, and Gαq, to initiate diverse intracellular signaling cascades.[5][8] This promiscuous coupling allows for a complex and nuanced regulation of cellular function in response to MCH binding.
Upon activation, the Gαi/o pathway is engaged, leading to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][9] The Gαq pathway, on the other hand, activates phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[10][11] Furthermore, MCH-1R activation has been shown to stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[9]
The culmination of these signaling events is the modulation of neuronal excitability and gene expression, ultimately influencing feeding behavior and energy metabolism.
Quantitative Data on MCH-1R Modulation in Metabolic Diseases
Numerous preclinical studies have investigated the effects of MCH-1R antagonists in rodent models of obesity. The data consistently demonstrate a significant reduction in body weight, food intake, and adiposity. Below are tables summarizing key quantitative findings from selected studies.
Table 1: Effects of MCH-1R Antagonists on Body Weight and Food Intake in Rodent Models
| Compound/Treatment | Animal Model | Duration | Dose | Change in Body Weight | Change in Food Intake | Reference |
| MCH-1R Antagonist | Diet-Induced Obese (DIO) Mice | 28 days | 30 mg/kg/day (oral) | -24% | Moderately suppressed | [12] |
| Pair-feeding | DIO Mice | 28 days | N/A | -10% | Matched to antagonist group | [12] |
| Compound B (Antagonist) | Rats | 14 days | 30-48 µ g/day (i.c.v.) | -35% | -16% | [6] |
| MCH-1R Antagonist | DIO Mice | 28 days | 7.5 µ g/day (i.c.v.) | Suppressed gain (vs. +5.5g in vehicle) | -14% | [13] |
| GW803430 (Antagonist) | DIO Rats | 14 days | 1-3 mg/kg (oral) | Dose-dependent decrease | Dose-dependent decrease | [4][14] |
| BI 186908 (Antagonist) | DIO Rats | 4 weeks | Not specified | Significant reduction | Not specified | [15] |
Table 2: Effects of MCH-1R Antagonists on Other Metabolic Parameters
| Compound/Treatment | Animal Model | Parameter | Effect | Reference |
| MCH-1R Antagonist | DIO Mice | Plasma Glucose | Decreased | [12] |
| MCH-1R Antagonist | DIO Mice | Plasma Insulin | Decreased | [12] |
| MCH-1R Antagonist | DIO Mice | Plasma Leptin | Decreased | [12] |
| MCH-1R Antagonist | DIO Mice | Total Cholesterol | Decreased | [12] |
| MCH-1R Antagonist | DIO Mice | Liver Triglycerides | Decreased | [12] |
| Compound B (Antagonist) | Rats | Plasma Insulin | Decreased | [6] |
| Compound B (Antagonist) | Rats | Plasma Leptin | Decreased | [6] |
| GPS18169 (Antagonist) | DIO Mice | Serum Insulin | Normalized | [16] |
| GPS18169 (Antagonist) | DIO Mice | Total Cholesterol | Modest reduction | [16] |
| GPS18169 (Antagonist) | DIO Mice | Triglycerides | Modest reduction | [16] |
Table 3: Phenotype of MCH-1R Knockout (KO) Mice
| Parameter | Observation | Reference |
| Body Weight | Lean phenotype | [7] |
| Adiposity | Reduced | [7] |
| Food Intake | Hyperphagic | [2] |
| Energy Expenditure | Increased | [7] |
| Locomotor Activity | Hyperactive | [2][7] |
| Diet-Induced Obesity | Resistant | [7] |
| Plasma Leptin | Lower | [2] |
| Plasma Insulin | Lower | [2] |
| Plasma Corticosterone | Increased | [2] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of MCH-1R function.
Diet-Induced Obesity (DIO) Model with MCH-1R Antagonist Treatment
Objective: To evaluate the efficacy of an MCH-1R antagonist in a model of obesity.
Workflow:
Protocol:
-
Animal Model: Male C57BL/6J mice are commonly used due to their susceptibility to DIO.
-
Housing: Animals are individually housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Diet: A high-fat diet (e.g., 45% or 60% kcal from fat) is provided to induce obesity over a period of several weeks to months. A control group is maintained on a standard chow diet.
-
Drug Administration: The MCH-1R antagonist or vehicle is administered daily via oral gavage, intraperitoneal injection, or continuous intracerebroventricular (i.c.v.) infusion using an osmotic minipump.
-
Monitoring: Body weight and food intake are measured daily or weekly. Energy expenditure can be assessed using indirect calorimetry.
-
Terminal Procedures: At the end of the treatment period, animals are euthanized, and blood is collected for analysis of plasma parameters (e.g., glucose, insulin, leptin, lipids). Tissues such as adipose depots, liver, and brain are collected for further analysis, including histology and gene expression studies.
Intracerebroventricular (i.c.v.) Cannulation and Infusion
Objective: To deliver MCH-1R agonists or antagonists directly to the central nervous system, bypassing the blood-brain barrier.
Protocol:
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A small incision is made in the scalp to expose the skull.
-
Craniotomy: A small hole is drilled in the skull at the coordinates corresponding to the lateral ventricle (e.g., 0.5 mm posterior to bregma, 1.0 mm lateral to the midline).[1]
-
Cannula Implantation: A guide cannula is lowered to the appropriate depth and secured to the skull with dental cement. A dummy cannula is inserted to keep the guide cannula patent.[8]
-
Recovery: The animal is allowed to recover from surgery for at least one week.
-
Infusion: For chronic infusion, the dummy cannula is replaced with an internal cannula connected to an osmotic minipump implanted subcutaneously. For acute injections, a microsyringe is used to deliver the compound through the guide cannula. Bolus injections in mice are typically limited to ≤ 5 µL and administered over 5-10 minutes.[8]
MCH-1R Radioligand Binding Assay
Objective: To determine the affinity of a compound for the MCH-1R.
Protocol:
-
Membrane Preparation: Cell membranes expressing MCH-1R (e.g., from CHO or HEK293 cells stably expressing the receptor) are prepared by homogenization and centrifugation.[17]
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) is used.[17]
-
Incubation: Membranes are incubated with a radiolabeled MCH-1R ligand (e.g., [¹²⁵I]-MCH) and varying concentrations of the unlabeled test compound.[17]
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.[18]
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
Objective: To assess the functional activity of MCH-1R agonists or antagonists by measuring changes in intracellular calcium.
Protocol:
-
Cell Culture: Cells stably expressing MCH-1R (e.g., CHO-K1 or HEK293) are plated in a 96- or 384-well plate.[19]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8).[19]
-
Compound Addition: The test compound (antagonist) is added to the wells, followed by the addition of MCH (agonist).
-
Fluorescence Measurement: Changes in fluorescence, indicative of changes in intracellular calcium concentration, are measured over time using a plate reader with fluorescence detection capabilities (e.g., a FLIPR system).[20]
-
Data Analysis: The ability of an antagonist to block the MCH-induced increase in intracellular calcium is quantified to determine its potency (IC₅₀).
Conclusion
The MCH-1R plays a pivotal role in the regulation of energy homeostasis, making it a highly attractive target for the development of novel therapeutics for metabolic diseases, particularly obesity. The wealth of preclinical data from studies using MCH-1R antagonists and knockout mice strongly supports the potential of MCH-1R blockade as a viable anti-obesity strategy. This technical guide has provided an in-depth overview of the MCH-1R system, including its signaling mechanisms, the quantitative effects of its modulation, and detailed experimental protocols for its investigation. It is hoped that this resource will aid researchers and drug developers in their efforts to translate the promising science of MCH-1R into effective treatments for metabolic disorders.
References
- 1. Method of long-term, recurrent, intracerebroventricular infusion of cellular therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanin-concentrating hormone 1 receptor-deficient mice are lean, hyperactive, and hyperphagic and have altered metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical evaluation of melanin-concentrating hormone receptor 1 antagonism for the treatment of obesity and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MCH receptors/gene structure-in vivo expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mchr1 melanin-concentrating hormone receptor 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Conditional deletion of melanin-concentrating hormone receptor 1 from GABAergic neurons increases locomotor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of the anti-obesity effects induced by a novel Melanin-concentrating hormone 1-receptor antagonist in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. researchgate.net [researchgate.net]
- 16. MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 19. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
The Therapeutic Potential of MCH-1 Antagonists for Obesity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The global obesity epidemic continues to present a significant public health challenge, driving the search for novel and effective therapeutic interventions. The melanin-concentrating hormone (MCH) system, particularly the MCH receptor 1 (MCH-1R), has emerged as a promising target for the development of anti-obesity drugs. This technical guide provides an in-depth overview of the therapeutic potential of MCH-1 antagonists, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the underlying biological pathways.
Introduction to the MCH System and its Role in Energy Homeostasis
Melanin-concentrating hormone (MCH) is a cyclic neuropeptide primarily expressed in the lateral hypothalamus and zona incerta, areas of the brain with extensive projections that are critically involved in the regulation of feeding and energy balance.[1][2] MCH exerts its effects through two G-protein coupled receptors (GPCRs), MCH-1R and MCH-2R.[2] While humans express both receptors, rodents, the primary models for preclinical obesity research, only express MCH-1R.[2][3]
The role of the MCH system in promoting weight gain is well-established through several lines of evidence:
-
Central administration of MCH stimulates food intake. [2][4][5]
-
Mice lacking the precursor to MCH (pro-MCH) are lean and resistant to diet-induced obesity. [2]
-
MCH-1R deficient mice are lean, hyperactive, and display resistance to obesity induced by a high-fat diet. [1]
-
Overexpression of MCH leads to obesity and insulin resistance. [6]
These findings strongly suggest that antagonizing the MCH-1 receptor could be a viable strategy for treating obesity.[1][4] MCH-1R antagonists are hypothesized to exert their anti-obesity effects by both decreasing food intake and increasing energy expenditure.[2][7]
MCH-1 Receptor Signaling
The MCH-1 receptor is a GPCR that couples to multiple G-proteins, primarily Gαi and Gαq.[1] Activation of these pathways by MCH leads to the inhibition of adenylyl cyclase (via Gαi), resulting in decreased cyclic AMP (cAMP) levels, and the stimulation of phospholipase C (via Gαq), leading to an increase in intracellular calcium.[1] The MCH-1R system can also signal through β-arrestin.[1]
MCH-1 Receptor Signaling Pathway
Preclinical Efficacy of MCH-1 Antagonists
Numerous small-molecule MCH-1R antagonists have been developed and evaluated in preclinical models of obesity, consistently demonstrating efficacy in reducing body weight.[2] The anti-obesity effects are attributed to a dual mechanism: suppression of food intake and an increase in energy expenditure.[2][7]
In Vitro Characterization
The initial step in the evaluation of novel MCH-1R antagonists is the in vitro characterization of their binding affinity and functional antagonism.
| Compound | Assay Type | Species | IC50 / Ki (nM) | Reference |
| MQ1 | [¹²⁵I]-MCH-(4-19) Binding | Human | 2.2 | [1] |
| cAMP Assay | Human | 1.6 | [1] | |
| Calcium Flux Assay | Human | 0.70 | [1] | |
| β-arrestin Recruitment | Human | 1.7 | [1] | |
| TPI 1361-17 | MCH-induced Ca²⁺ Mobilization | Rat | 6.1 | [8] |
| GPS18169 | MCH-1R Binding | Human | ~1 (affinity) | [9][10] |
| Functional Antagonism | Human | 0.02 (Ki) | [9][10] | |
| BI 186908 | MCH-R1 Antagonistic Activity | Not Specified | Not Specified | [11] |
| Compound 115 | MCH-R1 Antagonistic Activity | Not Specified | 22 | [11] |
| Compound 23 | MCH-R1 Binding | Not Specified | 3.0 | [12] |
In Vivo Efficacy in Animal Models
Chronic administration of MCH-1R antagonists has been shown to significantly reduce body weight gain in diet-induced obese (DIO) rodents.
| Compound | Animal Model | Dose | Duration | Effect on Body Weight | Effect on Food Intake | Reference |
| NGX-1 | DIO Rats | 10 mg/kg (oral) | Not Specified | Significant decrease in weight gain | 13% reduction | [13] |
| Compound B | Satiated Rats | 30 or 48 µ g/day (i.c.v.) | 14 days | 35% reduction in weight gain | 16% reduction | [4] |
| Unnamed | DIO Mice | 30 mg/kg | 1 month | 24% reduction | Moderate suppression | [7] |
| SNAP-7941 | DIO Rats | Not Specified | 4 weeks | 26% reduction | Not Specified | [14] |
| TPI 1361-17 | Rodents | Not Specified | Not Specified | Not Specified | Blocked MCH-induced food intake by 75% | [8] |
| GW803430 | Rats | 3, 10, 30 mg/kg (i.p.) | Not Specified | Not Specified | Attenuated food intake | [15] |
A key finding from pair-feeding studies is that animals treated with an MCH-1R antagonist often lose more weight than control animals pair-fed the same amount of food.[7] This suggests that the weight loss is not solely due to reduced caloric intake but also involves an increase in energy expenditure, possibly through the stimulation of thermogenesis.[7]
Clinical Development of MCH-1 Antagonists
Several MCH-1R antagonists have progressed into clinical trials for the treatment of obesity. However, to date, none have advanced to late-stage clinical development for this indication.[16]
One example is ALB-127158(a), which was evaluated in single and multiple ascending dose studies in normal and overweight volunteers. The compound was found to be safe and well-tolerated with good pharmacokinetic properties.[17] While it showed some effects on measures of 'hunger' and 'desire to eat', these effects were only observed at doses higher than predicted from preclinical studies.[17] Subsequent investigations suggested that lower than anticipated brain exposure in humans might have contributed to the limited efficacy.[17] This highlights a significant challenge in the clinical development of centrally acting anti-obesity agents: achieving sufficient target engagement in the human brain.
Despite the setbacks in the obesity space, the potential for MCH-1R antagonists in other indications, such as inflammatory bowel disease (IBD), is being explored, particularly for peripherally restricted compounds.[17]
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for the MCH-1 receptor.
Radioligand Binding Assay Workflow
Protocol Outline:
-
Membrane Preparation: Cell lines stably expressing the MCH-1 receptor (e.g., HEK293 or CHO cells) are cultured and harvested. The cells are then lysed, and the membrane fraction is isolated by centrifugation.[18]
-
Binding Reaction: The cell membranes are incubated with a constant concentration of a radiolabeled MCH-1R ligand (e.g., [¹²⁵I]-MCH) and varying concentrations of the unlabeled antagonist.
-
Separation: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to a binding affinity constant (Ki).
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block MCH-induced increases in intracellular calcium, a key downstream signaling event of MCH-1R activation via Gαq.[1]
Protocol Outline:
-
Cell Culture: CHO or HEK-293T cells stably expressing the MCH-1 receptor are plated in multi-well plates.[18]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: The cells are pre-incubated with varying concentrations of the MCH-1R antagonist.
-
Agonist Stimulation: MCH is added to the wells to stimulate the MCH-1 receptor.
-
Signal Detection: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The ability of the antagonist to inhibit the MCH-induced calcium signal is quantified, and an IC50 value is determined.
In Vivo Diet-Induced Obesity (DIO) Model
This is the most common animal model used to evaluate the anti-obesity potential of MCH-1R antagonists.
Protocol Outline:
-
Induction of Obesity: Rodents (typically mice or rats) are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity.[7][13]
-
Compound Administration: The obese animals are then treated with the MCH-1R antagonist or a vehicle control. Administration can be via various routes, such as oral gavage, intraperitoneal injection, or continuous infusion.[4][13]
-
Monitoring: Body weight and food intake are monitored regularly throughout the study.[4][13]
-
Body Composition Analysis: At the end of the study, body composition (fat mass and lean mass) may be analyzed using techniques like dual-energy X-ray absorptiometry (DEXA) or quantitative magnetic resonance (qMR).
-
Metabolic Parameters: Blood samples can be collected to measure various metabolic parameters, such as plasma glucose, insulin, leptin, and lipids.[7]
Proposed Mechanism of Anti-Obesity Action
The anti-obesity effects of MCH-1R antagonists are mediated by a dual mechanism of action.
Dual Mechanism of MCH-1R Antagonists
Conclusion and Future Directions
The MCH-1 receptor remains a compelling and well-validated target for the development of anti-obesity therapeutics. Preclinical studies have consistently demonstrated that MCH-1R antagonists effectively reduce body weight in animal models through a dual mechanism of reducing food intake and increasing energy expenditure. However, the translation of these promising preclinical findings into clinical success has been challenging, with issues such as insufficient target engagement in the human brain hindering development.
Future efforts in this area should focus on:
-
Developing antagonists with improved pharmacokinetic and pharmacodynamic properties to ensure adequate central nervous system exposure at safe doses.
-
Exploring the potential of peripherally restricted MCH-1R antagonists , which may offer a better safety profile and could be valuable for treating metabolic disorders with a peripheral component.
-
Investigating the role of the MCH-2 receptor in human energy homeostasis and whether dual antagonism of MCH-1R and MCH-2R could offer enhanced efficacy.
-
Further elucidating the downstream signaling pathways and neural circuits through which MCH-1R antagonists mediate their effects on energy balance.
Despite the hurdles, the robust scientific rationale for targeting the MCH-1 receptor provides a strong impetus for continued research and development in this promising area of obesity pharmacotherapy.
References
- 1. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melanin-concentrating hormone MCH1 receptor antagonists: a potential new approach to the treatment of depression and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic MCH-1 receptor modulation alters appetite, body weight and adiposity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of MCH and a MCH1-receptor antagonist on (palatable) food and water intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of the anti-obesity effects induced by a novel Melanin-concentrating hormone 1-receptor antagonist in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. | BioWorld [bioworld.com]
- 14. Animals models of MCH function and what they can tell us about its role in energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Melanin-concentrating hormone receptor 1 (MCH1-R) antagonism: reduced appetite for calories and suppression of addictive-like behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. From preclinical to clinical development: the example of a novel treatment for obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of MCH-1 Receptor Antagonists: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the preclinical evaluation of Melanin-Concentrating Hormone Receptor 1 (MCH-1R) antagonists, a promising class of therapeutic agents for the treatment of obesity and mood disorders.[1][2][3] The document synthesizes data from various preclinical studies to present a representative profile of an archetypal MCH-1 antagonist, herein referred to as "MCH-1 Antagonist 1," for illustrative purposes.
The Melanin-Concentrating Hormone (MCH) system plays a crucial role in the regulation of energy homeostasis, feeding behavior, and emotional states.[3][4] MCH, a cyclic neuropeptide, exerts its effects through two G protein-coupled receptors, MCH-1R and MCH-2R. In rodents, only the MCH-1 receptor is expressed, making it a key target for pharmacological intervention in preclinical models.[1][5] Antagonism of the MCH-1 receptor has been shown to reduce food intake, decrease body weight, and exhibit anxiolytic and antidepressant-like effects in various animal models.[1][3][6]
Core Efficacy Data
The anti-obesity and antidepressant-like effects of MCH-1 antagonists have been demonstrated in numerous preclinical models. The following tables summarize key quantitative data from studies on representative MCH-1 antagonists.
Table 1: Anti-Obesity Efficacy of MCH-1 Antagonists in Rodent Models
| Compound Example | Animal Model | Dosing Regimen | Key Findings | Reference |
| GW803430 | Diet-Induced Obese (DIO) Rats | 1 and 3 mg/kg p.o. for 14 days | Dose-dependent decrease in food intake and body weight. | [1][6] |
| SNAP-7941 | Diet-Induced Obese (DIO) Rats | Chronic administration | Decreased body weight. | [5][7] |
| Unnamed MCH-1R Antagonist | Diet-Induced Obese (DIO) Mice | 30 mg/kg for 1 month | 24% reduction in body weight, moderately suppressed feeding. | [8] |
| AMG 076 (Compound 11) | Mouse models | Not specified | Efficacious in reducing body weight. | [9] |
| Peptidic MCH-1R Antagonist | Rats | Central nervous system infusion for 14 days | 16% reduction in food intake and 35% reduction in body weight gain. | [10] |
Table 2: Antidepressant and Anxiolytic-like Efficacy of MCH-1 Antagonists
| Compound Example | Animal Model | Assay | Dosing Regimen | Key Findings | Reference |
| GW803430 | Mice | Forced-Swim Test | 3 mg/kg p.o. (acute) and 3 & 10 mg/kg p.o. (chronic) | Reduced immobility time. | [1] |
| GW803430 | Mice | Tail Suspension Test | 10 mg/kg p.o. | Active in the test. | [1] |
| GW803430 | Mice | Marble Burying | 3, 10, and 30 mg/kg p.o. | Decreased marble burying, suggesting anxiolytic-like effects. | [1] |
| SNAP-7941 | Guinea Pig Pups | Separation-Induced Vocalization | Not specified | Exhibited anxiolytic properties. | [5] |
| SNAP-94847 | Rats | Light-Dark Transition Test | Acute and chronic administration | Displayed anxiolytic properties. | [5] |
| TPI 1361-17 | Rodents | Not specified | Blocked MCH-induced food intake by 75%. | [11][12] |
Pharmacokinetics and Brain Penetration
The efficacy of MCH-1 antagonists is often correlated with their ability to cross the blood-brain barrier (BBB) and achieve sufficient concentrations in the central nervous system.
Table 3: Pharmacokinetic Parameters of Representative MCH-1 Antagonists
| Compound Example | Species | Route of Administration | Brain Penetration | Key Findings | Reference |
| DABA-821 | Mice | 20 mg/kg s.c. | Limited | Despite high serum concentrations, brain concentrations were low (~20 nM). | [13] |
| BBB-crossing vs. Non-crossing Antagonists | Not specified | Not specified | Varied | Only antagonists that cross the BBB are effective in decreasing food intake and body weight. | [5][13] |
| AMG 076 (Compound 11) | Preclinical species | Not specified | Good | Possessed good pharmacokinetic properties. | [9] |
Safety and Tolerability
A critical aspect of preclinical development is the assessment of safety and potential off-target effects. A significant challenge in the development of MCH-1 antagonists has been the potential for inhibition of the hERG potassium channel, which can lead to cardiac toxicity.[9][14]
Table 4: Safety Profile Considerations for MCH-1 Antagonists
| Compound Example/Class | Safety Concern | Mitigation Strategy | Key Findings | Reference |
| Compound 2 (precursor to AMG 076) | Potent inhibitor of the hERG potassium channel | Structural optimization | Led to the discovery of Compound 11 (AMG 076) with dramatically reduced hERG liability. | [9] |
| KRX-104130 | Potential for hERG-induced cardiotoxicity | Virtual screening and hERG prediction models | Identified as a potent MCH-1 antagonist with no predicted cardiotoxicity. | [14] |
| General MCH-1R Antagonists | Potential for decline in blood pressure, elevated heart rate, convulsions | Specific drug design | Phase 1 trials of some candidates did not show these complications. | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are representative protocols for key experiments used in the evaluation of MCH-1 antagonists.
In Vitro Receptor Binding and Functional Assays
-
Objective: To determine the binding affinity and functional antagonist activity of the compound at the MCH-1 receptor.
-
Methodology:
-
Receptor Preparation: Membranes are prepared from cells stably expressing the recombinant human or rodent MCH-1 receptor.
-
Radioligand Binding Assay:
-
Membranes are incubated with a radiolabeled MCH-1R ligand (e.g., [¹²⁵I]-MCH) and varying concentrations of the test antagonist.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled MCH-1R ligand.
-
After incubation, the membranes are filtered, and the bound radioactivity is measured using a gamma counter.
-
The IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding) is calculated.
-
-
Functional Assay (e.g., Calcium Mobilization):
-
Cells expressing the MCH-1 receptor are loaded with a calcium-sensitive fluorescent dye.
-
The cells are pre-incubated with the test antagonist at various concentrations.
-
MCH is then added to stimulate the receptor, and the resulting change in intracellular calcium concentration is measured using a fluorometric imaging plate reader.
-
The IC₅₀ value for the inhibition of MCH-induced calcium mobilization is determined.[11][12]
-
-
In Vivo Models of Obesity
-
Objective: To evaluate the effect of the MCH-1 antagonist on food intake, body weight, and other metabolic parameters in a model of obesity.
-
Methodology (Diet-Induced Obesity Model):
-
Induction of Obesity: Male rodents (e.g., rats or mice) are fed a high-fat diet for several weeks to induce obesity.
-
Compound Administration: The MCH-1 antagonist is administered orally (p.o.) or via another relevant route (e.g., intraperitoneally, i.p.) once or twice daily for a specified duration (e.g., 14 or 28 days). A vehicle control group is also included.
-
Measurements:
-
Food and Water Intake: Measured daily.
-
Body Weight: Measured daily or several times per week.
-
Body Composition: At the end of the study, body composition (fat mass, lean mass) can be determined using techniques like dual-energy X-ray absorptiometry (DEXA) or by dissecting and weighing fat pads.
-
Metabolic Parameters: Blood samples can be collected to measure levels of glucose, insulin, leptin, cholesterol, and triglycerides.[8][15]
-
-
In Vivo Models of Depression and Anxiety
-
Objective: To assess the antidepressant and anxiolytic-like effects of the MCH-1 antagonist.
-
Methodology (Forced-Swim Test):
-
Apparatus: A cylindrical container filled with water.
-
Procedure:
-
Mice are individually placed in the water-filled cylinder from which they cannot escape.
-
The duration of immobility (a measure of behavioral despair) is recorded over a specific period (e.g., the last 4 minutes of a 6-minute test).
-
-
Treatment: The MCH-1 antagonist or a positive control (e.g., a known antidepressant) is administered prior to the test. A vehicle control group is also included.
-
Endpoint: A significant reduction in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.[1]
-
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological mechanisms and experimental processes are provided below.
Caption: MCH-1 Receptor Signaling Pathway.
Caption: Preclinical Development Workflow for an MCH-1 Antagonist.
References
- 1. Preclinical evaluation of melanin-concentrating hormone receptor 1 antagonism for the treatment of obesity and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of melanin-concentrating hormone-1 receptor antagonists for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Melanin-concentrating hormone MCH1 receptor antagonists: a potential new approach to the treatment of depression and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Mechanism of the anti-obesity effects induced by a novel Melanin-concentrating hormone 1-receptor antagonist in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a novel melanin concentrating hormone receptor 1 (MCHR1) antagonist with reduced hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animals models of MCH function and what they can tell us about its role in energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches | MDPI [mdpi.com]
- 15. The melanin-concentrating hormone system as a target for the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Blood-Brain Barrier Penetration of a Potent MCH-1 Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the central nervous system (CNS) penetration and blood-brain barrier (BBB) crossing capabilities of SNAP-94847, a potent and selective melanin-concentrating hormone receptor 1 (MCH-1) antagonist. The ability of MCH-1 antagonists to cross the BBB is critical for their therapeutic efficacy in treating CNS disorders such as anxiety and depression.[1] This document outlines the key physicochemical properties, in vitro permeability data, and in vivo brain distribution of SNAP-94847, referred to herein as MCH-1 Antagonist 1. Detailed experimental protocols for assessing BBB penetration and visualizations of key pathways and workflows are also provided to support further research and development in this area.
Core Data Presentation
The following tables summarize the quantitative data available for this compound (SNAP-94847), providing a clear overview of its characteristics relevant to CNS drug development.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound (SNAP-94847)
| Property | Value | Reference |
| Chemical Name | N-[3-[1-[[4-(3,4-difluorophenoxy)phenyl]methyl]-4-piperidinyl]-4-methylphenyl]-2-methyl-propanamide | [2] |
| Molecular Formula | C₂₉H₃₂F₂N₂O₂ | [2] |
| Molecular Weight | 478.6 g/mol | [2] |
| Ki for MCH-1 Receptor (rat) | 2.2 nM | [2][3] |
| Selectivity over α1A-adrenergic Receptor | > 80-fold | [3][4] |
| Selectivity over D2 Receptor | > 500-fold | [3][4] |
| Oral Bioavailability (rat) | 59% | [3][5] |
| Brain/Plasma Ratio (rat) | 2.3 | [5][6][7] |
| Half-life (rat) | 5.2 h | [3][6][7] |
| Solubility | DMSO: 25 mg/mL, Ethanol: 10 mg/mL, PBS (pH 7.2): Insoluble | [2] |
MCH-1 Receptor Signaling Pathway
MCH-1 receptor antagonists exert their effects by blocking the downstream signaling cascades initiated by the binding of melanin-concentrating hormone (MCH) to its receptor. The MCH-1 receptor is a G protein-coupled receptor (GPCR) that can couple to both Gαi and Gαq proteins.[8][9][10] Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] Conversely, coupling with Gαq activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of the mitogen-activated protein kinase (MAPK) cascade.[8][9][10]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from established practices in the field.[11][12][13][14][15]
Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB)
This in vitro assay is a high-throughput method to predict the passive diffusion of a compound across the BBB.[11][16]
Materials:
-
96-well donor and acceptor plates
-
Porcine brain lipid extract dissolved in an alkane (e.g., dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound (e.g., this compound) and control compounds (high and low permeability)
-
Dimethyl sulfoxide (DMSO)
-
UV-Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Dissolve the dried brain lipids in dodecane to create the BBB lipid solution.
-
Prepare a stock solution of the test compound and control compounds in DMSO (e.g., 10 mM).
-
Dilute the stock solutions in PBS (pH 7.4) to the final desired concentration (e.g., 500 µM), ensuring the final DMSO concentration is low (e.g., <1%).
-
-
Coat the Donor Plate:
-
Carefully apply a small volume (e.g., 5 µL) of the BBB lipid solution to the membrane of each well in the 96-well donor plate. Allow the solvent to evaporate, leaving a lipid layer.
-
-
Set up the Assay:
-
Add PBS (pH 7.4) to the wells of the acceptor plate (e.g., 300 µL).
-
Add the diluted test compound and control solutions to the wells of the coated donor plate (e.g., 200 µL).
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich."
-
-
Incubation:
-
Incubate the plate assembly at room temperature for a defined period (e.g., 18 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
-
Calculate Permeability:
-
The apparent permeability coefficient (Pe) is calculated using the following equation: Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) Where:
-
Vd = volume of the donor well
-
Va = volume of the acceptor well
-
A = area of the membrane
-
t = incubation time
-
[C]a = concentration in the acceptor well
-
[C]eq = equilibrium concentration
-
-
In Situ Brain Perfusion in Rats
This in vivo technique allows for the direct measurement of a compound's transport across the BBB, independent of peripheral metabolism.[12][15][17]
Materials:
-
Anesthetized rat
-
Perfusion pump
-
Perfusion fluid (e.g., Krebs-Ringer bicarbonate buffer) containing the test compound at a known concentration
-
Surgical instruments (scissors, forceps, hemostats)
-
Syringes and tubing
-
Brain homogenization equipment
-
LC-MS/MS system
Procedure:
-
Animal Preparation:
-
Anesthetize the rat (e.g., with pentobarbital).
-
Surgically expose the common carotid arteries.
-
-
Catheterization:
-
Insert catheters into the carotid arteries, pointing towards the brain.
-
Ligate the external carotid arteries to direct flow to the brain.
-
-
Perfusion:
-
Begin perfusing the brain with the perfusion fluid containing the test compound at a constant rate (e.g., 10 mL/min).
-
Sever the jugular veins to allow for drainage.
-
-
Termination and Sample Collection:
-
After a short perfusion period (e.g., 1-5 minutes), stop the pump and decapitate the animal.
-
Rapidly dissect the brain and collect specific regions of interest.
-
-
Sample Processing and Analysis:
-
Weigh the brain tissue samples and homogenize them.
-
Extract the compound from the brain homogenate and plasma samples.
-
Quantify the concentration of the compound in the brain tissue and perfusion fluid using LC-MS/MS.
-
-
Calculate Brain Uptake:
-
The brain uptake clearance (K_in) is calculated using the following equation: K_in = C_br / (C_pf * T) Where:
-
C_br = concentration of the compound in the brain
-
C_pf = concentration of the compound in the perfusate
-
T = perfusion time
-
-
Conclusion
The data and methodologies presented in this technical guide demonstrate that this compound (SNAP-94847) possesses favorable characteristics for CNS penetration, as evidenced by its physicochemical properties and in vivo brain/plasma ratio in rats.[5] The provided experimental protocols offer a framework for the continued evaluation of this and other MCH-1 antagonists. The visualization of the MCH-1 signaling pathway and experimental workflows aims to facilitate a deeper understanding of the mechanisms of action and evaluation processes critical for the development of novel CNS therapeutics. Further investigation into the specific transport mechanisms across the BBB will be beneficial for optimizing the next generation of MCH-1 antagonists.
References
- 1. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SNAP 94847 hydrochloride | Selective MCH1 Antagonist | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MCH receptors/gene structure-in vivo expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 12. med.unc.edu [med.unc.edu]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. neuromab.ucdavis.edu [neuromab.ucdavis.edu]
- 16. paralab.es [paralab.es]
- 17. m.youtube.com [m.youtube.com]
MCH-1 Antagonist 1: A Comprehensive Analysis of its Effects on Feeding Behavior and Energy Homeostasis
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Melanin-Concentrating Hormone Receptor 1 (MCH-1R) antagonists on feeding behavior and energy homeostasis. MCH, a hypothalamic neuropeptide, is a potent central stimulator of feeding and attenuates energy expenditure.[1] Consequently, the antagonism of its primary receptor in rodents, MCH-1R, has emerged as a promising therapeutic strategy for the management of obesity and related metabolic disorders.[2][3] This document summarizes key preclinical findings, details experimental methodologies, and illustrates the underlying signaling pathways and experimental workflows.
Core Findings: Quantitative Effects of MCH-1 Antagonists
The administration of MCH-1 antagonists in preclinical rodent models consistently leads to a reduction in food intake and body weight.[4][5] The following tables summarize the quantitative data from various studies, offering a comparative overview of the efficacy of different MCH-1R antagonists.
Table 1: Effects of MCH-1 Antagonists on Food Intake
| Compound | Species/Model | Dose & Route | Study Duration | % Reduction in Food Intake | Reference(s) |
| Compound B | Rat | 48 µ g/day , i.c.v. | 14 days | 16% (sustained reduction) | [6] |
| SNAP-7941 | Rat (Diet-Induced Obesity) | 10 mg/kg, i.p. (twice daily) | Chronic | Attenuated MCH-stimulated food intake | [7] |
| GW803430 | Mouse (Diet-Induced Obesity) | 3, 10, 30 mg/kg, p.o. | 30 days | Significant reduction | [8] |
| Unnamed Peptide Antagonist | Mouse (Diet-Induced Obesity) | Chronic i.c.v. infusion | Chronic | Slight decrease | [4] |
| TPI 1361-17 | Rat | i.c.v. | Acute | Blocked MCH-induced food intake by 75% | [9][10] |
| S38151 | Rat | 30 and 50 nmol, i.c.v. | Acute (6 hours) | Completely blocked MCH-induced food intake | [11] |
| AZD1979 | Mouse (Diet-Induced Obesity) | Dose-dependent | Chronic | Initial decrease | [12] |
Table 2: Effects of MCH-1 Antagonists on Body Weight
| Compound | Species/Model | Dose & Route | Study Duration | % Reduction in Body Weight/Gain | Reference(s) |
| Compound B | Rat | 48 µ g/day , i.c.v. | 14 days | 35% reduction in body weight gain | [6] |
| SNAP-7941 | Rat (growing) | 10 mg/kg, i.p. (twice daily) | 7 days | 26% less weight gain | [7] |
| SNAP-7941 | Rat (Diet-Induced Obesity) | Chronic | Chronic | Marked, sustained decrease | [7] |
| GW803430 | Mouse (Diet-Induced Obesity) | 3, 10, 30 mg/kg, p.o. | 30 days | Significant reduction | [8] |
| Unnamed Peptide Antagonist | Mouse (Diet-Induced Obesity) | Chronic i.c.v. infusion | Chronic | Significant reduction | [4] |
| Unnamed MCH1 Antagonist | Mouse (Diet-Induced Obesity) | 30 mg/kg | 1 month | 24% reduction | [13] |
| Pair-fed control | Mouse (Diet-Induced Obesity) | - | 1 month | 10% reduction | [13] |
| AZD1979 | Mouse (Diet-Induced Obesity) | Dose-dependent | Chronic | Dose-dependent reduction | [12] |
| AZD1979 | Beagle Dog | Dose-dependent | Chronic | Dose-dependent reduction | [12] |
Table 3: Effects of MCH-1 Antagonists on Energy Homeostasis Parameters
| Compound | Species/Model | Key Findings | Reference(s) |
| GW803430 | Mouse (Diet-Induced Obesity) | Increased daily energy expenditure (early phase); Increased physical activity | [8] |
| Unnamed MCH1 Antagonist | Mouse (Diet-Induced Obesity) | Higher body temperature compared to pair-fed group; Stimulated thermogenesis | [13] |
| AZD1979 | Mouse (Diet-Induced Obesity) | Preserved energy expenditure | [12] |
| Compound B | Rat | Reduced body fat gain without affecting lean mass | [6] |
| Unnamed MCH1 Antagonist | Mouse (Diet-Induced Obesity) | Mainly reduced body fat | [13] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the process of evaluation for MCH-1 antagonists, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: MCH-1 Receptor Signaling Pathway.
Caption: Preclinical Evaluation Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide an overview of the key experimental protocols employed in the assessment of MCH-1 antagonist efficacy.
Measurement of Food Intake in Rodents
Objective: To quantify the effect of an MCH-1 antagonist on food consumption.
Methodology:
-
Animal Acclimation: Individually house rodents (mice or rats) in metabolic cages for several days to acclimate to the new environment. Maintain a controlled environment with a 12-hour light/dark cycle and constant temperature.
-
Baseline Measurement: Measure and record daily food intake for each animal for at least 3-5 days prior to the start of the treatment to establish a stable baseline.
-
Drug Administration: Administer the MCH-1 antagonist or vehicle control via the chosen route (e.g., oral gavage, intraperitoneal injection, or intracerebroventricular infusion) at the designated dose(s) and time(s).
-
Data Collection: Measure the amount of food consumed by each animal at regular intervals (e.g., 2, 4, 8, and 24 hours) post-administration. This is typically done by weighing the provided food and any spillage.
-
Chronic Studies: For chronic studies, repeat the drug administration and food intake measurements daily for the duration of the study.
-
Data Analysis: Calculate the cumulative food intake and compare the treated group to the vehicle control group using appropriate statistical methods (e.g., t-test or ANOVA).
Assessment of Body Weight and Body Composition
Objective: To determine the impact of an MCH-1 antagonist on body weight and its composition (fat mass vs. lean mass).
Methodology:
-
Baseline Measurement: Record the initial body weight of each animal before the commencement of the study.
-
Regular Monitoring: Measure and record the body weight of each animal at regular intervals (e.g., daily or weekly) throughout the study period.
-
Body Composition Analysis: At the beginning and end of the study, assess the body composition of the animals.
-
Dual-Energy X-ray Absorptiometry (DEXA): This non-invasive technique provides precise measurements of bone mineral density, fat mass, and lean mass.
-
Nuclear Magnetic Resonance (NMR): Provides a rapid and non-invasive measurement of total body fat, lean tissue, and free water.
-
-
Data Analysis: Calculate the change in body weight, fat mass, and lean mass from baseline for each group. Compare the changes between the MCH-1 antagonist-treated group and the vehicle control group using statistical analysis.
Determination of Energy Expenditure using Indirect Calorimetry
Objective: To measure the effect of an MCH-1 antagonist on total energy expenditure, respiratory exchange ratio (RER), and physical activity.
Methodology:
-
System Acclimation: Place individual animals in indirect calorimetry chambers for at least 24 hours to acclimate before data collection begins. These chambers are equipped to monitor oxygen consumption (VO2) and carbon dioxide production (VCO2).
-
Data Collection: Continuously monitor VO2 and VCO2 for each animal over a set period (e.g., 24-48 hours) both before and after drug administration. Simultaneously, record locomotor activity using infrared beams within the chambers.
-
Calculation of Energy Expenditure: Calculate energy expenditure using the Weir equation: Energy Expenditure (kcal/day) = [3.9 x (VO2)] + [1.1 x (VCO2)].
-
Calculation of Respiratory Exchange Ratio (RER): Calculate RER as the ratio of VCO2 to VO2. An RER value of ~1.0 indicates carbohydrate oxidation, while a value of ~0.7 indicates fat oxidation.
-
Data Analysis: Analyze the changes in energy expenditure, RER, and physical activity between the treated and control groups. This allows for the determination of whether the antagonist's effects on body weight are due to changes in energy expenditure in addition to reduced food intake. A pair-feeding study design is often employed to isolate the effects on energy expenditure from those on food intake.[1][13]
Conclusion
The preclinical data strongly support the role of MCH-1 receptor antagonism in promoting weight loss through a dual mechanism of reducing food intake and, in some cases, increasing or preserving energy expenditure. The consistent efficacy observed across various compounds and animal models highlights the therapeutic potential of this drug class for the treatment of obesity. Further research, including clinical trials, is necessary to translate these promising preclinical findings into effective therapies for human obesity.[3] It is important to note that brain penetration of the MCH-1R antagonists appears to be crucial for their effects on body weight and food intake.[2][14]
References
- 1. A pair-feeding study reveals that a Y5 antagonist causes weight loss in diet-induced obese mice by modulating food intake and energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic potential of melanin-concentrating hormone-1 receptor antagonists for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic MCH-1 receptor modulation alters appetite, body weight and adiposity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ndineuroscience.com [ndineuroscience.com]
- 8. Effects of a specific MCHR1 antagonist (GW803430) on energy budget and glucose metabolism in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of the anti-obesity effects induced by a novel Melanin-concentrating hormone 1-receptor antagonist in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
MCH-1 Antagonist 1: In Vivo Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo experimental protocols for the investigation of MCH-1 antagonist 1. The following sections detail the underlying signaling pathway, methodologies for key experiments, and expected quantitative outcomes, offering a framework for preclinical evaluation of MCH-1 receptor antagonists.
MCH-1 Receptor Signaling Pathway
The Melanin-Concentrating Hormone Receptor 1 (MCH-1R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in regions associated with appetite regulation, energy homeostasis, and mood.[1][2] Upon binding of its endogenous ligand, melanin-concentrating hormone (MCH), the MCH-1 receptor can couple to multiple G proteins, primarily Gαi and Gαq.[1][3][4]
Activation of the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4][5] The Gαq pathway, on the other hand, activates phospholipase C (PLC), which subsequently leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca2+) concentrations and activation of protein kinase C (PKC).[5] Both pathways can ultimately influence downstream effectors such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, impacting gene transcription and cellular responses.[3][5] MCH-1 receptor antagonists are designed to block these signaling cascades, thereby mitigating the physiological effects of MCH.
In Vivo Experimental Protocols
A series of in vivo experiments are crucial to characterize the pharmacological effects of an MCH-1 antagonist. The following protocols are designed to assess the antagonist's impact on food intake, body weight, energy expenditure, and behavior.
Acute Food Intake Study in Rodents
Objective: To determine the effect of a single administration of the MCH-1 antagonist on food intake.
Protocol:
-
Animals: Male Wistar rats or C57BL/6 mice are commonly used. Animals should be single-housed and acclimated to the experimental conditions for at least one week.
-
Housing: Maintain a 12-hour light/dark cycle with ad libitum access to standard chow and water, unless otherwise specified.
-
Procedure:
-
Fast animals overnight (approximately 16 hours) with free access to water.
-
Administer the MCH-1 antagonist or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection). Doses can range from 3 to 30 mg/kg.[6]
-
Immediately after administration, provide a pre-weighed amount of food.
-
Measure cumulative food intake at several time points (e.g., 1, 2, 4, 6, and 24 hours) by weighing the remaining food.
-
-
Data Analysis: Compare the cumulative food intake between the antagonist-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
Chronic Body Weight Study in Diet-Induced Obese (DIO) Mice
Objective: To evaluate the long-term effects of the MCH-1 antagonist on body weight and composition in a model of obesity.
Protocol:
-
Animals and Diet: Induce obesity in C57BL/6 mice by feeding them a high-fat diet (HFD; e.g., 60% of calories from fat) for 8-12 weeks.[7] A control group should be maintained on a standard chow diet.
-
Treatment:
-
After the induction of obesity, randomize the DIO mice into treatment groups: vehicle control, MCH-1 antagonist (e.g., 5 and 10 mg/kg), and a pair-fed group.[7]
-
Administer the antagonist or vehicle daily for a period of 12 weeks.[7]
-
The pair-fed group receives the same amount of food as consumed by the antagonist-treated group on the previous day to control for the effects of reduced food intake.
-
-
Measurements:
-
Monitor body weight three times a week.[7]
-
Measure food intake daily.
-
At the end of the study, measure body composition (fat mass and lean mass) using techniques like quantitative magnetic resonance (QMR).[8]
-
Collect terminal blood samples for analysis of metabolic parameters (e.g., glucose, insulin, lipids).
-
Dissect and weigh adipose tissue depots (e.g., epididymal, mesenteric).[9]
-
-
Data Analysis: Analyze changes in body weight, food intake, and body composition over time using repeated measures ANOVA. Compare terminal measurements between groups using ANOVA with post-hoc tests.
Energy Expenditure Measurement using Indirect Calorimetry
Objective: To determine if the MCH-1 antagonist affects energy expenditure, independent of its effects on food intake.
Protocol:
-
Animals: Use DIO mice from the chronic study or a separate cohort.
-
System: Acclimate the mice to metabolic cages (e.g., Comprehensive Laboratory Animal Monitoring System - CLAMS) for 24-48 hours.[10]
-
Procedure:
-
Following acclimation, administer the MCH-1 antagonist or vehicle.
-
Continuously measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER = VCO2/VO2), and locomotor activity for 24-48 hours.
-
Energy expenditure can be calculated from VO2 and VCO2 data.
-
-
Data Analysis: Compare the average energy expenditure, RER, and activity levels between the treatment groups during the light and dark cycles.
Behavioral Assessment
Objective: To evaluate the potential anxiolytic or antidepressant-like effects of the MCH-1 antagonist. MCH-1 receptor antagonists have shown potential in these areas.[11]
Commonly Used Tests:
-
Elevated Plus Maze (EPM): To assess anxiety-like behavior. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
-
Light-Dark Box Test: Another test for anxiety-like behavior. Anxiolytic compounds typically increase the time spent in the light compartment.
-
Forced Swim Test (FST): To assess antidepressant-like activity. A decrease in immobility time is considered a positive effect.
-
Sucrose Preference Test: To measure anhedonia, a core symptom of depression. An increase in the preference for sucrose solution over water suggests an antidepressant effect.
General Protocol:
-
Animals: Use standard laboratory mice or rats.
-
Administration: Administer the MCH-1 antagonist or vehicle at appropriate doses and time points before the behavioral test.
-
Testing: Conduct the behavioral tests according to established protocols.
-
Data Analysis: Compare the relevant behavioral parameters between the antagonist and vehicle groups.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo evaluation of an MCH-1 antagonist.
Summary of Quantitative Data
The following tables summarize representative quantitative data from in vivo studies of MCH-1 antagonists.
Table 1: Effects of MCH-1 Antagonists on Food Intake
| Compound | Species | Dose | Route | % Reduction in Food Intake | Time Point | Citation |
| TPI 1361-17 | Rat | - | ICV | 75% (MCH-induced) | - | [12] |
| NGX-1 | Rat | 10 mg/kg | Oral | 13% (in HFD-fed) | - | [13] |
| GW803430 | Rat | 3, 10, 30 mg/kg | IP | Dose-dependent reduction | - | [6] |
ICV: Intracerebroventricular, IP: Intraperitoneal, HFD: High-Fat Diet
Table 2: Effects of Chronic MCH-1 Antagonist Treatment on Body Weight in DIO Mice
| Compound | Dose | Duration | % Body Weight Reduction (vs. Vehicle) | % Fat Mass Reduction (vs. Vehicle) | Citation |
| AZD1979 | Dose-dependent | - | Significant reduction | - | [10] |
| Unnamed | - | 4 weeks | Significant reduction | Significant reduction | [9] |
| GPS18169 | 5 & 10 mg/kg | 12 weeks | Significant reduction | - | [7] |
Table 3: In Vitro Potency of Selected MCH-1 Antagonists
| Compound | Assay | Ki (nM) | IC50 (nM) | Citation |
| Unnamed | Binding | 3.8 | 26.5 (Ca2+ mobilization) | [9] |
| TPI 1361-17 | Ca2+ mobilization | - | 6.1 | [11][12] |
| MQ1 | Binding/Functional | - | 1.7 (β-arrestin) | [1] |
References
- 1. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Melanin-concentrating hormone receptor 1 (MCH1-R) antagonism: reduced appetite for calories and suppression of addictive-like behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of the anti-obesity effects induced by a novel Melanin-concentrating hormone 1-receptor antagonist in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. | BioWorld [bioworld.com]
Application Notes and Protocols: Utilizing MCH-1 Receptor Antagonists in Rodent Models of Obesity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Melanin-concentrating hormone 1 (MCH-1) receptor antagonists in preclinical rodent models of obesity. This document outlines the underlying mechanism of MCH-1 receptor antagonism, details experimental protocols for in vivo studies, and presents key quantitative data from seminal studies in a structured format for easy comparison.
Introduction
Melanin-concentrating hormone (MCH) is a neuropeptide primarily expressed in the lateral hypothalamus that plays a crucial role in the regulation of energy balance and body weight.[1][2] MCH exerts its effects through G protein-coupled receptors, with the MCH-1 receptor being the predominant subtype in rodents.[3][4] Activation of the MCH-1 receptor is orexigenic, meaning it stimulates food intake.[5][6] Consequently, antagonism of the MCH-1 receptor presents a promising therapeutic strategy for the treatment of obesity. Numerous small-molecule MCH-1 receptor antagonists have been developed and have consistently demonstrated efficacy in animal models of diet-induced obesity (DIO).[5][7]
The anti-obesity effects of MCH-1 receptor antagonists are attributed to a dual mechanism of action: a reduction in energy intake and an increase in energy expenditure.[1][8] Chronic administration of these antagonists has been shown to decrease food intake and body weight gain in rodents fed a high-fat diet.[5][9]
MCH-1 Receptor Signaling Pathway
The MCH-1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi and Gαq proteins.[10] Upon binding of MCH, the receptor initiates downstream signaling cascades that ultimately influence neuronal activity and regulate feeding behavior and energy homeostasis. The diagram below illustrates the simplified signaling pathway.
Caption: MCH-1 Receptor Signaling Pathway.
Experimental Workflow for Evaluating MCH-1 Antagonists in Rodent Obesity Models
The following diagram outlines a typical experimental workflow for assessing the efficacy of an MCH-1 receptor antagonist in a diet-induced obesity (DIO) rodent model.
Caption: Experimental Workflow for In Vivo Efficacy Testing.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative outcomes from key studies investigating the effects of MCH-1 receptor antagonists in rodent models of obesity.
Table 1: Effects of MCH-1 Antagonists on Body Weight and Food Intake
| Compound | Animal Model | Dose & Route | Duration | Body Weight Change | Food Intake Change | Reference |
| Unnamed Peptide Antagonist | Diet-Induced Obese (DIO) Mice | 7.5 µ g/day , ICV | 4 weeks | Completely suppressed weight gain | -14% cumulative intake | [2] |
| SNAP-7941 | DIO Rats | 10 mg/kg, IP (twice daily) | 4 weeks | -26% vs. vehicle | Not specified | [9] |
| Unnamed Small Molecule | DIO Mice | 30 mg/kg, Oral | 1 month | -24% vs. vehicle | Moderately suppressed | [1] |
| GW803430 | DIO C57BL/6J Mice | Not specified, Oral | 30 days | Reduced body weight | Reduced food intake | [8] |
| S38151 | ob/ob Mice | 10 & 30 mg/kg, IP | Daily | Limited body weight gain | Not specified | [3] |
| S38151 | DIO Mice | 10 & 30 mg/kg, IP | Daily | Limited body weight gain | Not specified | [3] |
Table 2: Effects of MCH-1 Antagonists on Metabolic Parameters
| Compound | Animal Model | Key Metabolic Changes | Reference |
| Unnamed Peptide Antagonist | DIO Mice | Ameliorated hypercholesterolemia, hyperinsulinemia, hyperglycemia, and hyperleptinemia. | [2] |
| Unnamed Small Molecule | DIO Mice | Significantly decreased liver weight, liver TG content, plasma glucose, insulin, leptin, and total cholesterol. | [1] |
| GW803430 | DIO C57BL/6J Mice | Reduced circulating leptin and triglycerides; no improvement in glucose homeostasis. | [8] |
Detailed Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
Objective: To induce an obese phenotype in mice that mimics human obesity resulting from a high-fat diet.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; e.g., 45-60% kcal from fat)
-
Standard chow diet
-
Animal caging with bedding
-
Water bottles
-
Animal scale
Protocol:
-
Upon arrival, acclimate mice to the animal facility for at least one week with ad libitum access to standard chow and water.
-
After acclimation, switch the diet of the experimental group to a high-fat diet. A control group should remain on the standard chow diet.
-
Maintain the mice on their respective diets for 8-12 weeks to induce a stable obese phenotype in the HFD group.
-
Monitor body weight weekly to confirm the development of obesity. DIO mice will exhibit a significantly higher body weight compared to the chow-fed controls.
-
Once the desired obese phenotype is achieved, the mice are ready for the administration of the MCH-1 receptor antagonist.
Chronic Administration of MCH-1 Antagonist via Oral Gavage
Objective: To deliver a precise dose of the MCH-1 antagonist orally over a sustained period.
Materials:
-
MCH-1 receptor antagonist
-
Vehicle solution (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes (1 mL)
-
Animal scale
Protocol:
-
Prepare the dosing solution by suspending the MCH-1 antagonist in the vehicle at the desired concentration. Ensure the solution is homogenous.
-
Weigh each animal to determine the correct volume of the dosing solution to administer.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head.
-
Insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Be careful to avoid entry into the trachea.
-
Slowly administer the solution from the syringe.
-
Return the animal to its cage and monitor for any signs of distress.
-
Repeat the procedure daily or as required by the study design for the duration of the treatment period (e.g., 4 weeks).
Intraperitoneal (IP) Injection
Objective: To administer the MCH-1 antagonist into the peritoneal cavity for systemic absorption.
Materials:
-
MCH-1 receptor antagonist
-
Sterile vehicle solution (e.g., saline)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Animal scale
Protocol:
-
Prepare the sterile dosing solution of the MCH-1 antagonist in the appropriate vehicle.
-
Weigh the animal to calculate the required injection volume.
-
Securely restrain the animal, exposing the lower abdominal quadrants.
-
Lift the animal's hindquarters to cause the abdominal organs to shift forward.
-
Insert the needle into the lower right or left abdominal quadrant at a 15-30 degree angle.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the animal to its cage.
-
Alternate injection sides for repeated daily dosing to minimize irritation.[11]
Measurement of Energy Expenditure (Indirect Calorimetry)
Objective: To assess the effect of the MCH-1 antagonist on the animal's metabolic rate.
Materials:
-
Indirect calorimetry system with metabolic cages
-
Trained personnel to operate the system
Protocol:
-
Acclimate the animals to the metabolic cages for at least 24 hours before data collection begins.
-
Place individual animals into the metabolic chambers with ad libitum access to food and water.
-
The system will continuously monitor oxygen consumption (VO2) and carbon dioxide production (VCO2).
-
Energy expenditure is calculated from the VO2 and VCO2 data using the Weir equation.
-
Data is typically collected over a 24-48 hour period to assess both light and dark cycle energy expenditure.
-
This can be performed at different time points during the chronic treatment period to observe acute and long-term effects.[8]
Conclusion
MCH-1 receptor antagonists have consistently demonstrated anti-obesity effects in various rodent models.[5][7] The primary mechanisms of action involve the suppression of food intake and an increase in energy expenditure.[1] The protocols and data presented in these application notes provide a framework for researchers to design and execute preclinical studies to evaluate the therapeutic potential of novel MCH-1 receptor antagonists for the treatment of obesity. Careful consideration of the animal model, route of administration, and relevant metabolic endpoints is crucial for obtaining robust and translatable results.
References
- 1. Mechanism of the anti-obesity effects induced by a novel Melanin-concentrating hormone 1-receptor antagonist in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiobesity effect of a melanin-concentrating hormone 1 receptor antagonist in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peripheral injections of melanin-concentrating hormone receptor 1 antagonist S38151 decrease food intake and body weight in rodent obesity models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ndineuroscience.com [ndineuroscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of a specific MCHR1 antagonist (GW803430) on energy budget and glucose metabolism in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animals models of MCH function and what they can tell us about its role in energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 11. az.research.umich.edu [az.research.umich.edu]
Application Notes and Protocols for Cell-Based Assays to Determine MCH-1 Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in the regulation of energy homeostasis and feeding behavior.[1][2][3] It exerts its effects through two G protein-coupled receptors (GPCRs), MCH receptor 1 (MCH-1R) and MCH receptor 2 (MCH-2R).[2] In mammals, MCH-1R is the predominant receptor and is a promising therapeutic target for the development of anti-obesity drugs.[1][4] This document provides detailed application notes and protocols for key cell-based assays used to identify and characterize MCH-1 receptor antagonists.
The MCH-1 receptor is known to couple to multiple G protein subtypes, including Gαi, Gαo, and Gαq, leading to the modulation of various downstream signaling pathways.[1][4] Activation of Gαi inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][5] Coupling to Gαq activates phospholipase C, which in turn leads to an increase in intracellular calcium (Ca2+) mobilization.[1][2] Furthermore, like many GPCRs, MCH-1R can also signal through β-arrestin recruitment, a G protein-independent pathway.[4]
The following sections will detail the principles and protocols for three key functional cell-based assays to assess MCH-1 antagonist activity:
-
cAMP Assay: To measure the inhibition of MCH-induced decrease in cAMP levels.
-
Calcium Flux Assay: To measure the blockade of MCH-induced intracellular calcium mobilization.
-
β-Arrestin Recruitment Assay: To assess the antagonist's ability to prevent the interaction between MCH-1R and β-arrestin.
MCH-1 Receptor Signaling Pathways
The activation of the MCH-1 receptor by its endogenous ligand, MCH, triggers a cascade of intracellular events. The specific signaling pathway activated can depend on the cellular context and the G proteins expressed. The primary signaling pathways relevant to the assays described herein are depicted below.
Caption: MCH-1 Receptor Signaling Pathways.
Data Presentation: In Vitro Potency of MCH-1 Antagonists
The following table summarizes the in vitro potency of a representative MCH-1 antagonist, MQ1, in various cell-based functional assays.[4] This data illustrates how different assays can be used to characterize the pharmacological profile of a compound.
| Assay Type | Agonist (MCH) EC50 (nM) | Antagonist (MQ1) IC50 (nM) |
| cAMP Assay | 1.8 | 5.7 |
| Calcium Flux Assay | 0.70 | 31 |
| β-Arrestin Recruitment Assay | 2.5 | 1.7 |
EC50: Half maximal effective concentration. IC50: Half maximal inhibitory concentration.
Experimental Protocols
cAMP Assay
Principle: This assay measures the ability of an MCH-1 antagonist to block the MCH-induced, Gαi-mediated inhibition of adenylyl cyclase, thereby preventing the decrease in intracellular cAMP levels. Forskolin is often used to stimulate adenylyl cyclase and produce a measurable baseline of cAMP.
Experimental Workflow:
Caption: cAMP Assay Experimental Workflow.
Protocol:
-
Cell Culture: Culture HEK293 or CHO cells stably expressing the human MCH-1 receptor in appropriate media.
-
Cell Plating: Seed the cells into a 384-well white opaque assay plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the MCH-1 antagonist compounds in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Antagonist Addition: Remove the culture medium from the cells and add the diluted antagonist compounds to the wells.
-
Pre-incubation: Incubate the plate for 30 minutes at room temperature.
-
Agonist Addition: Prepare a solution of MCH and forskolin in assay buffer. Add this solution to the wells to achieve a final concentration of MCH at its EC80 and a suitable concentration of forskolin (e.g., 1-10 µM).
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.
-
cAMP Detection: Lyse the cells and detect intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 values of the antagonists by fitting the data to a four-parameter logistic equation using a suitable software (e.g., GraphPad Prism).
Calcium Flux Assay
Principle: This assay measures the ability of an MCH-1 antagonist to block the MCH-induced, Gαq-mediated release of intracellular calcium. The change in intracellular calcium concentration is monitored using a calcium-sensitive fluorescent dye.
Experimental Workflow:
Caption: Calcium Flux Assay Experimental Workflow.
Protocol:
-
Cell Culture: Culture HEK293 or CHO cells stably expressing the human MCH-1 receptor in appropriate media.
-
Cell Plating: Seed the cells into a 384-well black-walled, clear-bottom assay plate at a density of 10,000-20,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.[6]
-
Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6) dissolved in assay buffer to each well.[6][7][8] Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
Compound Preparation: Prepare serial dilutions of the MCH-1 antagonist compounds in assay buffer.
-
Antagonist Addition: Add the diluted antagonist compounds to the wells.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature.
-
Calcium Measurement: Place the assay plate in a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).[6]
-
Agonist Addition and Signal Reading: Record a baseline fluorescence reading for 10-20 seconds. Then, add a solution of MCH at its EC80 concentration to the wells and continue to record the fluorescence signal for 2-3 minutes.
-
Data Analysis: The antagonist activity is determined by the reduction in the peak fluorescence signal. Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
β-Arrestin Recruitment Assay
Principle: This assay measures the ability of an MCH-1 antagonist to inhibit the MCH-induced recruitment of β-arrestin to the activated MCH-1 receptor. This interaction is a key step in receptor desensitization and internalization and represents a G protein-independent signaling pathway.[4] Various technologies, such as enzyme fragment complementation (EFC), can be used to detect this protein-protein interaction.[4]
Experimental Workflow:
Caption: β-Arrestin Recruitment Assay Workflow.
Protocol:
-
Cell Line: Use a commercially available cell line engineered to co-express the MCH-1 receptor fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.
-
Cell Plating: Seed the cells into a 384-well white opaque assay plate at the recommended density and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the MCH-1 antagonist compounds in assay buffer.
-
Antagonist Addition: Add the diluted antagonist compounds to the wells.
-
Pre-incubation: Incubate the plate for 30 minutes at room temperature.
-
Agonist Addition: Add MCH at its EC80 concentration to the wells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C.
-
Signal Detection: Add the enzyme substrate solution to the wells and incubate for the time recommended by the manufacturer.
-
Luminescence Reading: Measure the luminescent signal using a plate reader.
-
Data Analysis: Determine the IC50 values of the antagonists by fitting the dose-response data to a four-parameter logistic equation.
Conclusion
The cell-based assays described in these application notes provide a robust framework for the identification and characterization of MCH-1 receptor antagonists. By employing a combination of these functional assays, researchers can gain a comprehensive understanding of a compound's mechanism of action and its potential as a therapeutic agent for obesity and other metabolic disorders. The choice of assay will depend on the specific research question and the desired screening throughput. For high-throughput screening, calcium flux and cAMP assays are often preferred, while β-arrestin assays can provide valuable information on G protein-independent signaling and potential for biased agonism.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Identification and characterization of a melanin-concentrating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melanin-concentrating hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 6. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MCH-1 Receptor Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Melanin-Concentrating Hormone Receptor 1 (MCH-1R) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, where it plays a crucial role in the regulation of energy homeostasis, mood, and appetite.[1][2][3] Consequently, MCH-1R has emerged as a significant therapeutic target for obesity and other metabolic and psychiatric disorders. Radioligand binding assays are fundamental tools for the characterization of MCH-1R and for the screening and development of novel therapeutic compounds targeting this receptor. These assays allow for the determination of key pharmacological parameters such as receptor affinity (Kd), receptor density (Bmax), and the potency of competing ligands (Ki).
This document provides detailed protocols for conducting saturation and competition radioligand binding assays for the MCH-1 receptor, along with data presentation guidelines and visualizations of the experimental workflow and signaling pathway.
Data Presentation
Table 1: Radioligand Binding Affinities for MCH-1 Receptor
| Radioligand | Cell Line/Tissue | Kd (pM) | Reference |
| [125I]-[D-Phe13, Tyr19]-MCH | Mouse Melanoma Cells | 122.7 ± 15.3 | [4] |
| [35S]4a | Wild-type mouse brain slices | N/A (Selective) | [5] |
| [125I]-MCH-(4-19) | Human MCH1 receptor membranes | N/A | [3] |
| [125I]-MCH | HEK293-MCHR1 membranes | N/A | [6] |
Note: N/A indicates that the specific Kd value was not provided in the cited source, but the radioligand was used for binding assays.
Table 2: Inhibitory Constants (Ki) and IC50 Values of MCH-1R Antagonists
| Compound | Assay Type | Radioligand | Cell Line | Ki (nM) | IC50 (nM) | Reference |
| MQ1 | Competition Binding | [125I]-MCH-(4-19) | Human MCH1 receptor membranes | N/A | 2.2 | [3] |
| AMG 076 | Competition Binding | [125I]-MCH | HEK293-MCHR1 membranes | 0.6 ± 0.10 | N/A | [6] |
| SNAP-7941 | Competition Binding | [3H]CGP-12177 | ADRB3 expressing CHO-K1 cells | 14,500 ± 300 | N/A | [7] |
| FE@SNAP | Competition Binding | [3H]CGP-12177 | ADRB3 expressing CHO-K1 cells | 65,100 ± 2900 | N/A | [7] |
Note: The SNAP-7941 and FE@SNAP data are for off-target binding to the adrenergic beta-3 receptor, demonstrating their selectivity for MCHR1.
MCH-1 Receptor Signaling Pathway
The MCH-1 receptor is a G protein-coupled receptor that primarily couples to Gi and Gq proteins.[1][2][3] Upon binding of its endogenous ligand, melanin-concentrating hormone (MCH), the receptor initiates intracellular signaling cascades. The Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][8] The Gq alpha subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[8] Furthermore, MCH-1R activation can lead to the phosphorylation of extracellular signal-regulated kinases (ERK).[1][2]
Caption: MCH-1 Receptor Signaling Pathway.
Experimental Protocols
Membrane Preparation from Cells Overexpressing MCH-1R
This protocol describes the preparation of cell membranes from cultured cells stably expressing the MCH-1 receptor (e.g., HEK293 or CHO cells).
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitors, ice-cold
-
Sucrose Buffer: Lysis buffer containing 10% sucrose
-
Cell scrapers
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
-
Protein assay kit (e.g., BCA)
Procedure:
-
Grow cells expressing MCH-1R to confluency in appropriate culture vessels.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Harvest cells by scraping into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or sonication on ice.
-
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[9]
-
Discard the supernatant, resuspend the pellet in fresh Lysis Buffer, and centrifuge again.
-
Resuspend the final membrane pellet in Sucrose Buffer.
-
Determine the protein concentration using a BCA or similar protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Saturation Radioligand Binding Assay
This assay is used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.
Materials:
-
MCH-1R membrane preparation
-
Radioligand (e.g., [125I]-[D-Phe13, Tyr19]-MCH)
-
Unlabeled MCH (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, 0.5% BSA, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
Filtration apparatus (cell harvester)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
On the day of the assay, thaw the membrane preparation and resuspend in Assay Buffer.
-
Prepare serial dilutions of the radioligand in Assay Buffer (typically 8-12 concentrations ranging from 0.1 to 10 times the expected Kd).
-
In a 96-well plate, set up triplicate wells for total binding and non-specific binding (NSB) for each radioligand concentration.
-
For total binding wells, add 50 µL of Assay Buffer. For NSB wells, add 50 µL of a high concentration of unlabeled MCH (e.g., 1 µM).
-
Add 150 µL of the diluted membrane preparation (3-20 µg protein) to each well.[9]
-
Add 50 µL of the corresponding radioligand dilution to each well.[9]
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[9]
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters for 30 minutes at 50°C.[9]
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.
-
Plot the specific binding (Y-axis) against the radioligand concentration (X-axis).
-
Analyze the data using non-linear regression analysis (one-site binding model) to determine the Kd and Bmax values.
Competition Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled test compound for the MCH-1R.
Materials:
-
Same as for the saturation binding assay, plus the unlabeled test compounds.
Procedure:
-
Thaw and prepare the MCH-1R membranes as described above.
-
Prepare serial dilutions of the unlabeled test compound in Assay Buffer.
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the test compound.
-
Add 150 µL of the membrane preparation to each well.
-
Add 50 µL of the test compound dilutions to the respective wells. For total binding wells, add 50 µL of Assay Buffer. For NSB wells, add 50 µL of a high concentration of unlabeled MCH.
-
Add 50 µL of the radioligand at a single concentration (typically at or below its Kd) to all wells.
-
Incubate, filter, and count the radioactivity as described for the saturation assay.
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Experimental Workflow Visualization
Caption: Radioligand Binding Assay Workflow.
References
- 1. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of new radioligands for the mammalian melanin-concentrating hormone (MCH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and characterization of a selective radioligand for melanin-concentrating hormone 1-receptor (MCH1R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro Radiopharmaceutical Evidence for MCHR1 Binding Sites in Murine Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
Dissolving MCH-1 Antagonist 1 for In Vivo Dosing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for dissolving Melanin-Concentrating Hormone Receptor 1 (MCH-1) antagonists for in vivo dosing, with a focus on "MCH-1 antagonist 1" and other structurally similar non-peptide antagonists such as SNAP-7941 and GW-803430. These guidelines are intended to assist researchers in preparing stable and effective formulations for oral and parenteral administration in preclinical animal models.
Introduction to MCH-1 Antagonists
Melanin-concentrating hormone (MCH) is a neuropeptide that plays a significant role in the regulation of energy homeostasis, feeding behavior, and mood. Antagonists of the MCH-1 receptor are being investigated as potential therapeutics for obesity, anxiety, and depression. Many of these small molecule antagonists are hydrophobic in nature, presenting challenges for dissolution and formulation for in vivo studies. Proper vehicle selection and preparation are critical to ensure accurate dosing and reliable experimental outcomes.
General Considerations for Formulation Development
The choice of vehicle for in vivo dosing of MCH-1 antagonists depends on several factors, including the physicochemical properties of the compound (solubility, stability), the intended route of administration (e.g., oral, intraperitoneal, intravenous, intracerebroventricular), and the animal species being studied. For poorly water-soluble compounds like many MCH-1 antagonists, common formulation strategies include suspensions, solutions with co-solvents, and lipid-based formulations.
Data Presentation: Solubility of MCH-1 Antagonists
The following tables summarize the known solubility information and vehicle compositions used for various MCH-1 antagonists. It is important to note that solubility can be compound-specific, and it is recommended to perform small-scale solubility tests to determine the optimal vehicle for a new MCH-1 antagonist.
Table 1: Solubility and Vehicle Information for Selected MCH-1 Antagonists
| MCH-1 Antagonist | Route of Administration | Vehicle Composition | Species | Reference |
| This compound | Oral (p.o.) | Soluble in DMSO. A common vehicle for oral gavage of hydrophobic compounds is 0.5% Methylcellulose in water. | Mouse | [1][2] |
| SNAP-7941 | Intraperitoneal (i.p.) | 0.01% Lactic Acid in water | Rat | N/A |
| SNAP-7941 | Oral (p.o.) | 0.5% (w/v) Methylcellulose in water | Rat | [2] |
| GW-803430 | Oral (p.o.) | Saline | Rat | [3] |
| TPI 1361-17 | Intracerebroventricular (i.c.v.) | Artificial Cerebrospinal Fluid (aCSF) with up to 5% (v/v) DMSO | Rat | N/A |
Table 2: Common Vehicles for Oral Gavage of Poorly Soluble Compounds
| Vehicle Component | Typical Concentration Range | Purpose |
| Methylcellulose (MC) or Carboxymethylcellulose (CMC) | 0.5% - 2% (w/v) | Suspending agent |
| Tween 80 (Polysorbate 80) | 0.1% - 5% (v/v) | Surfactant, wetting agent |
| Polyethylene Glycol (e.g., PEG300, PEG400) | 10% - 50% (v/v) | Co-solvent |
| Dimethyl Sulfoxide (DMSO) | < 10% (v/v) | Co-solvent |
| Corn Oil or other vegetable oils | Up to 100% | Lipid-based vehicle |
Experimental Protocols
Protocol 1: Preparation of an Oral Suspension of this compound in Methylcellulose
This protocol describes the preparation of a 1 mg/mL suspension of this compound for oral gavage in mice.
Materials:
-
This compound powder
-
Methylcellulose (viscosity 400 cP)
-
Sterile, purified water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Glass beaker
-
Graduated cylinder
-
Analytical balance
Procedure:
-
Prepare 0.5% Methylcellulose Vehicle:
-
Weigh 0.5 g of methylcellulose powder.
-
Heat approximately 30 mL of purified water to 80-90°C.
-
Add the methylcellulose powder to the hot water while stirring vigorously to ensure it is wetted.
-
Remove from heat and add 70 mL of cold purified water while continuing to stir.
-
Continue stirring the solution on a magnetic stirrer in a cold water bath until it becomes clear and viscous. This may take 30-60 minutes.
-
Store the vehicle at 2-8°C.
-
-
Prepare the this compound Suspension (1 mg/mL):
-
Weigh the required amount of this compound powder (e.g., 10 mg for 10 mL of suspension).
-
Place the powder in a clean, dry mortar.
-
Add a small volume (e.g., 1-2 mL) of the 0.5% methylcellulose vehicle to the mortar.
-
Levigate the powder with the pestle to form a smooth, uniform paste. This step is crucial to ensure proper dispersion and prevent clumping.
-
Gradually add the remaining volume of the 0.5% methylcellulose vehicle to the mortar while continuously triturating.
-
Transfer the suspension to a glass beaker with a magnetic stir bar.
-
Stir the suspension for at least 30 minutes before dosing to ensure homogeneity.
-
Continuously stir the suspension during the dosing procedure to maintain uniformity.
-
Protocol 2: Preparation of an Intracerebroventricular (i.c.v.) Solution of TPI 1361-17
This protocol is for preparing a solution of the MCH-1 antagonist TPI 1361-17 for direct administration into the central nervous system.
Materials:
-
TPI 1361-17 powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Artificial Cerebrospinal Fluid (aCSF)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Stock Solution in DMSO:
-
Due to the low aqueous solubility of many MCH-1 antagonists, a concentrated stock solution in DMSO is often prepared first.
-
Dissolve TPI 1361-17 in 100% DMSO to a convenient stock concentration (e.g., 10 mM). Ensure the powder is completely dissolved by vortexing.
-
-
Prepare the Final Dosing Solution in aCSF:
-
On the day of the experiment, dilute the DMSO stock solution with aCSF to the final desired concentration.
-
The final concentration of DMSO in the dosing solution should be kept as low as possible, ideally below 5%, to minimize potential neurotoxicity. For example, to prepare a 100 µM solution with 1% DMSO from a 10 mM stock, add 1 µL of the stock solution to 99 µL of aCSF.
-
Vortex the final solution gently to ensure it is homogenous.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, the concentration of the antagonist or the percentage of DMSO may need to be adjusted.
-
Mandatory Visualizations
Signaling Pathway of MCH-1 Receptor Antagonism
Caption: MCH-1 receptor signaling and its inhibition by an antagonist.
Experimental Workflow for Oral Suspension Preparation
Caption: Workflow for preparing an oral suspension of this compound.
Conclusion
The successful in vivo evaluation of MCH-1 antagonists relies heavily on the appropriate preparation of dosing formulations. Due to their hydrophobic nature, these compounds often require specialized vehicles to ensure stable and homogenous delivery, particularly for oral administration. The protocols and data presented here provide a starting point for researchers. It is essential to perform pre-formulation studies, including solubility and stability assessments, to develop a robust and reliable dosing vehicle for any new MCH-1 antagonist. Always ensure that the chosen vehicle is well-tolerated in the specific animal model and does not interfere with the experimental outcomes.
References
Application Notes and Protocols for MCH-1 Antagonist Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Melanin-Concentrating Hormone Receptor 1 (MCH-1) antagonists in rats for preclinical research. This document outlines detailed protocols for common administration routes, summarizes key quantitative data for select antagonists, and provides a visualization of the MCH-1 receptor signaling pathway and experimental workflows.
Introduction to MCH-1 Antagonism
The melanin-concentrating hormone (MCH) system is a key regulator of energy homeostasis, appetite, and mood. In rodents, MCH exerts its effects through the MCH-1 receptor, a G protein-coupled receptor primarily expressed in the brain. Antagonism of the MCH-1 receptor is a promising therapeutic strategy for the treatment of obesity and depression. Preclinical studies in rats are crucial for evaluating the efficacy and pharmacokinetic profiles of novel MCH-1 antagonists.
Data Presentation: MCH-1 Antagonists in Rats
The following tables summarize key in vivo data for several commonly studied MCH-1 antagonists in rats. These values are intended as a reference and may vary depending on the specific experimental conditions, rat strain, and vehicle used.
Table 1: Intracerebroventricular (i.c.v.) Administration of MCH-1 Antagonists
| Antagonist | Dose Range | Vehicle | Observed Effects in Rats | Reference(s) |
| S38151 | 0.5 - 50 nmol/kg | Artificial Cerebrospinal Fluid (aCSF) | Dose-dependent counteraction of MCH-induced food intake. Daily administration (5-20 nmol/kg) inhibited food and water intake, and body weight gain in obese rats. | [1] |
| Compound B | 10 µg | Saline | Blocked the orexigenic effect of an MCH-1 agonist. Continuous infusion (30 or 48 µ g/day ) led to sustained reductions in food intake and body weight gain. | |
| SNAP-94847 | Not specified | aCSF | Intra-locus coeruleus microinjection blocked depressive-like behavior induced by MCH. |
Table 2: Intraperitoneal (i.p.) Administration of MCH-1 Antagonists
| Antagonist | Dose Range | Vehicle | Observed Effects in Rats | Reference(s) |
| S38151 | 10 - 30 mg/kg | Normal Saline | A single 30 mg/kg dose completely inhibited food consumption within 1 hour in obese rats. Daily injections limited body weight gain. | [1][2] |
| SNAP-7941 | 10 mg/kg | Not specified | Inhibited MCH-stimulated food intake. Chronic administration (twice daily) reduced weight gain in growing rats. | [3] |
| GW803430 | 3 - 30 mg/kg | 1 part ethanol, 1 part emulphor, 18 parts saline | Reduced sucrose self-administration and cue-induced reinstatement of sucrose seeking. Attenuated food intake in rats with intermittent access to sucrose. |
Table 3: Oral (p.o.) Administration of MCH-1 Antagonists
| Antagonist | Dose Range | Vehicle | Observed Effects in Rats | Reference(s) |
| T-226296 | 30 mg/kg | Not specified | Almost completely suppressed food intake induced by i.c.v. injection of MCH. | |
| SNAP-7941 | 3 - 30 mg/kg | Not specified | Dose-dependently decreased immobility time in the forced-swim test, indicating antidepressant-like effects. | [3] |
| GW803430 | 1 - 10 mg/kg | Not specified | Dose-dependently inhibited MCH-1 receptor binding in the brain. A 14-day study in diet-induced obese rats showed a robust and dose-dependent decrease in food intake and body weight. |
Table 4: Pharmacokinetic Parameters of Selected MCH-1 Antagonists in Rats
| Antagonist | Administration Route | Dose | Tmax | Cmax | t½ (half-life) | Oral Bioavailability (F) | Reference(s) |
| Deramciclane | Oral | 10 mg/kg | 0.5 h | 44.9 ng/mL | 3.42 - 5.44 h | 3.42% | [4] |
| Deramciclane | i.p. | 10 mg/kg | Not specified | ≥177.8 ng/mL | 2.90 - 5.44 h | 18.49% | [4] |
| 97/63 | Oral | 72 mg/kg | 1 h | 229.24 ± 64.26 ng/mL | 10.61 ± 0.2 h | ~16% | [5] |
| SR13668 | Oral | 30 mg/kg | Not specified | Not specified | Not specified | 25.4 ± 3.8% (males), 27.7 ± 3.9% (females) | [6] |
| Schaftoside | Oral | 5 - 20 mg/kg | 0.67 - 1.17 h | 45.1 - 104.99 ng/mL | 0.58 h (i.v.) | 0.42% - 0.71% | [7] |
| 5-AMQ | Oral | Not specified | Not specified | 2252 ng/mL | 6.90 ± 1.20 h | 38.4% | [8] |
Experimental Protocols
I. Oral Gavage (p.o.)
Oral gavage is a common method for administering precise doses of a substance directly into the stomach.
Materials:
-
MCH-1 antagonist
-
Appropriate vehicle (e.g., water, saline, 0.5% methylcellulose, 1% hydroxypropyl methylcellulose)
-
Gavage needles (stainless steel or flexible plastic with a ball-tip, appropriate size for the rat's weight)
-
Syringes
-
Animal scale
Procedure:
-
Preparation:
-
Accurately weigh the rat to determine the correct dosing volume. The maximum recommended volume is 10-20 ml/kg.
-
Prepare the dosing solution by dissolving or suspending the MCH-1 antagonist in the chosen vehicle. Ensure the formulation is homogenous.
-
Select the appropriate size gavage needle. For adult rats (200-350g), a 16-gauge, 3-inch needle is typically used.
-
Measure the correct length for insertion by holding the needle alongside the rat from the mouth to the last rib. Mark the needle to prevent over-insertion.
-
-
Restraint:
-
Securely restrain the rat to prevent movement and injury. One common method is to hold the rat's head and neck with one hand while supporting the body with the other. The head should be slightly extended to create a straight line from the mouth to the stomach.
-
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The rat should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
-
Once the needle is at the predetermined depth, administer the solution slowly and steadily.
-
Withdraw the needle gently in the same path it was inserted.
-
-
Post-Administration Monitoring:
-
Monitor the rat for several minutes for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.
-
II. Intraperitoneal (i.p.) Injection
Intraperitoneal injection is a common parenteral route of administration where the substance is injected into the peritoneal cavity.
Materials:
-
MCH-1 antagonist
-
Sterile vehicle (e.g., sterile saline, phosphate-buffered saline, or a solution containing a solubilizing agent like DMSO, with the final DMSO concentration kept to a minimum, ideally under 10%)[9]
-
Sterile syringes and needles (typically 23-25 gauge, 5/8 inch length for rats)
-
70% ethanol or other disinfectant
-
Animal scale
Procedure:
-
Preparation:
-
Weigh the rat and calculate the required dose volume. The maximum recommended volume for i.p. injection in rats is 10 ml/kg.[10]
-
Prepare the sterile dosing solution.
-
-
Restraint:
-
Restrain the rat securely, often with an assistant. The rat should be held in a supine position with its head tilted slightly downwards. This allows the abdominal organs to shift away from the injection site.
-
-
Administration:
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 30-40 degree angle to the abdominal wall.
-
Gently aspirate to ensure no fluid (e.g., urine or blood) is drawn into the syringe, which would indicate incorrect placement.
-
If aspiration is clear, inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
-
Post-Administration Monitoring:
-
Return the rat to its cage and monitor for any adverse reactions.
-
III. Intracerebroventricular (i.c.v.) Injection
This technique involves the direct administration of a substance into the cerebral ventricles, bypassing the blood-brain barrier. It requires stereotaxic surgery to implant a guide cannula.
Materials:
-
MCH-1 antagonist
-
Sterile artificial cerebrospinal fluid (aCSF) or other appropriate vehicle
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Guide cannula and dummy cannula
-
Dental cement and jeweler's screws
-
Microinjection pump and syringe
-
Surgical tools
Procedure:
-
Cannula Implantation Surgery:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using bregma as a reference point, determine the coordinates for the desired ventricle (e.g., lateral ventricle).
-
Drill a small hole in the skull at the target coordinates.
-
Implant the guide cannula to the correct depth.
-
Secure the cannula to the skull using jeweler's screws and dental cement.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the rat to recover from surgery for at least one week.
-
-
Injection:
-
Gently restrain the recovered rat and remove the dummy cannula.
-
Connect a microinjection syringe filled with the MCH-1 antagonist solution to an internal cannula that extends slightly beyond the tip of the guide cannula.
-
Insert the internal cannula into the guide cannula.
-
Infuse the solution at a slow, controlled rate (e.g., 0.5-1 µL/min) using a microinjection pump.
-
After the infusion is complete, leave the internal cannula in place for a short period to allow for diffusion before slowly withdrawing it.
-
Replace the dummy cannula.
-
-
Post-Injection Monitoring:
-
Monitor the rat for any behavioral changes or adverse effects.
-
Visualizations
MCH-1 Receptor Signaling Pathway
Caption: MCH-1 Receptor Signaling Cascade.
Experimental Workflow for MCH-1 Antagonist Administration in Rats
Caption: General Experimental Workflow.
References
- 1. Peripheral injections of melanin-concentrating hormone receptor 1 antagonist S38151 decrease food intake and body weight in rodent obesity models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peripheral injections of melanin-concentrating hormone receptor 1 antagonist S38151 decrease food intake and body weight in rodent obesity models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ndineuroscience.com [ndineuroscience.com]
- 4. Oral, intraperitoneal and intravenous pharmacokinetics of deramciclane and its N-desmethyl metabolite in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and oral bioavailability study of schaftoside in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
Application Note: High-Throughput Screening of MCH-1 Antagonists Using a Calcium Mobilization Assay
Audience: Researchers, scientists, and drug development professionals involved in GPCR drug discovery and obesity, anxiety, or depression research.
Introduction
The Melanin-Concentrating Hormone Receptor 1 (MCH-1) is a G-protein coupled receptor (GPCR) predominantly expressed in the brain. It plays a significant role in regulating energy homeostasis, mood, and stress responses.[1][2] The binding of its endogenous ligand, melanin-concentrating hormone (MCH), activates downstream signaling pathways that influence feeding behavior and other physiological processes.[3] Consequently, MCH-1 antagonists are being investigated as potential therapeutics for obesity, anxiety, and depression.[2][4]
The MCH-1 receptor is known to couple with multiple G-proteins, including Gαi and Gαq.[5][6] Activation of the Gαq pathway stimulates phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3). IP3, in turn, triggers the release of calcium (Ca2+) from intracellular stores, primarily the endoplasmic reticulum.[7][8] This increase in cytosolic Ca2+ can be detected using fluorescent calcium indicators, making it a robust method for measuring receptor activation.
This application note provides a detailed protocol for a homogeneous, fluorescence-based calcium mobilization assay to identify and characterize antagonists of the MCH-1 receptor, using "MCH-1 antagonist 1" as an example. The assay is suitable for a high-throughput screening (HTS) format in 96- or 384-well microplates.
Principle of the Assay
The assay utilizes a calcium-sensitive fluorescent dye, such as Fluo-4 AM, to detect changes in intracellular calcium concentration. Fluo-4 AM is a cell-permeant acetoxymethyl (AM) ester that can be loaded into cells.[9] Once inside, cellular esterases cleave the AM group, trapping the active Fluo-4 dye in the cytoplasm. In its calcium-free form, Fluo-4 exhibits minimal fluorescence. Upon binding to Ca2+ released from intracellular stores following MCH-1 receptor activation, the dye undergoes a conformational change that results in a significant increase in fluorescence intensity (excitation/emission ≈ 490/525 nm).[10]
In an antagonist screening format, cells expressing the MCH-1 receptor are pre-incubated with the test compound (e.g., this compound) before being stimulated with an EC80 concentration of the MCH agonist. An effective antagonist will block MCH-induced receptor activation, resulting in a dose-dependent inhibition of the calcium signal.
MCH-1 Signaling Pathway
References
- 1. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanin-concentrating hormone MCH1 receptor antagonists: a potential new approach to the treatment of depression and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of the anti-obesity effects induced by a novel Melanin-concentrating hormone 1-receptor antagonist in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MCH receptors/gene structure-in vivo expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. content.abcam.com [content.abcam.com]
Application of MCH-1 Antagonist 1 in Nicotine Addiction Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the efficacy of a selective Melanin-Concentrating Hormone Receptor 1 (MCH-1) antagonist, referred to herein as "Antagonist 1," in preclinical rodent models of nicotine addiction. The protocols are based on established methodologies and published data on the representative MCH-1 antagonist, GW803430.
Introduction
The Melanin-Concentrating Hormone (MCH) system, a neuropeptide network originating in the lateral hypothalamus, has been implicated in the regulation of motivated behaviors, including those associated with substance use disorders.[1] MCH exerts its effects through the G protein-coupled MCH-1 receptor, which is the only MCH receptor subtype found in rodents. The MCH-1 receptor's interaction with the mesolimbic dopamine system suggests it may play a significant role in the reinforcing and addictive properties of drugs of abuse, including nicotine.[2] Consequently, antagonism of the MCH-1 receptor presents a promising therapeutic strategy for nicotine addiction.
This document outlines protocols for evaluating the effects of Antagonist 1 on several key aspects of nicotine addiction: locomotor sensitization, the rewarding effects of nicotine, nicotine self-administration, and withdrawal symptoms.
MCH-1 Receptor Signaling Pathway
The MCH-1 receptor is a G protein-coupled receptor that can couple to both Gαi and Gαq proteins. Activation by its endogenous ligand, MCH, initiates two primary signaling cascades:
-
Gαi Pathway : Activation of the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
-
Gαq Pathway : Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC).
These pathways ultimately modulate neuronal excitability and gene expression, influencing various physiological and behavioral processes.
MCH-1 Receptor Signaling Cascade
Application Note 1: Attenuation of Nicotine-Induced Locomotor Sensitization
Locomotor sensitization, a progressive increase in the locomotor-activating effects of a drug with repeated administration, is a behavioral proxy for the neuroadaptations underlying addiction. Studies have shown that the MCH-1 receptor antagonist GW803430 can attenuate the expression of nicotine-induced locomotor sensitization in rats.[1][2][3]
Quantitative Data Summary
The following table summarizes the effects of GW803430 on nicotine-induced locomotion in female and male rats after a period of chronic nicotine exposure.[3]
| Animal Model | Treatment Group | Dose (mg/kg) | Key Findings |
| Female Wistar Rats | Vehicle + Nicotine | - | Established baseline for nicotine-induced hyperlocomotion. |
| GW803430 + Nicotine | 10 | Significantly decreased nicotine-induced locomotion compared to vehicle.[3] | |
| GW803430 + Nicotine | 30 | Decreased overall nicotine-induced locomotion.[3] | |
| Male Wistar Rats | Vehicle + Nicotine | - | Established baseline for nicotine-induced hyperlocomotion. |
| GW803430 + Nicotine | 10 | No significant effect on overall nicotine-induced locomotion.[3] | |
| GW803430 + Nicotine | 30 | Significantly decreased nicotine-induced locomotion compared to vehicle, particularly at lower nicotine doses.[3] |
Experimental Protocol: Locomotor Sensitization
This protocol is designed to assess the effect of Antagonist 1 on the expression of nicotine-induced locomotor sensitization.
Workflow for Locomotor Sensitization Study
Materials:
-
Rodents (e.g., Wistar rats)
-
Nicotine hydrogen tartrate salt
-
Antagonist 1 (e.g., GW803430)
-
Vehicle for antagonist (e.g., 5% Tween 80 in sterile water)
-
Sterile saline (0.9% NaCl)
-
Locomotor activity monitoring chambers
Procedure:
-
Habituation: Acclimate animals to the testing room and locomotor chambers.
-
Phase 1: Baseline (Day 1):
-
Place animals in the locomotor chambers and allow them to habituate for 30-60 minutes.
-
Administer a saline injection (i.p.) and record activity for a set period.
-
Subsequently, administer cumulative doses of nicotine (e.g., 0.1, 0.32, 0.56, and 1.0 mg/kg, i.p.) at fixed intervals, recording locomotor activity after each dose.[3]
-
-
Phase 2: Chronic Nicotine Treatment (Days 2-7):
-
Administer a daily injection of nicotine (e.g., 1.0 mg/kg, i.p.) for 6 consecutive days in the home cage.[3]
-
-
Phase 3: Sensitization Check (Day 8):
-
Repeat the cumulative nicotine dosing procedure from Day 1 to assess the development of sensitization.[3]
-
-
Phase 4: Withdrawal (Days 9-14):
-
Leave animals undisturbed in their home cages with no drug administration.[3]
-
-
Phase 5: Antagonist Challenge (Day 15):
-
Divide animals into groups to receive either vehicle or different doses of Antagonist 1 (e.g., 10 and 30 mg/kg, i.p.).[3]
-
30 minutes after pretreatment, repeat the cumulative nicotine dosing procedure from Day 1.
-
-
Data Analysis:
-
Measure total distance traveled or other locomotor parameters.
-
Compare the locomotor response to nicotine on Day 15 between the vehicle and Antagonist 1 groups to determine if the antagonist attenuates the expression of sensitization.
-
Application Note 2 (Proposed): Investigation of MCH-1 Antagonism on Nicotine Self-Administration
The intravenous self-administration (IVSA) paradigm is the gold standard for assessing the reinforcing properties of a drug. This protocol outlines how to test the hypothesis that Antagonist 1 will reduce the motivation to self-administer nicotine.
Experimental Protocol: Intravenous Nicotine Self-Administration
Workflow for Nicotine Self-Administration Study
Materials:
-
Rodents (e.g., Sprague-Dawley rats)
-
Intravenous catheters
-
Operant conditioning chambers equipped with levers, infusion pumps, and cue lights
-
Nicotine hydrogen tartrate salt for IV infusion
-
Antagonist 1 and its vehicle
Procedure:
-
Surgery and Recovery:
-
Surgically implant a chronic indwelling catheter into the jugular vein of the rats under anesthesia.
-
Allow a recovery period of at least 5-7 days.
-
-
Acquisition of Self-Administration:
-
Place rats in the operant chambers for daily sessions (e.g., 2 hours/day).
-
Train rats to press an "active" lever to receive an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion). Each infusion is paired with a cue light and/or tone.
-
Presses on an "inactive" lever are recorded but have no consequences.
-
Start with a simple reinforcement schedule (Fixed Ratio 1, FR1) and progress to a more demanding schedule (e.g., FR5) once responding is acquired.
-
-
Stabilization of Responding:
-
Continue daily training sessions until responding on the active lever is stable (e.g., less than 20% variation over three consecutive days).
-
-
Antagonist Treatment:
-
Once stable responding is achieved, administer Antagonist 1 or its vehicle systemically (e.g., i.p.) at a set time (e.g., 30 minutes) before the start of the self-administration session.
-
Use a within-subjects design where each animal receives all doses of the antagonist and vehicle in a counterbalanced order.
-
-
Data Analysis:
-
The primary dependent measures are the number of infusions earned and the number of active lever presses.
-
Compare the data from the antagonist treatment sessions to the vehicle treatment sessions to determine if Antagonist 1 reduces nicotine intake.
-
Application Note 3 (Proposed): Assessment of MCH-1 Antagonism on Nicotine Conditioned Place Preference (CPP)
Conditioned Place Preference (CPP) is a behavioral paradigm used to measure the rewarding effects of a drug by pairing its administration with a specific environment. This protocol describes how to assess whether Antagonist 1 can block the acquisition of nicotine-induced CPP.
Experimental Protocol: Conditioned Place Preference
Workflow for Conditioned Place Preference Study
Materials:
-
Rodents (e.g., Sprague-Dawley rats)
-
Three-compartment CPP apparatus with distinct visual and tactile cues in the two outer compartments.
-
Nicotine hydrogen tartrate salt
-
Antagonist 1 and its vehicle
-
Sterile saline
Procedure:
-
Phase 1: Pre-Conditioning (Baseline):
-
On Day 1, place each animal in the central compartment of the CPP apparatus and allow free access to all three compartments for a set duration (e.g., 15 minutes).
-
Record the time spent in each of the two larger compartments to establish any baseline preference. An unbiased design is often preferred, where animals do not show a significant preference for either side.
-
-
Phase 2: Conditioning (e.g., 8 days):
-
This phase consists of alternating drug and saline pairings.
-
Drug Pairing Days: Administer Antagonist 1 or its vehicle, followed by an injection of nicotine (e.g., 0.6 mg/kg, s.c.). Immediately confine the animal to one of the outer compartments (the "drug-paired" side) for a set duration (e.g., 30 minutes).
-
Saline Pairing Days: Administer vehicle, followed by a saline injection. Immediately confine the animal to the opposite compartment (the "saline-paired" side) for the same duration.
-
The assignment of the drug-paired compartment should be counterbalanced across animals.
-
-
Phase 3: Post-Conditioning Test:
-
The day after the final conditioning session, place the animal back in the central compartment (in a drug-free state) and allow free access to all compartments.
-
Record the time spent in each compartment.
-
-
Data Analysis:
-
Calculate a preference score (time spent in the drug-paired compartment minus time spent in the saline-paired compartment) for the post-conditioning test.
-
A significant positive score in the vehicle-pretreated group indicates a nicotine-induced CPP.
-
Compare the preference scores of the Antagonist 1-pretreated groups to the vehicle group to determine if the antagonist blocked the development of nicotine preference.
-
Application Note 4 (Proposed): Evaluation of MCH-1 Antagonism on Nicotine Withdrawal
Nicotine withdrawal is characterized by both somatic (physical) and affective (emotional) symptoms. This protocol outlines methods to assess the potential of Antagonist 1 to alleviate these withdrawal signs.
Experimental Protocol: Nicotine Withdrawal Assessment
References
- 1. Melanin-concentrating hormone receptor antagonism differentially attenuates nicotine experience-dependent locomotor behavior in female and male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanin-concentrating Hormone Receptor Antagonism Attenuates the Expression of Nicotine Psychomotor Sensitization in Rats | MediaHub | University of Nebraska-Lincoln [mediahub.unl.edu]
- 3. Melanin-concentrating hormone receptor antagonism differentially attenuates nicotine experience-dependent locomotor behavior in female and male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MCH-1 antagonist 1 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MCH-1 antagonists. It addresses common challenges related to solubility and stability, offering practical guidance and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My MCH-1 antagonist is poorly soluble in aqueous buffers. What are some initial troubleshooting steps?
A1: Poor aqueous solubility is a common issue with small molecule antagonists. Here are some initial steps to address this:
-
pH Adjustment: Determine the pKa of your compound. If it is an ionizable compound, adjusting the pH of the buffer can significantly improve solubility. For basic compounds, lowering the pH can increase solubility, while for acidic compounds, increasing the pH may be beneficial.
-
Co-solvents: The use of organic co-solvents such as DMSO, ethanol, or PEG 400 can enhance the solubility of hydrophobic compounds. However, it is crucial to consider the compatibility of the co-solvent with your downstream assay and potential toxicity.
-
Excipients: Employing solubilizing excipients like cyclodextrins can encapsulate the antagonist, increasing its apparent solubility in aqueous solutions.
Q2: I am observing degradation of my MCH-1 antagonist in solution. How can I improve its stability?
A2: Degradation can be influenced by several factors. Consider the following to enhance stability:
-
pH and Buffer Selection: The stability of a compound can be highly pH-dependent. Conduct a pH-stability profile to identify the pH at which the antagonist is most stable. The choice of buffer salts can also influence stability; citrate and phosphate buffers are common starting points.
-
Temperature: Store stock solutions and experimental samples at appropriate temperatures. For short-term storage, 2-8°C is often suitable, while long-term storage may require -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Light Protection: Some compounds are light-sensitive. Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Antioxidants: If your antagonist is susceptible to oxidation, the addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the formulation can be beneficial.
Q3: What is the primary signaling pathway of the MCH-1 receptor?
A3: The Melanin-Concentrating Hormone Receptor 1 (MCH-1R) is a G-protein coupled receptor (GPCR) that primarily signals through two G-protein subtypes: Gαi and Gαq. It can also signal via a β-arrestin-dependent pathway.[1][2]
-
Gαq Pathway: Upon MCH binding, the Gαq protein is activated, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3]
-
Gαi Pathway: Activation of the Gαi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[3]
-
β-arrestin Pathway: Following agonist binding and receptor phosphorylation, β-arrestin can be recruited to the MCH-1R. This can lead to receptor internalization and desensitization, as well as initiating G-protein independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs).[1]
Figure 1: MCH-1 Receptor Signaling Pathways.
Troubleshooting Guides
Guide 1: Addressing Solubility Issues
This guide provides a systematic workflow for troubleshooting and overcoming solubility challenges with MCH-1 antagonists.
Figure 2: Troubleshooting workflow for MCH-1 antagonist solubility.
Guide 2: Investigating Stability Issues
This decision tree guides the user through the process of designing a stability study for an MCH-1 antagonist.
Figure 3: Decision-making process for stability testing.
Data Presentation
Table 1: Solubility of Compound X in Various Solvents
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |
| Deionized Water | 25 | < 0.01 | Shake-Flask |
| PBS (pH 7.4) | 25 | < 0.01 | Shake-Flask |
| 0.1 N HCl (pH 1.2) | 25 | 0.5 ± 0.05 | Shake-Flask |
| 5% DMSO in PBS | 25 | 1.2 ± 0.1 | Shake-Flask |
| 10% Ethanol in Water | 25 | 0.8 ± 0.07 | Shake-Flask |
| 20% PEG 400 in Water | 25 | 2.5 ± 0.2 | Shake-Flask |
Table 2: Stability of Compound X in Aqueous Solution (1 mg/mL in 5% DMSO/PBS) at 40°C
| Time Point | pH 5.0 (% Remaining) | pH 7.4 (% Remaining) | pH 9.0 (% Remaining) |
| 0 hours | 100 | 100 | 100 |
| 24 hours | 98.5 ± 0.5 | 95.2 ± 0.8 | 85.1 ± 1.2 |
| 48 hours | 97.1 ± 0.6 | 90.8 ± 1.0 | 72.5 ± 1.5 |
| 72 hours | 95.8 ± 0.7 | 86.5 ± 1.1 | 61.3 ± 1.8 |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of an MCH-1 antagonist in a specific solvent system.
Materials:
-
MCH-1 antagonist (solid)
-
Selected solvent system (e.g., PBS pH 7.4)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable column and validated analytical method
-
0.45 µm syringe filters
Methodology:
-
Add an excess amount of the MCH-1 antagonist to a vial containing a known volume of the solvent system. The presence of undissolved solid should be visible.
-
Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
After incubation, allow the samples to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved antagonist using a validated HPLC method.
-
Perform the experiment in triplicate to ensure reproducibility.
Protocol 2: Accelerated Stability Study in Solution
Objective: To evaluate the stability of an MCH-1 antagonist in solution under accelerated conditions to predict its long-term stability.
Materials:
-
Stock solution of the MCH-1 antagonist at a known concentration
-
Aqueous buffers at different pH values (e.g., pH 5.0, 7.4, 9.0)
-
Temperature- and humidity-controlled stability chamber
-
HPLC system with a validated stability-indicating method
-
Amber vials
Methodology:
-
Prepare solutions of the MCH-1 antagonist in the different pH buffers at the desired concentration.
-
Dispense the solutions into amber vials, seal them, and place them in a stability chamber set to accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).
-
At specified time points (e.g., 0, 1, 3, and 6 months), withdraw a vial for each pH condition.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining antagonist and to detect any degradation products.
-
The stability-indicating method should be able to separate the intact drug from its degradation products.
-
Calculate the percentage of the antagonist remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining antagonist versus time to determine the degradation kinetics.
References
- 1. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Improving the Bioavailability of MCH-1 Antagonist 1
For researchers, scientists, and drug development professionals, optimizing the bioavailability of novel compounds is a critical step in the journey from discovery to clinical application. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments with MCH-1 antagonist 1, with a focus on enhancing its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability important?
A1: this compound is a small molecule inhibitor of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). This receptor is implicated in the regulation of energy balance and appetite, making its antagonists promising candidates for the treatment of obesity and related metabolic disorders.[1][2] Oral bioavailability, the fraction of an orally administered drug that reaches systemic circulation, is a crucial pharmacokinetic parameter. Poor oral bioavailability can lead to insufficient drug exposure at the target site, resulting in diminished efficacy and variability in patient response.
Q2: What are the potential reasons for the low oral bioavailability of this compound?
A2: Low oral bioavailability of a small molecule inhibitor like this compound can stem from several factors:
-
Poor aqueous solubility: The compound may not dissolve readily in the gastrointestinal fluids, limiting its absorption.
-
Low intestinal permeability: The antagonist may not efficiently cross the intestinal epithelial barrier to enter the bloodstream.
-
First-pass metabolism: After absorption, the drug may be extensively metabolized by enzymes in the intestinal wall or the liver before it reaches systemic circulation.
-
Efflux by transporters: The compound might be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein.
Q3: Are there any known physicochemical properties of this compound that could affect its bioavailability?
A3: While specific data on the oral bioavailability of this compound (represented here by the well-characterized antagonist SNAP-7941) is not publicly available, we can infer potential challenges from its chemical structure and the general properties of this class of compounds. Many small molecule inhibitors are lipophilic, which can lead to poor aqueous solubility.
| Property | Value | Reference |
| Compound Name | SNAP-7941 | [3] |
| Molecular Formula | C₃₁H₃₇F₂N₅O₆ | [3] |
| Molecular Weight | 613.65 g/mol | [3] |
| Ki for MCH-1 Receptor | 15 nM | [4] |
| Oral Bioavailability (F%) | Not publicly available | |
| Aqueous Solubility | Not publicly available | |
| Intestinal Permeability | Not publicly available |
Q4: What general strategies can be employed to improve the oral bioavailability of a poorly soluble compound?
A4: Several formulation strategies can be explored to enhance the oral bioavailability of compounds with low aqueous solubility[5][6][7]:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can improve its dissolution rate.[5]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance its solubility and dissolution.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[5][7]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
-
Prodrug Approach: Modifying the chemical structure of the drug to a more soluble or permeable form that is converted to the active compound in the body.
Troubleshooting Guide
This guide addresses specific issues that may arise during your in vitro and in vivo experiments aimed at improving the bioavailability of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low in vitro dissolution rate | - Poor aqueous solubility of the crystalline form. - Inappropriate dissolution medium. | - Attempt particle size reduction (micronization, nanosizing). - Prepare an amorphous solid dispersion with a suitable polymer. - Test different biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the fed and fasted states of the gastrointestinal tract. |
| High variability in in vivo pharmacokinetic data | - Inconsistent dosing technique (e.g., improper oral gavage). - Food effects influencing absorption. - Genetic variability in metabolic enzymes in the animal model. | - Ensure proper training and consistent execution of the oral gavage procedure. - Conduct studies in both fasted and fed animals to assess the impact of food. - Use a well-characterized and homogeneous animal strain for your studies. |
| Low oral bioavailability despite improved dissolution | - Low intestinal permeability. - High first-pass metabolism. - Active efflux by transporters. | - Conduct in vitro permeability assays (e.g., Caco-2 cell model) to assess intestinal permeability. - Investigate the metabolic stability of the compound using liver microsomes or hepatocytes. - Use in vitro models with P-glycoprotein overexpressing cells to determine if the compound is a substrate for efflux pumps. Consider co-administration with a known P-gp inhibitor in preclinical models. |
| Precipitation of the compound in the gastrointestinal tract | - Supersaturation followed by precipitation from an enabling formulation (e.g., amorphous solid dispersion). | - Include precipitation inhibitors in the formulation (e.g., certain polymers like HPMC-AS). - Characterize the physical form of the precipitate to understand the mechanism. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To improve the dissolution rate of this compound by preparing an amorphous solid dispersion with a polymer.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC-AS)
-
Organic solvent (e.g., methanol, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve this compound and the selected polymer in the organic solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:3 (w/w).
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
A thin film will form on the flask wall. Further, dry the film under vacuum at a slightly elevated temperature (e.g., 45°C) for 24 hours to remove any residual solvent.
-
Scrape the dried film to obtain the amorphous solid dispersion powder.
-
Characterize the ASD for its amorphous nature (using techniques like XRD and DSC) and perform in vitro dissolution studies to compare its dissolution profile with the crystalline drug.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents via Oral Gavage
Objective: To determine the oral bioavailability of a novel formulation of this compound.
Materials:
-
This compound formulation
-
Vehicle control
-
Appropriate rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Fast the animals overnight (with free access to water) before dosing.
-
Prepare the dosing formulation of this compound at the desired concentration in a suitable vehicle.
-
Administer the formulation to the animals via oral gavage at a specific dose (e.g., 10 mg/kg). For intravenous administration (to determine absolute bioavailability), dissolve the compound in a suitable vehicle and administer via tail vein injection.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC from the plasma concentration-time profile.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
MCH-1 Receptor Signaling Pathway
Caption: MCH-1 Receptor Signaling Cascade.
Experimental Workflow for Improving Bioavailability
References
- 1. Does the melanin-concentrating hormone antagonist SNAP-7941 deserve 3As? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating the Role of Solubility in Oral Absorption of Poorly Water‐Soluble Drugs Using Physiologically‐Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SNAP-7941 | MCHR1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
MCH-1 Antagonist In Vivo Experimental Technical Support Center
Welcome to the technical support center for researchers utilizing MCH-1 antagonists in in vivo experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in vivo application of MCH-1 antagonist 1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MCH-1 antagonists?
Melanin-concentrating hormone (MCH) receptor 1 (MCHR1) is a G protein-coupled receptor (GPCR) that primarily couples to Gαi and Gαq proteins.[1] Activation of MCH-1R by its endogenous ligand, MCH, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the stimulation of phospholipase C, which results in an increased intracellular calcium flux. MCH-1 antagonists block these signaling pathways.
Q2: What are the main therapeutic applications being investigated for MCH-1 antagonists?
MCH-1 antagonists are primarily being investigated for their potential in treating obesity due to their ability to reduce food intake and body weight.[2][3][4][5] Additionally, they have shown promise as anxiolytic and antidepressant agents in various animal models.[3][6][7]
Q3: My MCH-1 antagonist shows good in vitro potency but lacks efficacy in vivo. What are the potential reasons?
Several factors can contribute to a discrepancy between in vitro and in vivo results:
-
Poor Pharmacokinetics: The compound may have low oral bioavailability, rapid metabolism, or poor distribution to the target tissue. For CNS-targeted effects, insufficient blood-brain barrier penetration is a common issue.[3][8]
-
Off-target Effects: The antagonist may interact with other receptors or channels in vivo, leading to confounding effects or rapid clearance.
-
Formulation Issues: Poor solubility of the antagonist can lead to inadequate absorption from the administration site.[9][10]
-
Inappropriate Dosing Regimen: The dose and frequency of administration may not be sufficient to maintain therapeutic concentrations at the target receptor.
Q4: I am observing unexpected side effects in my animal models. What could be the cause?
Unexpected side effects can arise from:
-
Off-target Pharmacology: MCH-1 antagonists, particularly early-generation compounds, can have affinity for other receptors, such as serotonergic receptors or the hERG potassium channel, which can lead to cardiovascular or other side effects.[11][12][13]
-
Metabolite Activity: A metabolite of the parent compound may have its own pharmacological activity, contributing to the observed side effects.
-
Vehicle Effects: The vehicle used to dissolve and administer the antagonist may have its own biological effects. It is crucial to run a vehicle-only control group.
Troubleshooting Guides
Issue 1: Poor CNS Penetration
Question: My MCH-1 antagonist is intended for a CNS-related indication (e.g., anxiety, depression), but it doesn't seem to be reaching the brain in sufficient concentrations. What can I do?
Answer:
Improving CNS penetration is a common challenge in MCH-1 antagonist development. Here are some strategies to consider:
-
Medicinal Chemistry Approaches:
-
Increase Lipophilicity (with caution): While higher lipophilicity can sometimes improve brain penetration, it can also increase binding to plasma proteins and P-glycoprotein (P-gp) efflux. A careful balance is needed.
-
Reduce P-gp Efflux: Modify the chemical structure to reduce its recognition by efflux transporters like P-gp. This can involve reducing the number of hydrogen bond donors or incorporating specific chemical motifs.
-
Decrease Polar Surface Area (PSA): A lower PSA is generally associated with better CNS penetration.
-
-
Formulation Strategies:
-
Utilize Brain-Targeting Delivery Systems: Consider advanced formulation approaches like nanoparticles or liposomes designed to cross the blood-brain barrier, although this is a more complex and less common approach for small molecules in early research.
-
-
Alternative Administration Routes:
-
Intracerebroventricular (ICV) or Intrathecal (IT) Injection: For preclinical proof-of-concept studies, direct administration into the CNS can bypass the blood-brain barrier and confirm the central activity of the compound.[6]
-
Issue 2: hERG Channel Inhibition and Cardiovascular Liabilities
Question: My MCH-1 antagonist shows potential cardiotoxicity, likely due to hERG channel inhibition. How can I mitigate this risk?
Answer:
hERG liability is a significant hurdle for many MCH-1 antagonist programs.[11][12][14] Addressing this early is critical.
-
Structural Modifications:
-
Reduce Basicity: The presence of a basic nitrogen atom is a common feature in hERG binders. Reducing the pKa of this amine can decrease hERG affinity.[13]
-
Introduce Polar Groups: Increasing the polarity of the molecule can disrupt the hydrophobic interactions within the hERG channel.[12]
-
Incorporate Bulky Substituents: Adding bulky groups near the basic center can sterically hinder the compound from fitting into the hERG channel pore.
-
-
In Vitro Screening:
-
Early hERG Screening: Implement a patch-clamp assay or a high-throughput binding assay early in the discovery process to screen out potent hERG inhibitors.
-
-
In Vivo Monitoring:
-
Telemetric Monitoring: In preclinical animal models, use telemetry to monitor cardiovascular parameters like QT interval, heart rate, and blood pressure in real-time following drug administration.
-
Issue 3: Poor Solubility and Formulation
Question: My MCH-1 antagonist is poorly soluble in aqueous solutions, making it difficult to prepare a suitable formulation for in vivo administration. What are my options?
Answer:
Poor solubility is a common issue that can severely limit in vivo exposure.[9][10][15]
-
Formulation Strategies for Oral Administration:
-
Micronization/Nanonization: Reducing the particle size of the compound can increase its surface area and dissolution rate.[9]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be effective for highly lipophilic compounds. The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion upon contact with gastrointestinal fluids.[16]
-
-
Formulation Strategies for Parenteral Administration:
-
Co-solvents: Use of a mixture of solvents (e.g., DMSO, ethanol, polyethylene glycol) can help to dissolve the compound. However, the potential toxicity of the co-solvents must be considered.
-
Cyclodextrins: These can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.
-
-
Vehicle Selection: Always test the tolerability of the chosen vehicle in a control group of animals before proceeding with the main study.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for representative MCH-1 antagonists.
Table 1: In Vitro Potency of Selected MCH-1 Antagonists
| Compound | Receptor Binding (IC50/Ki, nM) | Functional Antagonism (IC50, nM) | Reference |
| TPI 1361-17 | - | 6.1 (Ca2+ mobilization) | [5][17] |
| SNAP-7941 | - | - | [3] |
| AMR-MCH-1 | 2.6 (Ki) | 14 (Ca2+ mobilization) | [18] |
| AMR-MCH-2 | 5.2 (Ki) | 23 (Ca2+ mobilization) | [18] |
| ATC0175 | High Affinity | Noncompetitive antagonist | [19] |
Table 2: In Vivo Efficacy of Selected MCH-1 Antagonists in Rodent Models
| Compound | Animal Model | Dose and Route | Key Findings | Reference |
| TPI 1361-17 | Rat | i.c.v. | Blocked MCH-induced food intake by 75% | [5][17] |
| SNAP-7941 | Diet-Induced Obese (DIO) Rat | Chronic oral | Reduced body weight gain | [2] |
| AMR-MCH-1 | DIO Mouse | 30-60 mg/kg, p.o., b.i.d. for 28 days | 11.1-13.9% weight loss | [18] |
| ATC0175 | Mouse/Rat | Oral | Anxiolytic and antidepressant effects in various models | [19] |
Experimental Protocols
General Protocol for a Rodent Obesity Study
-
Animal Model: Use a diet-induced obesity (DIO) model, such as C57BL/6J mice fed a high-fat diet for an extended period.
-
Acclimation: Allow animals to acclimate to the housing conditions and handling for at least one week before the start of the experiment.
-
Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, positive control, different doses of this compound).
-
Formulation Preparation: Prepare the formulation of this compound and vehicle on the day of dosing or as stability allows.
-
Dosing: Administer the compound via the intended route (e.g., oral gavage) at the predetermined frequency (e.g., once or twice daily).
-
Monitoring:
-
Body Weight: Measure body weight daily or several times a week.
-
Food and Water Intake: Measure daily food and water consumption.
-
Clinical Observations: Observe the animals for any signs of toxicity or adverse effects.
-
-
Terminal Procedures: At the end of the study, collect blood samples for pharmacokinetic analysis and tissues for pharmacodynamic or safety assessments.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups to the vehicle control.
Visualizations
Caption: MCH-1 Receptor Signaling Pathway
Caption: Troubleshooting Workflow for Poor In Vivo Efficacy
References
- 1. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animals models of MCH function and what they can tell us about its role in energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]
- 5. researchgate.net [researchgate.net]
- 6. Anxiolytic Effects of the MCH1R Antagonist TPI 1361-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Melanin-concentrating hormone MCH1 receptor antagonists: a potential new approach to the treatment of depression and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. future4200.com [future4200.com]
- 11. MCH-R1 antagonists: what is keeping most research programs away from the clinic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and evaluation of MCH receptor 1 antagonists--Part II: Optimization of pyridazines toward reduced phospholipidosis and hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drughunter.com [drughunter.com]
- 14. mdpi.com [mdpi.com]
- 15. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pa2online.org [pa2online.org]
- 19. ATC0175: An Orally Active Melanin‐Concentrating Hormone Receptor 1 Antagonist for the Potential Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of MCH-1 antagonist 1
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving MCH-1 Antagonist 1.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of MCH-1 antagonists?
A1: While many MCH-1 antagonists are designed for high selectivity, some have been reported to interact with other receptors. For instance, certain compounds may show affinity for the muscarinic M1 receptor[1]. A significant concern in the development of small molecule antagonists is their potential to bind to the hERG (human Ether-à-go-go-Related Gene) channel, which can lead to cardiotoxicity[2][3]. It is crucial to consult the specific datasheet for this compound for its detailed selectivity profile.
Q2: Why do I observe different results between my experiments using an MCH-1 antagonist and studies with MCH-1 receptor knockout mice?
A2: Discrepancies between pharmacological blockade and genetic knockout models are not uncommon in MCH system research. For example, MCH-1 receptor knockout mice can be hyperphagic, yet lean due to hyperactivity and increased energy expenditure, while administration of MCH-1 antagonists typically leads to a reduction in food intake and body weight[1][4]. These differences may arise from developmental compensations in knockout models, the acute versus chronic nature of the intervention, or potential off-target effects of the antagonist.
Q3: My MCH-1 antagonist is not showing the expected in vivo efficacy. What are the potential reasons?
A3: Several factors could contribute to a lack of in vivo efficacy. Poor pharmacokinetic properties, such as low bioavailability or rapid metabolism, are common challenges[3]. The stability of the compound in vivo can also be a limiting factor[5]. Additionally, the route of administration and the dose might not be optimal for achieving sufficient target engagement in the central nervous system. For some antagonists that do not cross the blood-brain barrier, direct central administration (e.g., intracerebroventricular injection) is necessary to observe central effects[6][7].
Q4: Can MCH-1 antagonists affect behaviors other than feeding?
A4: Yes, the MCH system is implicated in a variety of physiological processes beyond energy homeostasis. Blockade of MCH-1 receptors has been shown to have anxiolytic and antidepressant-like effects in several preclinical models[4][8][9]. The MCH-1 receptor is expressed in brain regions involved in reward, stress, and mood regulation[1][9]. Therefore, it is plausible to observe effects on anxiety, depression, and reward-seeking behaviors in your experiments.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based functional assays.
| Potential Cause | Troubleshooting Step |
| Cell line variability | Ensure consistent cell passage number and health. Verify the expression level of the MCH-1 receptor in your cell line (e.g., HEK293, CHO cells). |
| Ligand/Antagonist degradation | Prepare fresh stock solutions of the MCH-1 antagonist and the MCH peptide agonist. Store aliquots at the recommended temperature and avoid repeated freeze-thaw cycles. |
| Assay conditions | Optimize incubation times, cell density, and serum concentration in the assay medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). |
| Time-dependent inhibition | Some MCH-1 antagonists exhibit time-dependent inhibition. Perform pre-incubation experiments of varying durations (e.g., 30, 60, 120 minutes) with the antagonist before adding the agonist to assess for time-dependent effects[10]. |
Issue 2: Unexpected physiological or behavioral phenotypes in vivo.
| Potential Cause | Troubleshooting Step |
| Off-target effects | Profile the antagonist against a panel of relevant off-target receptors, especially those with high homology to the MCH-1 receptor or known to be affected by similar chemical scaffolds (e.g., other GPCRs, ion channels like hERG)[10]. |
| Pharmacokinetics/Pharmacodynamics (PK/PD) mismatch | Conduct PK studies to determine the antagonist's concentration in plasma and, if possible, in the brain at different time points after administration. Correlate these concentrations with the observed pharmacodynamic effects. |
| Route of administration | If the antagonist has poor blood-brain barrier penetration, consider intracerebroventricular (i.c.v.) or other direct central administration methods to confirm central target engagement[6][7]. |
| Metabolic effects | MCH-1 antagonists can influence various metabolic parameters, including circulating glucose, insulin, and leptin levels[11]. Measure these parameters to get a comprehensive understanding of the antagonist's physiological effects. |
Quantitative Data on Off-Target Effects
The following table summarizes the selectivity profile for a specific MCH-1 antagonist, TPI 1361-17, as an example. Researchers should always refer to the product-specific documentation for the antagonist they are using.
| Target | Binding Affinity/Activity | Reference |
| MCH-1 Receptor | IC50 = 6.1 nM (Ca2+ mobilization) | [4][7][12] |
| Other GPCRs and Channels | No significant affinity | [4][7][12] |
Note: This table is for illustrative purposes. The specific off-target profile of "this compound" must be determined experimentally.
Experimental Protocols
1. Radioligand Binding Assay to Determine Off-Target Binding
-
Objective: To assess the affinity of the MCH-1 antagonist for other G-protein coupled receptors.
-
Methodology:
-
Prepare cell membranes from a cell line stably expressing the receptor of interest.
-
In a 96-well plate, add the cell membranes, a radiolabeled ligand specific for the receptor of interest (e.g., [³H]-dopamine for dopamine receptors), and varying concentrations of the MCH-1 antagonist.
-
Incubate the plate to allow for competitive binding.
-
Harvest the membranes onto a filter plate and wash to remove unbound radioligand.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the Ki value for the MCH-1 antagonist at the off-target receptor by analyzing the displacement of the radioligand.
-
2. Calcium Mobilization Assay
-
Objective: To determine the functional antagonist activity at the MCH-1 receptor.
-
Methodology:
-
Plate cells expressing the MCH-1 receptor (e.g., CHO-K1 cells) in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add varying concentrations of the MCH-1 antagonist to the wells and pre-incubate.
-
Add a fixed concentration of MCH peptide agonist (typically at EC80) to stimulate calcium release.
-
Measure the change in fluorescence intensity using a plate reader.
-
Calculate the IC50 value of the antagonist by plotting the inhibition of the agonist-induced calcium signal against the antagonist concentration[4][12].
-
3. cAMP Assay
-
Objective: To assess the antagonist's effect on MCH-1 receptor-mediated Gαi signaling.
-
Methodology:
-
Culture cells expressing the MCH-1 receptor.
-
Pre-treat the cells with forskolin to stimulate cAMP production.
-
Add varying concentrations of the MCH-1 antagonist, followed by the MCH peptide agonist. MCH-1 receptor activation will inhibit adenylyl cyclase and reduce cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Determine the antagonist's potency by its ability to reverse the MCH-induced decrease in cAMP levels[10].
-
Visualizations
Caption: MCH-1 Receptor Signaling Pathways and Antagonist Action.
Caption: Experimental Workflow for Off-Target Screening.
Caption: Troubleshooting Logic for Unexpected Results.
References
- 1. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anxiolytic Effects of the MCH1R Antagonist TPI 1361-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Melanin-concentrating hormone MCH1 receptor antagonists: a potential new approach to the treatment of depression and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The melanin-concentrating hormone system as a target for the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing MCH-1 antagonist 1 dosage for in vivo studies
Welcome to the technical support center for MCH-1 Antagonist 1. This resource provides researchers, scientists, and drug development professionals with detailed guidance for optimizing dosage in in vivo studies. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and reference data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). MCHR1 is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system that couples to multiple G-proteins, including Gαi and Gαq.[1][2][3] By binding to MCHR1, the antagonist blocks the downstream signaling cascades initiated by the endogenous ligand, melanin-concentrating hormone (MCH).[1][4] This inhibition prevents the decrease in cyclic AMP (cAMP) and the increase in intracellular calcium that normally occur upon MCH binding, thereby modulating neuronal circuits involved in appetite, mood, and energy balance.[2][3][4]
Q2: What are the primary therapeutic applications being investigated for this compound?
A2: this compound is primarily being investigated for its potential as a treatment for obesity and mood disorders such as anxiety and depression.[5][6][7][8] Blockade of the MCH system has been shown to reduce food intake, decrease body weight, and produce anxiolytic and antidepressant-like effects in various preclinical rodent models.[5][7][8][9]
Q3: What is a recommended starting dose for this compound in a diet-induced obesity (DIO) mouse model?
A3: For a typical diet-induced obesity (DIO) mouse model, a starting oral (p.o.) dose in the range of 3-10 mg/kg is recommended. Preclinical studies with structurally similar MCHR1 antagonists have shown efficacy in this dose range.[5] However, it is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions and endpoints.
Q4: Is brain penetration of this compound necessary for its anti-obesity effects?
A4: Yes, central nervous system (CNS) penetration is critical. Studies have demonstrated that MCHR1 antagonists must cross the blood-brain barrier to effectively reduce food intake and body weight.[7][10] Peripherally restricted antagonists have been shown to be ineffective.[10] this compound has been optimized for high brain penetrability.[11]
Q5: How should I formulate this compound for oral gavage?
A5: this compound is a small molecule that can typically be formulated as a suspension for oral gavage. A common vehicle is 0.5% methylcellulose in sterile water. Ensure the suspension is homogenous by vortexing or sonicating before each administration.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound.
Issue 1: Lack of Efficacy (No significant reduction in food intake or body weight)
| Possible Cause | Recommended Action |
| Insufficient Dose | The administered dose may be too low to achieve adequate receptor occupancy. Perform a dose-response study, escalating the dose (e.g., 3, 10, 30 mg/kg). |
| Poor Bioavailability/Exposure | The compound may not be absorbed effectively in your model. Conduct a pharmacokinetic (PK) study to measure plasma and brain concentrations of the antagonist over time. See Protocol 2 for a sample PK study design. |
| Inadequate Target Engagement | Even with sufficient exposure, the compound may not be binding to the MCHR1 in the brain. Perform an ex vivo receptor occupancy study to confirm target engagement at the doses tested. See Protocol 3 . |
| Model Resistance | The specific animal strain or experimental model may be less sensitive to MCHR1 antagonism. Review literature for model-specific responses or consider an alternative model. |
| Compound Instability | The formulation may be unstable, leading to degradation of the active compound. Prepare fresh formulations daily and protect from light and extreme temperatures. |
Issue 2: High Variability in Animal Response
| Possible Cause | Recommended Action |
| Inconsistent Dosing Technique | Ensure accurate and consistent oral gavage technique to deliver the full intended dose to each animal. |
| Variability in Food Access/Type | Standardize housing conditions, diet (e.g., high-fat diet for DIO models), and access to food and water across all experimental groups. |
| Stress-Induced Effects | Animal handling and experimental procedures can induce stress, which may affect feeding behavior.[8] Acclimate animals to handling and procedures before the study begins. |
| Circadian Rhythm Effects | MCH is involved in regulating sleep-wake cycles.[9] Dose animals at the same time each day, typically before the onset of their active (dark) cycle, to minimize variability. |
Issue 3: Observed Adverse Effects (e.g., sedation, hyperactivity)
| Possible Cause | Recommended Action |
| Off-Target Effects | At higher doses, the antagonist may interact with other receptors. Conduct a selectivity screen against a panel of common CNS receptors. This compound has been shown to be highly selective, but this should be confirmed in your system.[11] |
| Exaggerated Pharmacodynamics | The observed effect may be a direct result of potent MCHR1 blockade. Reduce the dose to see if the adverse effect diminishes while maintaining efficacy. |
| Conditioned Taste Aversion (CTA) | The compound may induce malaise, causing animals to associate the diet with a negative feeling.[10] A CTA study can be performed by pairing compound administration with a novel flavored solution (e.g., saccharin) to see if the animals avoid it later. |
Quantitative Data Summary
The following table summarizes typical pharmacokinetic and pharmacodynamic data for representative MCHR1 antagonists from preclinical studies. Use this as a reference for designing your experiments with this compound.
| Parameter | Compound Example | Species (Model) | Dose & Route | Value | Citation |
| Efficacy | GW803430 | Rat (DIO) | 3 mg/kg, p.o. | Significant ↓ in food intake & body weight | [5] |
| Efficacy | SNAP-7941 | Rat (DIO) | Chronic Admin. | ↓ body weight | [7] |
| Efficacy | TPI 1361-17 | Rat | i.c.v. | 75% block of MCH-induced food intake | [12][13] |
| Brain Penetrability | Unnamed Antagonist | Mouse (Lean) | 30 mg/kg, p.o. | Brain/Plasma Ratio: 2.0 | [11] |
| Receptor Occupancy | GW803430 | Rat | 1 mg/kg, p.o. | Substantial occupancy in brain regions | [5] |
| In Vitro Potency | TPI 1361-17 | Recombinant Cells | N/A | IC50: 6.1 nM (Ca2+ mobilization) | [13] |
| In Vitro Affinity | Unnamed Antagonist | Recombinant Cells | N/A | Ki: 3.8 nM (mouse Mch1r) | [11] |
Experimental Protocols
Protocol 1: Dose-Response Study for Anorectic Effects
-
Animals : Use male diet-induced obese C57BL/6J mice, maintained on a high-fat diet for 10-12 weeks.
-
Acclimation : Acclimate mice to single housing and handling for at least one week.
-
Group Allocation : Randomly assign mice to treatment groups (n=8-10 per group):
-
Vehicle (e.g., 0.5% methylcellulose)
-
This compound (1 mg/kg)
-
This compound (3 mg/kg)
-
This compound (10 mg/kg)
-
This compound (30 mg/kg)
-
-
Dosing : Administer the assigned treatment by oral gavage (p.o.) 30-60 minutes before the start of the dark cycle.
-
Measurement : Measure cumulative food intake at 2, 4, 8, and 24 hours post-dose. Also, record body weight daily.
-
Analysis : Analyze food intake and body weight change using one-way ANOVA followed by Dunnett's post-hoc test for comparison against the vehicle group.
Protocol 2: Pharmacokinetic (PK) Study
-
Animals : Use male C57BL/6J mice.
-
Group Allocation : Assign mice to a single dose group (e.g., 10 mg/kg, p.o.) of this compound.
-
Dosing : Administer the compound by oral gavage.
-
Sample Collection : At designated time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood via terminal cardiac puncture into EDTA-coated tubes. Immediately after, perfuse the brain with saline and collect the whole brain.
-
Sample Processing : Centrifuge blood to separate plasma. Store plasma and brain samples at -80°C until analysis.
-
Analysis : Extract the compound from plasma and brain homogenates. Quantify the concentration of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Interpretation : Plot the concentration-time profiles for both plasma and brain to determine key PK parameters like Cmax (peak concentration), Tmax (time to peak concentration), and brain/plasma exposure ratio.
Protocol 3: Ex Vivo Receptor Occupancy (RO) Assay
-
Animals & Dosing : Follow steps 1-3 from Protocol 1, using doses determined to be effective or sub-effective.
-
Tissue Collection : At the time of expected peak brain exposure (determined from the PK study), euthanize the animals and rapidly dissect brain regions rich in MCHR1 (e.g., hypothalamus, nucleus accumbens).[1]
-
Homogenization : Homogenize the brain tissue in an appropriate assay buffer.
-
Binding Assay :
-
Incubate a portion of the homogenate (containing the in vivo bound antagonist) with a saturating concentration of a radiolabeled MCHR1 ligand (e.g., [¹²⁵I]-MCH).
-
In parallel, incubate another portion of the homogenate from vehicle-treated animals with the radioligand to determine total available receptors (Bmax).
-
Include a non-specific binding control group by adding a high concentration of a non-labeled MCHR1 ligand.
-
-
Analysis : Measure the radioactivity in each sample. Calculate the percentage of receptor occupancy at each dose by comparing the specific binding in the antagonist-treated group to the specific binding in the vehicle-treated group.
-
Formula: % Occupancy = [1 - (Specific Binding_Treated / Specific Binding_Vehicle)] * 100
-
Visualizations
Caption: Simplified MCH-1 Receptor signaling pathway and point of inhibition.
Caption: Experimental workflow for in vivo dosage optimization.
Caption: Decision tree for troubleshooting lack of efficacy.
References
- 1. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Melanin-concentrating hormone MCH1 receptor antagonists: a potential new approach to the treatment of depression and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The melanin-concentrating hormone system as a target for the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of the anti-obesity effects induced by a novel Melanin-concentrating hormone 1-receptor antagonist in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
MCH-1 Antagonist Cardiotoxicity Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the hERG liability and cardiotoxicity of Melanin-Concentrating Hormone Receptor 1 (MCH-1) antagonists.
Frequently Asked Questions (FAQs)
Q1: Why is there a concern about hERG liability and cardiotoxicity with MCH-1 antagonists?
A1: Many MCH-1 antagonists are structurally similar to compounds that block the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can delay the repolarization of the cardiac action potential, leading to QT interval prolongation on an electrocardiogram (ECG). This prolongation increases the risk of a life-threatening ventricular arrhythmia known as Torsades de Pointes (TdP). Due to this inherent risk, rigorous assessment of hERG liability is a critical step in the development of MCH-1 antagonists.
Q2: What is the hERG safety margin and how is it calculated?
A2: The hERG safety margin is a crucial metric used to assess the risk of a compound causing QT prolongation. It is the ratio of the compound's concentration required to inhibit 50% of the hERG current (IC50) to the maximum unbound plasma concentration (Cmax) observed in clinical or preclinical studies.[1][2] A larger safety margin indicates a lower risk of hERG-related cardiotoxicity. A commonly accepted, though not universal, threshold for a sufficient safety margin is 30-fold or greater.[3][4]
Q3: Can hERG liability be engineered out of MCH-1 antagonists?
A3: Yes, medicinal chemistry strategies can be employed to reduce the hERG liability of MCH-1 antagonists while maintaining their potency for the MCH-1 receptor. These strategies often involve modifying the chemical structure to reduce the compound's affinity for the hERG channel. This can include altering lipophilicity, introducing polar functional groups, or modifying the basicity of amine groups, as these features are often associated with hERG binding.
Q4: What are the primary in vitro and in vivo models for assessing the cardiotoxicity of MCH-1 antagonists?
A4: The primary in vitro model is the patch-clamp electrophysiology assay performed on cells stably expressing the hERG channel. This assay directly measures the inhibitory effect of a compound on the hERG current. For in vivo assessment, continuous electrocardiogram (ECG) and blood pressure monitoring in conscious, freely moving rodents (typically rats or mice) using telemetry is the gold standard.[5][6][7][8][9][10][11] This allows for the detection of changes in QT interval, heart rate, and other cardiovascular parameters over an extended period.
Troubleshooting Guides
In Vitro hERG Patch-Clamp Assays
Issue 1: High variability in hERG IC50 values between experiments.
-
Possible Cause: Inconsistent experimental conditions.
-
Troubleshooting Steps:
-
Temperature Control: Ensure a stable recording temperature, as hERG channel kinetics and drug potency can be temperature-sensitive.[12]
-
Solution Stability: Prepare fresh solutions for each experiment and ensure the stability of the test compound in the experimental buffer.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as channel expression and properties can change with excessive passaging.
-
Voltage Protocol: Strictly adhere to a standardized voltage protocol for all experiments to ensure consistent channel gating.[13]
-
-
Issue 2: Noisy or unstable recordings.
-
Possible Cause: Poor seal resistance, electrical interference, or cellular health.
-
Troubleshooting Steps:
-
Seal Resistance: Aim for a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane for optimal recording quality.[14]
-
Grounding: Ensure proper grounding of the patch-clamp setup to minimize electrical noise.
-
Faraday Cage: Use a Faraday cage to shield the setup from external electromagnetic interference.
-
Cell Health: Use healthy, viable cells for recordings. Discard cells with visible signs of stress or damage.
-
Pipette Solution: Filter the intracellular pipette solution to remove any particulate matter that could interfere with seal formation.
-
-
Issue 3: Compound precipitation in the recording chamber.
-
Possible Cause: Poor solubility of the test compound in the extracellular solution.
-
Troubleshooting Steps:
-
Solubility Assessment: Determine the solubility of the compound in the assay buffer before the experiment.
-
Solvent Concentration: Keep the final concentration of solvents like DMSO to a minimum (typically <0.5%).
-
Visual Inspection: If possible with the automated system, visually inspect the wells for any signs of precipitation.
-
Use of Surfactants: In some cases, the addition of a small amount of a biocompatible surfactant can improve solubility, but this should be validated to ensure it does not affect hERG channel activity.
-
-
In Vivo Cardiovascular Telemetry
Issue 1: Loss of ECG signal or excessive noise.
-
Possible Cause: Transmitter failure, electrode displacement, or poor signal reception.
-
Troubleshooting Steps:
-
Transmitter Function: Before implantation, verify that the telemetry transmitter is functioning correctly and has sufficient battery life.
-
Surgical Placement: Ensure secure and proper placement of the ECG leads during surgery to prevent displacement. For subcutaneous placement, ensure good contact with the underlying muscle.
-
Receiver Positioning: Place the animal's cage directly over the receiver plate for optimal signal acquisition.[8]
-
Environmental Interference: Keep the telemetry receivers away from other electronic equipment that may cause interference.[15]
-
Animal Movement: While telemetry allows for free movement, excessive or frantic activity can sometimes introduce motion artifacts. Allow for an acclimatization period after surgery and handling.
-
-
Issue 2: Inconclusive or variable QT interval measurements.
-
Possible Cause: Incorrect QT correction formula, changes in heart rate, or autonomic nervous system fluctuations.
-
Troubleshooting Steps:
-
Heart Rate Correction: Use an appropriate formula to correct the QT interval for changes in heart rate (QTc). For rodents, species-specific correction formulas are recommended.
-
Baseline Stability: Establish a stable baseline recording over a sufficient period (e.g., 24 hours) before drug administration to account for diurnal variations in cardiovascular parameters.[6]
-
Handling Stress: Minimize handling stress as it can significantly impact heart rate and autonomic tone. Allow for a recovery period after any intervention.
-
Data Analysis Software: Utilize validated data analysis software for accurate and consistent QT interval measurement.
-
-
Quantitative Data Summary
The following table summarizes the in vitro potency of various MCH-1 antagonists against the MCH-1 receptor and their corresponding liability for the hERG channel, as indicated by their IC50 values. A higher hERG IC50 value and a larger safety margin are desirable for a safer drug candidate.
| Compound | MCH-1 Receptor IC50 (nM) | hERG Channel IC50 (µM) | hERG Safety Margin (Fold) | Reference |
| SNAP-94847 | 2.2 (Ki) | >10 | >4500 | [16][17] |
| GW803430 | 9.3 | >30 | >3200 | [18][19][20] |
| BMS-819881 | 10 (Ki) | >30 | >3000 | [21] |
| Compound 4h | 16 (Ki) | 25 | 1563 | [22] |
| T-226296 | 2.5 | 0.8 | 320 |
Note: The hERG Safety Margin is calculated as (hERG IC50) / (MCH-1 Receptor IC50) for a preliminary comparison. A definitive safety margin requires clinical Cmax data.
Detailed Experimental Protocols
In Vitro hERG Liability Assessment: Manual Patch-Clamp Protocol
This protocol is adapted from established guidelines for hERG safety testing.[23]
-
Cell Culture:
-
Use Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG (KCNH2) channel.
-
Culture cells in appropriate media and conditions as recommended by the supplier.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to allow for adherence.
-
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
Compound Preparation: Prepare stock solutions of the MCH-1 antagonist in a suitable solvent (e.g., DMSO). Dilute to final concentrations in the external solution on the day of the experiment, ensuring the final solvent concentration does not exceed 0.5%.
-
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at a controlled temperature (e.g., 35-37°C).
-
Use an appropriate patch-clamp amplifier and data acquisition system.
-
Achieve a high-resistance seal (>1 GΩ) before rupturing the cell membrane to obtain the whole-cell configuration.
-
Compensate for pipette and whole-cell capacitance.
-
-
Voltage Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV for 2 seconds to elicit the hERG tail current. This tail current is what is typically measured to assess hERG block.
-
Repeat this voltage protocol at regular intervals (e.g., every 15 seconds) to monitor the current amplitude.
-
-
Data Acquisition and Analysis:
-
Record the hERG tail current amplitude before (baseline) and after the application of increasing concentrations of the MCH-1 antagonist.
-
Allow the drug effect to reach a steady state at each concentration.
-
Calculate the percentage of current inhibition at each concentration relative to the baseline.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
In Vivo Cardiotoxicity Assessment: Telemetry in Rodents
This protocol outlines the general procedure for continuous ECG and blood pressure monitoring in rats.[5][7][8][10]
-
Transmitter Implantation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgically implant a telemetry transmitter (e.g., DSI PhysioTel™) into the peritoneal cavity.
-
For ECG recording, place the two ECG leads in a lead II configuration subcutaneously.
-
For blood pressure monitoring, catheterize the carotid or femoral artery and connect it to the transmitter's pressure sensor.
-
Suture the incisions and provide post-operative analgesia and care.
-
Allow the animal to recover for at least one week before starting the experiment.
-
-
Data Acquisition:
-
House the rat individually in a cage placed on a telemetry receiver.
-
Record baseline cardiovascular data (ECG, blood pressure, heart rate, activity) continuously for at least 24 hours to establish a stable baseline and observe diurnal rhythms.
-
Administer the MCH-1 antagonist via the desired route (e.g., oral gavage).
-
Continue to record cardiovascular parameters continuously for a predetermined period after dosing (e.g., 24-48 hours).
-
-
Data Analysis:
-
Use specialized software (e.g., DSI Ponemah™) to analyze the telemetry data.
-
Calculate heart rate, blood pressure, and various ECG intervals (P-R, QRS, Q-T).
-
Correct the QT interval for heart rate using a rat-specific formula (e.g., Bazett's or a species-specific linear correction).
-
Compare the post-dose cardiovascular parameters to the baseline data to identify any significant changes.
-
Pay close attention to any prolongation of the QTc interval and the occurrence of any cardiac arrhythmias.
-
Visualizations
Caption: MCH-1 Receptor Signaling Pathway.
Caption: In Vitro hERG Patch-Clamp Experimental Workflow.
Caption: In Vivo Cardiotoxicity Assessment Workflow.
References
- 1. Validation and Clinical Utility of the hERG IC50:Cmax Ratio to Determine the Risk of Drug-Induced Torsades de Pointes: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Supporting an integrated QTc risk assessment using the hERG margin distributions [metrionbiosciences.com]
- 4. Translational Models and Tools to Reduce Clinical Trials and Improve Regulatory Decision Making for QTc and Proarrhythmia Risk (ICH E14/S7B Updates) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Radio-telemetric System to Monitor Cardiovascular Function in Rats with Spinal Cord Transection and Embryonic Neural Stem Cell Grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Video: Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry [jove.com]
- 9. What to consider for ECG in mice—with special emphasis on telemetry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Telemetry Services | Mouse Cardiovascular Phenotyping Core | Washington University in St. Louis [mcpc.wustl.edu]
- 11. How can ECG recording in rats be more profitable for preclinical research? - Etisense [etisense.com]
- 12. researchgate.net [researchgate.net]
- 13. reactionbiology.com [reactionbiology.com]
- 14. researchgate.net [researchgate.net]
- 15. support.withings.com [support.withings.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. SNAP 94847 hydrochloride | Selective MCH1 Antagonist | Tocris Bioscience [tocris.com]
- 18. GW 803430 | Melanin-concentrating Hormone Receptors | Tocris Bioscience [tocris.com]
- 19. caymanchem.com [caymanchem.com]
- 20. GW-803430 - Wikipedia [en.wikipedia.org]
- 21. | BioWorld [bioworld.com]
- 22. biorxiv.org [biorxiv.org]
- 23. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
MCH-1 Receptor Functional Assays: A Technical Support Center
Welcome to the technical support center for Melanin-Concentrating Hormone Receptor 1 (MCH-1R) functional assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
MCH-1 Receptor Signaling Overview
The MCH-1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through two main pathways upon binding its endogenous ligand, melanin-concentrating hormone (MCH).[1][2][3][4] Understanding these pathways is crucial for selecting the appropriate functional assay and interpreting results.
-
Gαi Pathway: MCH-1R couples to the inhibitory G protein, Gαi. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][2]
-
Gαq Pathway: The receptor also couples to the Gαq protein. This leads to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores.[1][3]
-
β-Arrestin Pathway: Like many GPCRs, prolonged agonist stimulation can lead to the recruitment of β-arrestins. This interaction desensitizes G protein signaling and promotes receptor internalization, a process that removes receptors from the cell surface.[4][5]
Frequently Asked Questions (FAQs) & Troubleshooting
This section is organized by assay type. Each Q&A addresses a specific potential pitfall and provides a direct solution.
Section 1: Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of unlabeled compounds (Ki) and the density of receptors (Bmax) in a given tissue or cell preparation.
Q1: My radioligand binding assay shows very high non-specific binding. What are the common causes and solutions?
A1: High non-specific binding (NSB) can obscure the specific binding signal, making data interpretation impossible.
-
Potential Causes:
-
Radioligand Issues: The radioligand may be "sticky," binding to non-receptor components like lipids, plastics, or filters. The concentration of the radioligand might also be too high.
-
Buffer Composition: Incorrect pH, ionic strength, or lack of blocking agents (like BSA) can increase non-specific interactions.
-
Filtration Problems: The filter material itself may bind the radioligand. Inadequate washing after filtration can leave unbound radioligand trapped on the filter.
-
Tissue/Membrane Concentration: Using too much protein in the assay can increase the number of non-specific sites.[6]
-
-
Troubleshooting Steps:
Step Action Rationale 1 Optimize Radioligand Concentration: Perform a saturation binding experiment to determine the Kd. For competition assays, use a radioligand concentration at or below its Kd to maximize the specific-to-non-specific signal ratio. 2 Add a Blocking Agent: Include 0.1-0.5% Bovine Serum Albumin (BSA) in the assay buffer to block non-specific binding sites on the assay tubes and filters.[7] 3 Pre-soak Filters: Before filtration, soak the filter mats (e.g., GF/B or GF/C) in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce radioligand binding to the filter itself. 4 Optimize Wash Steps: Increase the number of washes (e.g., from 2 to 4) with ice-cold wash buffer. Ensure the wash volume is sufficient to completely cover the filter. 5 Reduce Protein Amount: Titrate the amount of membrane protein used in the assay. Start with a lower concentration (e.g., 10-20 µg per well) and increase until a robust specific binding signal is achieved without elevating NSB.[6] 6 Change Separation Method: If filtration fails, consider a centrifugation-based method to separate bound from free ligand, though this requires careful washing of the pellet to avoid trapping free ligand.[6]
Q2: I am performing a competition binding assay. Why is my calculated Ki value for a known antagonist different from the literature value?
A2: Discrepancies in Ki values are common and often stem from experimental parameters that affect the IC50 value, from which the Ki is calculated.
-
Potential Causes:
-
Incorrect Radioligand Concentration or Kd: The Cheng-Prusoff equation, used to convert IC50 to Ki, is highly dependent on the concentration of the radioligand and its affinity (Kd) for the receptor.[8] An inaccurate Kd value will lead to an incorrect Ki.
-
Assay Not at Equilibrium: Competition binding assays must reach equilibrium. Insufficient incubation time will not allow the competitor to fully displace the radioligand, leading to an artificially high IC50.
-
Ligand Depletion: If the concentration of the receptor is too high relative to the ligand, the free concentration of the ligand at equilibrium will be significantly lower than the initial concentration, violating the assumptions of the law of mass action.
-
Buffer Components: Divalent cations (e.g., Mg2+, Ca2+) can influence ligand binding.[7] Using a buffer with a different composition than the reference study can alter results.
-
-
Troubleshooting Workflow:
Section 2: Second Messenger Assays (cAMP & Calcium Mobilization)
These assays measure the functional consequences of receptor activation by quantifying downstream signaling molecules.
Q3: I am not seeing a decrease in cAMP levels after stimulating MCH-1R with an agonist in my forskolin-stimulated cells. What could be wrong?
A3: MCH-1R is a Gαi-coupled receptor, so its activation should inhibit adenylyl cyclase and reduce cAMP levels that have been elevated by a stimulator like forskolin.[2][3] A lack of response points to several potential issues.
-
Potential Causes:
-
Low Receptor Expression: The cell line may not express a sufficient number of functional MCH-1 receptors on the cell surface.
-
Inactive Agonist: The MCH peptide agonist can degrade, especially with repeated freeze-thaw cycles.
-
Suboptimal Forskolin Concentration: The concentration of forskolin used to stimulate cAMP production may be too high, making the inhibitory effect of MCH-1R activation difficult to detect.
-
Cell Health: Unhealthy or overgrown cells will not respond robustly.
-
Assay Sensitivity: The cAMP detection assay may not be sensitive enough to measure the inhibitory window.
-
-
Troubleshooting Steps:
Step Action Rationale 1 Confirm Receptor Expression: Verify MCH-1R expression using a complementary method like radioligand binding, qPCR, or Western blot. 2 Prepare Fresh Agonist: Use a fresh aliquot of MCH agonist. Reconstitute peptides in appropriate buffers and store as single-use aliquots. 3 Titrate Forskolin: Perform a dose-response curve for forskolin to find the EC50-EC80 concentration. Using this concentration provides a large enough signal to inhibit without saturating the system. 4 Optimize Cell Density: Plate cells at an optimal density to ensure they are in a logarithmic growth phase and not over-confluent on the day of the assay. 5 Check Assay Kit: Ensure the cAMP assay kit components are within their expiration date and have been stored correctly. Consider using a more sensitive detection technology (e.g., HTRF, AlphaScreen).[9]
Q4: My calcium mobilization assay shows a very weak or transient signal upon MCH-1R activation. How can I improve it?
A4: The Gαq-mediated calcium signal can be inherently transient and of a smaller magnitude than that from obligate Gαq-coupled receptors.[10]
-
Potential Causes:
-
Weak Gαq Coupling: MCH-1R may couple less efficiently to Gαq than to Gαi in your specific cell line.
-
Dye Loading Issues: Inefficient loading of the calcium-sensitive dye (e.g., Fura-2, Fluo-4) or leakage of the dye from the cells can lead to a poor signal. The use of probenecid can help prevent dye leakage.[11]
-
Calcium Store Depletion: Intracellular calcium stores in the endoplasmic reticulum may be depleted, especially if cells have been stressed or over-stimulated.
-
Instrumentation Settings: The fluorescence reader's settings (e.g., excitation/emission wavelengths, read time, injection speed) may not be optimal for capturing the rapid calcium peak.[10]
-
-
Troubleshooting and Optimization:
-
Use a Promiscuous G-protein: To amplify the signal, co-express a promiscuous G-protein like Gα16 or a chimeric G-protein such as Gαqi5.[12] These proteins can couple GPCRs that do not normally signal through Gαq to the calcium pathway.
-
Optimize Dye Loading: Titrate the concentration of the calcium dye and optimize the loading time and temperature (e.g., 30-60 minutes at 37°C).
-
Change Assay Buffer: Use a buffer containing calcium (e.g., HBSS) to support signaling, but be aware of the impact on background fluorescence.
-
Data Acquisition: Ensure the plate reader is set to read immediately after agonist injection. The peak calcium response often occurs within 15-30 seconds.
-
Section 3: Receptor Internalization Assays
These assays are used to study the process of receptor desensitization and trafficking, often as a measure of β-arrestin pathway activation.
Q5: I am observing very little MCH-1R internalization, even with high concentrations of agonist and long incubation times. Is this normal?
A5: Yes, this can be a common observation. Several studies have reported that MCH-1R shows surprisingly low levels of agonist-induced internalization in some common cell lines like BHK-570.[5]
-
Potential Causes:
-
Cell-Type Specific Machinery: The cellular machinery required for efficient GPCR internalization (e.g., GRKs, arrestins) may be expressed at low levels in your chosen cell line.[13]
-
Receptor Overexpression: Very high levels of receptor expression can saturate the internalization machinery, leading to a low percentage of total receptors being internalized.[5]
-
Detection Method Limitations: The method used to quantify internalization may not be sensitive enough. For example, microscopy-based assessment can be subjective, while cell-based ELISAs might have a narrow dynamic range.
-
-
Strategies to Enhance and Measure Internalization:
-
Co-express β-arrestin: Overexpression of β-arrestin 1 or β-arrestin 2 has been shown to significantly enhance MCH-1R internalization.[5]
-
Titrate Receptor DNA: When using transient transfection, titrate the amount of MCH-1R plasmid DNA to find an expression level that allows for detectable internalization without overwhelming the cell.[5]
-
Use a Sensitive Assay: Employ a quantitative and sensitive assay format, such as a β-arrestin recruitment assay (e.g., PathHunter), which measures the direct interaction of the receptor with β-arrestin, a proximal step to internalization.[4]
-
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is for determining the affinity (Ki) of a test compound for the MCH-1 receptor using membranes from cells stably expressing the receptor.
-
Membrane Preparation: Harvest cells, homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4), and centrifuge to pellet membranes. Wash and resuspend the membrane pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, combine:
-
Defining Non-Specific Binding (NSB): In separate wells, add a high concentration of unlabeled MCH (e.g., 1 µM) instead of the test compound.[14]
-
Incubation: Incubate the plate for 90-120 minutes at room temperature with gentle shaking to reach equilibrium.[4][7]
-
Harvesting: Rapidly filter the contents of each well through a GF/C filter plate pre-soaked in 0.5% PEI. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Detection: Allow filters to dry, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Subtract NSB from all other readings. Plot the specific binding as a function of the log of the competitor concentration and fit a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).[8]
Protocol 2: HTRF-based cAMP Assay
This protocol measures the Gαi-mediated inhibition of cAMP production.
-
Cell Plating: Plate CHO or HEK293 cells stably expressing MCH-1R into a 384-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compound (antagonist) or assay buffer.
-
Agonist Stimulation: Add MCH agonist at an EC80 concentration, immediately followed by forskolin at its EC80 concentration. For agonist testing, omit the antagonist and add serial dilutions of the agonist along with a fixed concentration of forskolin.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Add the HTRF detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.
-
Final Incubation: Incubate for 60 minutes at room temperature.
-
Reading: Read the plate on an HTRF-compatible reader (measuring emission at 665 nm and 620 nm).
-
Data Analysis: Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve. Plot the data to determine EC50 or IC50 values.
Protocol 3: Calcium Mobilization Assay
This protocol measures the Gαq-mediated increase in intracellular calcium.
-
Cell Plating: Plate HEK293 cells expressing MCH-1R (and potentially a promiscuous G-protein) in a black-walled, clear-bottom 96-well plate and incubate overnight.[11]
-
Dye Loading: Remove growth media and add a calcium-sensitive dye (e.g., Fluo-4 AM) diluted in HBSS buffer, often containing 2.5 mM probenecid to prevent dye leakage.[11]
-
Incubation: Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
Assay: Place the cell plate into a fluorescence plate reader (e.g., FlexStation).
-
Compound Addition: The instrument will add the test compound (agonist) from a source plate and immediately begin reading fluorescence intensity over time (typically for 60-120 seconds).
-
Data Analysis: The response is typically quantified as the peak fluorescence signal minus the baseline fluorescence. Plot the response against the log of the agonist concentration to determine the EC50.
Quantitative Data Summary
The following tables summarize typical parameters and values for MCH-1R functional assays. These values can vary significantly between labs and cell systems and should be used as a starting point for optimization.
Table 1: Ligand Affinity and Potency
| Assay Type | Ligand | Cell Line | Parameter | Typical Value | Reference |
| Binding Assay | [¹²⁵I]-MCH | HEK293-MCH1R | Kd | 3.1 ± 0.4 nM | [14] |
| Binding Assay | MQ1 (Antagonist) | CHO-hMCH1R | IC50 | 2.2 nM | [4] |
| cAMP Assay | MCH | CHO-hMCH1R | EC50 | 1.8 nM | [4] |
| Calcium Flux | MCH | CHO-hMCH1R | EC50 | 0.70 nM | [4] |
| β-Arrestin | MCH | CHO-hMCH1R | EC50 | 2.5 nM | [4] |
Table 2: Common Assay Conditions
| Parameter | Radioligand Binding | cAMP Assay | Calcium Mobilization |
| Cell Type | HEK293, CHO | HEK293, CHO | HEK293, CHO |
| Incubation Time | 90-120 min | 30-60 min | 1-2 min (read time) |
| Incubation Temp. | Room Temp | Room Temp | Room Temp |
| Key Reagents | [¹²⁵I]-MCH, BSA | Forskolin, IBMX | Fluo-4 AM, Probenecid |
| Typical Protein/Cell Density | 5-20 µ g/well | 5,000-20,000 cells/well | 50,000-100,000 cells/well |
References
- 1. researchgate.net [researchgate.net]
- 2. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analyzing the Role of Receptor Internalization in the Regulation of Melanin-Concentrating Hormone Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DSpace [soar.suny.edu]
- 14. Identification and characterization of a melanin-concentrating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MCH-1 Antagonist 1 Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability and enhance the reliability of animal studies involving MCH-1 antagonist 1.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for MCH-1 antagonists?
A: Melanin-concentrating hormone (MCH) is a neuropeptide that regulates energy homeostasis, mood, and other physiological processes.[1] It acts by binding to the MCH-1 receptor (MCHR1), a G-protein coupled receptor (GPCR).[1] In rodents, MCHR1 is the only functional MCH receptor.[2][3] MCH-1 antagonists are small molecules that block MCH from binding to MCHR1, thereby inhibiting its downstream signaling.[1]
The binding of MCH to MCHR1 activates multiple G-protein signaling pathways, primarily Gαi and Gαq.[4][5]
-
Gαi Pathway: Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]
-
Gαq Pathway: This pathway activates phospholipase C (PLC), which results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade increases intracellular calcium (Ca2+) levels and activates protein kinase C (PKC).[4]
MCH-1 antagonists prevent these signaling events from occurring.[5]
Caption: MCHR1 signaling pathway and point of antagonist inhibition.
Q2: Why do results from pharmacological antagonist studies often differ from MCHR1 genetic knockout (KO) studies?
A: This is a critical point of variability. Discrepancies between pharmacological blockade and genetic deletion are common and arise from fundamental differences in the models.[2]
-
Pharmacological Studies (Antagonists): These studies involve the acute or chronic administration of an MCH-1 antagonist. The primary reported effect is often a reduction in food intake, which drives weight loss.[6][7] Some studies also show an increase in energy expenditure.[7][8]
-
Genetic Studies (MCHR1-KO): Mice with a germline deletion of the MCHR1 gene are lean, but this is primarily attributed to increased energy expenditure and hyperactivity.[6][9] Paradoxically, these mice are often hyperphagic (eat more) compared to their wild-type littermates.[2][10]
The leading hypothesis for this divergence is that developmental compensation occurs in knockout animals; the lifelong absence of MCHR1 signaling may lead to permanent neurodevelopmental changes that are not present when the system is blocked acutely in an adult animal.[2]
Caption: Divergent outcomes of pharmacological vs. genetic MCHR1 blockade.
Q3: What are the most common animal models used for MCH-1 antagonist studies, and what are the key considerations?
A: The most common models are rats and mice, particularly in the context of diet-induced obesity (DIO).[2][6]
-
Diet-Induced Obesity (DIO) Models: Rodents (commonly C57BL/6J mice) are fed a high-fat diet for several weeks to induce an obese phenotype. This model is considered more translationally relevant for human obesity. MCH-1 antagonists consistently show efficacy in reducing body weight in DIO models.[6][11]
-
Genetic Obesity Models: Models like ob/ob mice (leptin deficient) or Zucker fa/fa rats (leptin receptor deficient) are also used.[10] Responses can vary; for instance, repeated administration of one antagonist caused hypermobility in Zucker rats but not in ob/ob mice.[10]
-
Lean Models: Studies in lean animals are crucial for assessing baseline effects on food intake and behavior without the confounding metabolic state of obesity.[6]
Key Considerations:
-
Species and Strain: Results can differ between rats and mice and across different strains.[6][10]
-
Baseline Metabolic State: The effects of an antagonist can be more pronounced in obese animals compared to lean ones.
Section 2: Troubleshooting Guide for Common Experimental Issues
Issue 1: Inconsistent or No Effect on Food Intake and Body Weight
| Possible Cause | Troubleshooting Steps & Recommendations |
| A. Poor Blood-Brain Barrier (BBB) Penetration | 1. Verify Compound Properties: Check the physicochemical properties of your specific MCH-1 antagonist. Not all antagonists effectively cross the BBB.[2][8]2. Central Administration: As a control, consider intracerebroventricular (ICV) administration to bypass the BBB and confirm central activity.[10]3. Use a Validated Compound: Select an antagonist with published evidence of BBB penetration and in vivo efficacy (e.g., SNAP-7941, GW803430).[2][6] |
| B. Inappropriate Dosing Regimen | 1. Conduct Dose-Response Studies: Determine the optimal dose for your specific animal model and experimental conditions.2. Compare Acute vs. Chronic Dosing: Acute, single injections may not significantly decrease spontaneous food intake, whereas chronic administration (e.g., over several weeks) is often required to see robust effects on body weight.[2][6] |
| C. Off-Target Effects | 1. Conditioned Taste Aversion (CTA): Some compounds can induce malaise, causing animals to avoid food due to sickness rather than a specific effect on appetite.[2] Run a CTA test to rule this out.2. Use MCHR1-KO Mice: The gold standard for confirming on-target effects is to administer the antagonist to MCHR1-KO mice. The compound should have no effect on food intake or body weight in these animals.[6][7] |
| D. Animal Model Variability | 1. Diet: Ensure the diet (standard chow vs. high-fat) is appropriate for the study's aim. Effects are often more significant in animals on a high-fat diet.[6]2. Acclimatization: Allow sufficient time for animals to acclimate to housing, diet, and handling to reduce stress-related variability. |
Issue 2: High Variability in Behavioral Assay Results (Anxiety/Depression)
| Possible Cause | Troubleshooting Steps & Recommendations |
| A. Confounding Effects on Locomotor Activity | 1. Monitor Activity Independently: MCHR1-KO mice are hyperactive.[6] Your antagonist may also affect locomotor activity, which can confound the interpretation of tests like the elevated plus maze or open field test. Always measure general locomotor activity separately.2. Choose Appropriate Tests: The forced swim test and novelty-suppressed feeding task have been used successfully to demonstrate antidepressant-like effects of MCH-1 antagonists.[2][8] |
| B. Stress from Experimental Procedures | 1. Refine Handling and Dosing: Minimize stress during handling and administration. For chronic studies, consider administration via diet or drinking water if possible.[11]2. Acclimatize to Test Environment: Ensure animals are properly habituated to the testing apparatus before the experiment to reduce novelty-induced anxiety. |
| C. Inappropriate Timing of Assay | 1. Consider Compound Pharmacokinetics: Run behavioral tests when the compound is expected to be at its peak concentration in the brain.2. Acute vs. Chronic Effects: The anxiolytic/antidepressant effects may only emerge after chronic dosing, similar to some clinical antidepressants.[8] |
Issue 3: Difficulty Distinguishing Between Reduced Food Intake and Increased Energy Expenditure
| Possible Cause | Troubleshooting Steps & Recommendations |
| A. Experimental Design Lacks a Pair-Fed Control Group | 1. Implement a Pair-Feeding Study: This is the most effective way to isolate the effects of the antagonist on energy expenditure. A pair-fed group receives the same amount of food as that consumed by the antagonist-treated group but is given the vehicle instead of the drug.[7]2. Measure Key Parameters: If the antagonist-treated group loses more weight than the pair-fed group, it indicates the compound is also increasing energy expenditure.[7][8] This can be confirmed with indirect calorimetry. |
Section 3: Experimental Protocols & Data
Protocol 1: General Workflow for a Diet-Induced Obesity (DIO) Study
This protocol provides a generalized workflow for evaluating an MCH-1 antagonist in a DIO mouse model.
Caption: A standard experimental workflow for an MCH-1 antagonist DIO study.
Protocol 2: Pair-Feeding Study Methodology
-
Group Allocation: At a minimum, establish three groups of weight-matched obese animals:
-
Group A (Ad Libitum Vehicle): Receives vehicle and has free access to food.
-
Group B (Antagonist): Receives the MCH-1 antagonist and has free access to food.
-
Group C (Pair-Fed Vehicle): Receives vehicle and is given the same amount of food that Group B consumed on the previous day.
-
-
Daily Procedure:
-
Measure the 24-hour food intake of each mouse in Group B.
-
Calculate the average food intake for Group B.
-
The following day, provide each mouse in Group C with that calculated average amount of food.
-
Administer the antagonist to Group B and the vehicle to Groups A and C.
-
Record the body weight of all animals daily.
-
-
Analysis: After the treatment period, compare the body weight change between all three groups. If Group B shows a significantly greater weight loss than Group C, this provides strong evidence that the antagonist increases energy expenditure independent of its effect on appetite.[7]
Table 1: Summary of Effects: Pharmacological vs. Genetic MCHR1 Blockade
| Feature | Pharmacological Blockade (Antagonists) | Genetic Deletion (MCHR1-KO) | Citation(s) |
| Primary Effect on Body Weight | Reduction in body weight gain | Lean phenotype, resistance to DIO | [2][6] |
| Food Intake | Typically decreased | Typically increased (hyperphagic) | [2][6][9] |
| Energy Expenditure | May be increased | Significantly increased | [6][7][9] |
| Locomotor Activity | Variable; may be increased or unaffected | Significantly increased (hyperactive) | [6][10] |
| Underlying Mechanism | Primarily appetite suppression | Primarily increased metabolism and activity | [6] |
| Key Consideration | Reflects acute system blockade | Includes potential developmental compensation | [2] |
Table 2: Example Efficacy of MCH-1 Antagonists in Rodent Models
This table summarizes representative data from published studies and should be used for illustrative purposes.
| Antagonist | Animal Model | Dosing Regimen | Key Finding(s) | Citation(s) |
| SNAP-7491 | Diet-Induced Obese (DIO) Rats | Daily administration for 4 weeks | 26% reduction in body weight gain compared to vehicle. | [6] |
| Unnamed MCH-1 Antagonist | Diet-Induced Obese (DIO) Mice | 30 mg/kg for 1 month (oral) | 24% body weight reduction. Pair-fed group only showed a 10% reduction, suggesting an effect on energy expenditure. | [7] |
| T-226296 | Rats | Systemic injection | Decreased MCH-induced food intake. | [2] |
| GW803430 | Mice | Not specified | Reduction in body weight and food intake shown to be MCHR1-specific by using KO mice as a negative control. Also showed anxiolytic and antidepressant effects. | [6] |
| S38151 | Zucker fa/fa Rats | Repeated daily administration | Induced persistent hypermobility. | [10] |
| S38151 | ob/ob and DIO Mice | Repeated daily administration | Did not affect locomotor activity in ob/ob mice; reduced it in DIO mice. | [10] |
References
- 1. What are MCHR1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animals models of MCH function and what they can tell us about its role in energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of the anti-obesity effects induced by a novel Melanin-concentrating hormone 1-receptor antagonist in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peripheral injections of melanin-concentrating hormone receptor 1 antagonist S38151 decrease food intake and body weight in rodent obesity models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
MCH-1 Antagonist Safety & Toxicity Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the toxicity and safety pharmacology of Melanin-Concentrating Hormone Receptor 1 (MCH-1) antagonists. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern associated with MCH-1 antagonists?
A1: The most significant safety concern for many MCH-1 antagonists is cardiotoxicity, specifically due to the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1] Inhibition of the hERG channel can lead to QT interval prolongation, which may increase the risk of developing life-threatening cardiac arrhythmias, such as Torsades de Pointes.[1] Consequently, assessing hERG liability is a critical step in the safety evaluation of novel MCH-1 antagonists.
Q2: Are there MCH-1 antagonists with improved cardiovascular safety profiles?
A2: Yes, significant efforts in drug discovery have focused on developing MCH-1 antagonists with reduced hERG inhibition.[2] For example, the antagonist TPI 1361-17 has been reported to be highly specific for the MCH-1 receptor with no affinity for a variety of other G-protein coupled receptors and channels, suggesting a favorable off-target profile.[3][4][5] Another example is AZD1979, which underwent preclinical GLP toxicology and safety pharmacology studies with no major findings reported.
Q3: What are the potential central nervous system (CNS) effects of MCH-1 antagonists?
A3: MCH-1 antagonists are being investigated for their potential therapeutic effects in treating depression and anxiety. Therefore, their CNS safety pharmacology is of great interest. Preclinical studies on some MCH-1 antagonists have shown a lack of adverse CNS effects.[6] Standard assessments include a Functional Observational Battery (FOB) or Irwin test to evaluate potential effects on behavior, locomotion, and coordination.
Q4: What is the typical off-target profile of MCH-1 antagonists?
A4: The off-target profile can vary significantly between different chemical scaffolds of MCH-1 antagonists. A key focus during lead optimization is to improve selectivity and reduce interactions with other receptors and ion channels to minimize side effects.[7] For instance, TPI 1361-17 was found to be highly selective with no significant binding to a panel of other receptors.[3][4][5][8]
Troubleshooting Experimental Issues
Q1: We are observing unexpected cardiovascular effects in our in-vivo studies with a novel MCH-1 antagonist. How can we investigate this further?
A1: If you observe unexpected cardiovascular effects, a systematic investigation is crucial.
-
In Vitro hERG Assay: The first step is to determine the IC50 value for hERG channel inhibition using a patch-clamp assay. This will quantify the compound's potential to block this critical cardiac ion channel.
-
In Vivo Cardiovascular Telemetry: If the compound shows hERG activity or if in vivo effects persist, a telemetry study in a conscious, freely moving animal model (e.g., rat or dog) is recommended.[9][10] This will provide detailed information on blood pressure, heart rate, and ECG parameters over time, helping to identify any drug-related cardiovascular liabilities.[9][11]
-
Off-Target Screening: A broad off-target binding panel against a range of receptors and ion channels can help identify other potential mechanisms for the observed cardiovascular effects.
Q2: Our MCH-1 antagonist shows anxiolytic-like effects in one behavioral model but not in another. What could be the reason?
A2: Discrepancies in behavioral pharmacology results can arise from several factors:
-
Model Specificity: Different anxiety models assess different aspects of anxiety-like behavior. The discrepancy could reflect a specific mechanism of action of your compound that is only captured by one of the models.
-
Dose-Response Relationship: The effective dose range for anxiolytic-like effects might be narrow. A comprehensive dose-response study in both models is essential.
-
Pharmacokinetics and Brain Penetration: Ensure that the compound reaches the target engagement in the brain at sufficient concentrations and for an adequate duration in the context of each behavioral test.
-
Metabolite Activity: Consider the possibility that an active metabolite might be contributing to the behavioral effects, and its formation or activity might differ between experimental conditions.
Quantitative Data Summary
The following tables summarize key quantitative data for selected MCH-1 antagonists.
Table 1: In Vitro hERG Inhibition
| Compound | hERG IC50 (nM) | Assay Type |
| Clomipramine (Reference) | 130 | Not Specified |
| Various Antagonists | Data obtained with automated patch-clamp (QPatch 16) and manual patch-clamp showed high correlation. | Automated and Manual Patch-Clamp |
Note: Specific IC50 values for many proprietary MCH-1 antagonists are not publicly available.
Table 2: In Vivo Cardiovascular Parameters (Illustrative Example)
| Compound | Dose (mg/kg) | Species | Change in Mean Arterial Pressure | Change in Heart Rate | QT Interval Prolongation |
| Compound X | 10 | Rat | +5 mmHg | +20 bpm | None |
| Compound Y | 30 | Dog | No significant change | No significant change | +15 ms |
This table is for illustrative purposes. Specific data from telemetry studies are often proprietary.
Table 3: CNS Functional Observational Battery (Illustrative Example)
| Compound | Dose (mg/kg) | Species | Notable Behavioral Changes | Locomotor Activity |
| Compound Z | 50 | Mouse | Decreased arousal | Reduced |
This table is for illustrative purposes. Specific scoring from FOB studies is compound-dependent.
Table 4: Respiratory Parameters (Illustrative Example)
| Compound | Dose (mg/kg) | Species | Change in Respiratory Rate | Change in Tidal Volume |
| Compound A | 100 | Rat | No significant change | No significant change |
This table is for illustrative purposes. Data is typically obtained using whole-body plethysmography.[12][13]
Experimental Protocols
1. In Vitro hERG Inhibition Assay (Automated Patch-Clamp)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the hERG potassium channel.
-
Methodology:
-
Cell Line: Use a stable cell line expressing the human hERG channel (e.g., HEK293 or CHO cells).
-
Apparatus: An automated patch-clamp system (e.g., QPatch, IonWorks).
-
Procedure:
-
Cells are automatically captured and a whole-cell patch-clamp configuration is established.
-
A specific voltage protocol is applied to elicit hERG currents.
-
After a stable baseline recording, the test compound is applied at increasing concentrations.
-
The inhibition of the hERG current is measured at each concentration.
-
-
Data Analysis: The concentration-response data are fitted to a Hill equation to determine the IC50 value.[6]
-
-
Reference: For detailed protocols, refer to publications describing automated patch-clamp methods for hERG assessment.
2. In Vivo Cardiovascular Safety Assessment (Telemetry)
-
Objective: To continuously monitor cardiovascular parameters (blood pressure, heart rate, ECG) in conscious, freely moving animals following administration of a test compound.[9][11]
-
Methodology:
-
Animal Model: Typically rats or dogs.
-
Surgical Implantation: A telemetry transmitter is surgically implanted, with the pressure catheter placed in an artery (e.g., carotid or femoral) and ECG leads positioned subcutaneously.
-
Acclimatization: Animals are allowed to recover from surgery and are acclimatized to the study environment.
-
Data Acquisition: Baseline cardiovascular data is recorded before dosing. The test compound is administered, and data is collected continuously for a specified period.
-
Data Analysis: Changes from baseline in blood pressure, heart rate, and ECG intervals (including QT interval corrected for heart rate, QTc) are analyzed.
-
-
Reference: Detailed surgical and data analysis procedures can be found in safety pharmacology guidelines and specialized publications.
3. CNS Safety Assessment (Functional Observational Battery - FOB)
-
Objective: To systematically assess the effects of a test compound on behavior, autonomic function, and neuromuscular coordination.[14]
-
Methodology:
-
Animal Model: Typically mice or rats.
-
Procedure: A trained observer, blinded to the treatment, scores a range of parameters at specified time points after compound administration. Observations include:
-
Home cage observations: posture, activity level.
-
Open field observations: gait, arousal, stereotypies.
-
Manipulative observations: sensory responses, muscle tone, reflexes.
-
-
Data Analysis: Scores are compared between treated and vehicle control groups to identify any dose-dependent effects.
-
-
Reference: The Irwin test and FOB protocols are well-established and detailed descriptions are available in toxicology and pharmacology literature.[14]
4. Respiratory Safety Assessment (Whole-Body Plethysmography)
-
Objective: To measure respiratory parameters (respiratory rate, tidal volume, minute volume) in conscious, unrestrained animals.[12][13][15][16]
-
Methodology:
-
Animal Model: Typically rats or mice.
-
Apparatus: A whole-body plethysmography chamber.
-
Procedure: The animal is placed in the chamber, and after an acclimatization period, baseline respiratory parameters are recorded. The test compound is administered, and measurements are taken at various time points.
-
Data Analysis: Changes in respiratory rate, tidal volume, and minute volume are calculated and compared to vehicle-treated controls.
-
-
Reference: Detailed methodologies can be found in publications specializing in respiratory pharmacology and toxicology.
Visualizations
Caption: Simplified MCH-1 receptor signaling pathway.
Caption: Preclinical safety pharmacology workflow for MCH-1 antagonists.
References
- 1. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of MCH receptor 1 antagonists--Part II: Optimization of pyridazines toward reduced phospholipidosis and hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dstc.jp [dstc.jp]
- 7. Potent, selective MCH-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anxiolytic Effects of the MCH1R Antagonist TPI 1361-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Why is the rat telemetry assay a useful tool | Vivonics [vivonics-preclinical.com]
- 11. physiostim.com [physiostim.com]
- 12. scantox.com [scantox.com]
- 13. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 14. The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of respiratory inductance plethysmography with thoracoabdominal compression in bronchial challenges in infants and young children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
how to minimize MCH-1 antagonist 1 degradation in solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Melanin-Concentrating Hormone Receptor 1 (MCH-1) antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the degradation of MCH-1 antagonists in solution during your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered with the stability of MCH-1 antagonists in solution.
Problem 1: Rapid degradation of a peptide-based MCH-1 antagonist.
-
Possible Cause: Peptide-based MCH-1 antagonists, especially those containing disulfide bridges, are susceptible to reduction and degradation in solution. For example, the pseudopeptide antagonist S38151 was noted for its limited biostability due to its fragile S-S bond[1].
-
Solution:
-
pH Control: Maintain the pH of the solution within a range of 3-5, as this has been shown to diminish deamidation and protect disulfide bridges from exchange reactions in peptides.
-
Temperature: Store stock solutions and experimental samples at low temperatures (e.g., -20°C or -80°C) to slow down degradation kinetics.
-
Excipients: Consider the addition of stabilizing excipients. For peptides, common stabilizers include sugars (e.g., trehalose, sucrose), polyols (e.g., mannitol), and certain amino acids[2][3].
-
Structural Modification: If possible, consider using or synthesizing analogs with improved stability. For instance, GPS18169, an analog of S38151, was developed with an improved metabolic stability profile[1].
-
Problem 2: Inconsistent results in bioassays with a small molecule MCH-1 antagonist.
-
Possible Cause: The antagonist may be degrading under the experimental conditions (e.g., in cell culture media at 37°C). Hydrolysis and oxidation are common degradation pathways for small molecules.
-
Solution:
-
Forced Degradation Study: Conduct a forced degradation study to identify the primary degradation pathways (see Experimental Protocols section for a general procedure). This will help in understanding the lability of your specific compound.
-
pH Optimization: Determine the optimal pH for stability. Many small molecules exhibit pH-dependent stability. For example, ester and amide bonds are prone to hydrolysis at extreme pH levels, while oxidative degradation can be more prevalent at neutral or slightly basic pH[4].
-
Solvent Selection: Prepare stock solutions in aprotic, anhydrous solvents like DMSO and store them at low temperatures. Minimize the time the compound spends in aqueous buffers before use.
-
Antioxidants: If oxidative degradation is identified, consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to your experimental solutions, ensuring they do not interfere with the assay.
-
Light Protection: Protect solutions from light, especially UV light, as this can induce photodegradation, particularly in compounds with aromatic rings like quinolines and quinazolines[5][6]. Use amber vials or cover containers with aluminum foil.
-
Frequently Asked Questions (FAQs)
Q1: What are the main chemical classes of small molecule MCH-1 antagonists?
A1: Several chemical classes of small molecule MCH-1 antagonists have been developed, including:
-
Benzimidazoles
-
Quinazolines [6]
-
Indole and Indazole Carboxamides
-
Piperidine derivatives
The stability of these compounds can vary significantly based on their specific functional groups.
Q2: What are the typical degradation pathways for MCH-1 antagonists?
A2: The degradation pathways depend on the chemical structure of the antagonist.
-
Peptide Antagonists: Prone to oxidation of certain amino acid residues (e.g., Cys, Met, Trp), deamidation, and cleavage of disulfide bonds[2].
-
Small Molecule Antagonists:
-
Hydrolysis: Compounds with ester or amide functionalities can undergo hydrolysis, which is often catalyzed by acidic or basic conditions[4].
-
Oxidation: Aromatic rings (like quinoline) and other electron-rich moieties can be susceptible to oxidation.
-
Photodegradation: Aromatic systems are also prone to degradation upon exposure to light.
-
Thermal Degradation: High temperatures can lead to the breakdown of the molecule. For instance, some carboxamide-containing compounds can degrade at temperatures above 400°C[7].
-
Q3: How can I improve the solubility and stability of my MCH-1 antagonist in aqueous solutions for in vitro experiments?
A3: Several formulation strategies can be employed:
-
Co-solvents: Using a small percentage of an organic co-solvent like DMSO or ethanol in your final aqueous solution can help maintain solubility.
-
Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, enhancing their solubility and stability.
-
Surfactants: Non-ionic surfactants like Polysorbate 80 or Polysorbate 20 can be used at low concentrations to prevent aggregation and improve solubility.
-
pH Adjustment: As mentioned earlier, finding the optimal pH for both solubility and stability is crucial.
-
Amorphous Solid Dispersions: For long-term storage or formulation development, creating an amorphous solid dispersion with polymers like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) can improve stability and dissolution[9][10].
Q4: Are there any specific excipients known to stabilize MCH-1 antagonists?
A4: While specific data for MCH-1 antagonists is limited in public literature, general principles for stabilizing small molecules and peptides in solution can be applied. For peptide-based antagonists, excipients like sugars, polyols, and certain amino acids are effective[2][3]. For small molecule antagonists, the choice of excipient depends on the degradation pathway. For example, antioxidants can be used to prevent oxidation, and buffering agents are critical for pH control. Polymeric excipients like HPMC and Soluplus® have been shown to stabilize amorphous forms of poorly soluble drugs[9][10].
Quantitative Data Summary
The following table summarizes stability data for a pseudopeptide MCH-1 antagonist. Note that publicly available quantitative forced degradation data for various small molecule MCH-1 antagonists is limited. The data for the pseudopeptide is derived from a published study on GPS18169 and its predecessor S38151[1].
| Compound Class | Antagonist Example | Condition | Metric | Value | Reference |
| Pseudopeptide | S38151 | Mouse Plasma | Half-life (t½) | 23 ± 1.8 min | [1] |
| Pseudopeptide | S38151 | Rat Plasma | Half-life (t½) | 60 ± 3 min | [1] |
| Pseudopeptide | GPS18169 | Mouse Plasma | Half-life (t½) | 175 ± 17 min | [1] |
| Pseudopeptide | GPS18169 | Rat Plasma | Half-life (t½) | >300 min | [1] |
Experimental Protocols
1. General Protocol for a Forced Degradation Study
This protocol outlines a general procedure to identify the degradation pathways of an MCH-1 antagonist. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
-
Materials:
-
MCH-1 antagonist
-
Solvents (e.g., acetonitrile, methanol, water)
-
Stress agents: HCl, NaOH, H₂O₂
-
HPLC or UPLC-MS/MS system
-
-
Procedure:
-
Acid Hydrolysis: Dissolve the antagonist in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for up to 48 hours. Take samples at various time points (e.g., 2, 8, 24, 48 hours), neutralize, and analyze by HPLC.
-
Base Hydrolysis: Dissolve the antagonist in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for up to 48 hours. Sample and analyze as in acid hydrolysis.
-
Oxidative Degradation: Dissolve the antagonist in a suitable solvent and add 3% H₂O₂. Keep at room temperature for up to 48 hours, protected from light. Sample and analyze.
-
Thermal Degradation: Store the solid antagonist at 80°C for 48 hours. Also, prepare a solution of the antagonist and reflux at 80°C for 48 hours. Analyze the samples.
-
Photodegradation: Expose a solution of the antagonist to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration. Keep a control sample in the dark. Analyze both samples.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC or UPLC-MS/MS method to quantify the remaining parent compound and identify degradation products.
2. Example Stability-Indicating HPLC Method
The following table provides example parameters for a stability-indicating HPLC method, based on methods developed for structurally similar compounds like 8-aminoquinolines[11].
| Parameter | Specification |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute all components, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS) |
| Injection Volume | 10 µL |
Visualizations
Caption: MCH-1 Receptor Signaling Pathways and Point of Antagonist Action.
Caption: Workflow for Forced Degradation Study of MCH-1 Antagonists.
References
- 1. High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 5. Photosensitization of TiO2 microspheres by novel Quinazoline-derivative as visible-light-harvesting antenna for enhanced Rhodamine B photodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, MDMB-FUBINACA, NNEI, and MN-18 during exposure to high temperatures [pubmed.ncbi.nlm.nih.gov]
- 8. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 11. Development and validation of a stability-indicating reversed-phase high performance liquid chromatography method for NPC 1161C, a novel 8-aminoquinoline anti-malarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining Experimental Design for MCH-1 Antagonist Studies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Melanin-Concentrating Hormone Receptor 1 (MCH-1) antagonists. The content is designed to directly address specific issues that may be encountered during experimentation, with a focus on practical solutions and robust experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MCH-1 antagonists?
A1: MCH-1 antagonists are typically competitive antagonists or negative allosteric modulators of the MCH-1 receptor, which is a G-protein coupled receptor (GPCR).[1] Upon binding of the endogenous ligand, melanin-concentrating hormone (MCH), the MCH-1 receptor primarily couples to Gαi and Gαq proteins. This activation leads to the inhibition of adenylyl cyclase (decreasing cAMP levels) and stimulation of phospholipase C (increasing intracellular calcium), respectively. The receptor also signals through β-arrestin pathways.[1][2] MCH-1 antagonists block these signaling cascades by preventing MCH from binding and activating the receptor.
Q2: What are the key therapeutic areas being explored for MCH-1 antagonists?
A2: The primary therapeutic area for MCH-1 antagonists is the treatment of obesity and metabolic disorders, due to the role of MCH in stimulating food intake and regulating energy homeostasis.[1] Additionally, MCH-1 antagonists have shown potential in preclinical models for the treatment of anxiety, depression, and other mood disorders.[3]
Q3: What are the major challenges in the development of MCH-1 antagonists?
A3: A significant hurdle in the development of MCH-1 antagonists is managing off-target effects, particularly cardiotoxicity related to the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel.[4][5] Many MCH-1 antagonist scaffolds have shown affinity for the hERG channel, which can lead to QT prolongation and potentially fatal arrhythmias. Another common challenge is achieving good oral bioavailability and brain penetration for centrally-acting antagonists, often due to poor solubility or metabolic instability.[6][7][8][9]
Q4: Which cell lines are suitable for in vitro MCH-1 antagonist studies?
A4: Common choices for in vitro assays include HEK293 (Human Embryonic Kidney 293) or CHO (Chinese Hamster Ovary) cells stably or transiently expressing the human or rodent MCH-1 receptor.[2] These cell lines provide a robust system for functional assays like calcium mobilization and cAMP measurement.
Troubleshooting Guides
In Vitro Assays
Radioligand Binding Assays
-
Q: I am observing high non-specific binding in my radioligand binding assay. What are the possible causes and solutions?
-
A: High non-specific binding can obscure the specific binding signal.
-
Cause: The radioligand may be too hydrophobic, leading to interactions with the filter membrane or other non-receptor components.
-
Solution: Try pre-treating the filter plates with a blocking agent like 0.5% polyethyleneimine (PEI). Including bovine serum albumin (BSA) in the wash buffer can also help reduce non-specific interactions.[10]
-
Cause: The concentration of the unlabeled competitor used to define non-specific binding may be insufficient.
-
Solution: Ensure the concentration of the unlabeled ligand is at least 100-fold higher than its Ki to fully saturate the specific binding sites.[11][12]
-
Cause: The washing steps may be inadequate.
-
Solution: Increase the number or volume of washes with ice-cold buffer to more effectively remove unbound radioligand.
-
-
-
Q: My calculated Ki values are inconsistent across experiments. What could be the reason?
-
A: Inconsistent Ki values can arise from several factors.
-
Cause: The IC50 values, from which Ki is calculated, can be influenced by the concentration of the radioligand used.
-
Solution: Use a radioligand concentration at or below its Kd for the receptor. The Cheng-Prusoff equation, used to calculate Ki from IC50, assumes this condition.[11]
-
Cause: The assay may not have reached equilibrium.
-
Solution: Ensure the incubation time is sufficient for the binding to reach a steady state. This should be determined experimentally for your specific radioligand and receptor preparation.
-
-
Calcium Flux Assays
-
Q: I am seeing a low signal-to-noise ratio in my calcium flux assay. How can I improve it?
-
A: A low signal-to-noise ratio can make it difficult to accurately determine antagonist potency.
-
Cause: The cell density may be too low or too high.
-
Solution: Optimize the cell seeding density. Too few cells will result in a weak signal, while over-confluent cells may show reduced receptor expression or a blunted response.
-
Cause: The calcium indicator dye loading may be suboptimal.
-
Solution: Titrate the concentration of the calcium-sensitive dye and optimize the loading time and temperature. Ensure that the dye is not being extruded from the cells by efflux pumps; probenecid can be included in the assay buffer to inhibit some of these pumps.
-
Cause: The agonist concentration used to stimulate the cells is not optimal.
-
Solution: Use an agonist concentration that elicits a robust and reproducible response, typically the EC80 to EC90, to provide a sufficient window for detecting antagonism.[13]
-
-
-
Q: The IC50 values for my antagonist are highly variable. What are the potential sources of this variability?
-
A: Variability in IC50 values can be due to several factors.
-
Cause: Inconsistent cell passage number.
-
Solution: Use cells within a defined passage number range, as receptor expression levels can change with prolonged culturing.
-
Cause: The antagonist pre-incubation time is not standardized.
-
Solution: Implement a fixed pre-incubation time for the antagonist before adding the agonist to ensure consistent target engagement. A 30-minute pre-incubation is a common starting point.[13]
-
Cause: The antagonist may have slow binding kinetics.
-
Solution: For antagonists that exhibit time-dependent inhibition, the pre-incubation time becomes a critical parameter and should be optimized and kept consistent.[1]
-
-
In Vivo Studies
Pharmacokinetics and Bioavailability
-
Q: My MCH-1 antagonist shows good in vitro potency but lacks efficacy in vivo. What could be the issue?
-
A: This is a common challenge in drug development.
-
Cause: Poor oral bioavailability due to low solubility or high first-pass metabolism.
-
Solution: Consider formulation strategies to enhance solubility, such as creating amorphous solid dispersions or using lipid-based formulations.[6][7][8][9] For preclinical studies, alternative routes of administration like intraperitoneal (i.p.) or subcutaneous (s.c.) injection can be used to bypass first-pass metabolism.
-
Cause: The compound may not effectively cross the blood-brain barrier (BBB) for centrally-mediated effects.
-
Solution: Assess the brain-to-plasma concentration ratio. If it is low, medicinal chemistry efforts may be needed to optimize the physicochemical properties of the compound for better BBB penetration.
-
Cause: Rapid in vivo clearance.
-
Solution: Conduct pharmacokinetic studies to determine the half-life of the compound. If it is too short, a more frequent dosing regimen or a different delivery method (e.g., osmotic mini-pumps for continuous infusion) may be necessary.
-
-
Behavioral Studies
-
Q: I am observing unexpected or off-target behavioral effects in my in vivo studies. How can I investigate this?
-
A: Off-target effects can confound the interpretation of behavioral data.
-
Cause: The antagonist may be interacting with other receptors or targets.
-
Solution: Perform a broad panel of in vitro receptor binding or functional assays to assess the selectivity of the antagonist. If off-target activities are identified, this may explain the observed in vivo phenotype.[3]
-
Cause: The observed effect may be a general, non-specific effect of the compound, such as sedation or malaise.
-
Solution: Include appropriate control experiments to assess general locomotor activity and well-being. For example, in feeding studies, a conditioned taste aversion test can help determine if the reduction in food intake is due to a specific effect on appetite or simply due to the animal feeling unwell.[14]
-
-
Data Presentation
Table 1: In Vitro Potency of Selected MCH-1 Antagonists
| Compound | Radioligand Binding (Ki, nM) | Calcium Flux (IC50, nM) | cAMP Assay (IC50, nM) | β-Arrestin Recruitment (IC50, nM) |
| MCH-1 antagonist 1 | 2.6[15] | - | - | - |
| MQ1 | 2.2[1] | 31[1] | 5.7[1] | 1.7[1] |
| MQ2 | 28[1] | - | - | - |
| TPI 1361-17 | - | 6.1[14][16] | - | - |
| Compound Series 1 | 2.4[17] | - | - | - |
| Compound Series 2 | 20.9[17] | - | - | - |
Note: Assay conditions and cell types may vary between studies, affecting direct comparability of values.
Experimental Protocols
1. Radioligand Competition Binding Assay
-
Membrane Preparation: Homogenize cells or tissues expressing the MCH-1 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-MCH), and varying concentrations of the unlabeled MCH-1 antagonist.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., pre-treated with 0.5% PEI) using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by non-linear regression of the competition curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
2. Calcium Mobilization Assay
-
Cell Plating: Seed cells stably expressing the MCH-1 receptor into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer, often containing probenecid. Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Compound Addition: Wash the cells with assay buffer. Add varying concentrations of the MCH-1 antagonist and incubate for a defined period (e.g., 30 minutes).
-
Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR). Measure the baseline fluorescence, then add a fixed concentration of MCH agonist (e.g., EC80) and immediately record the change in fluorescence over time.
-
Data Analysis: The antagonist effect is quantified by the reduction in the agonist-induced fluorescence signal. Determine the IC50 value from the concentration-response curve.
3. In Vivo Feeding Study in Rodents
-
Acclimation: Individually house the animals (e.g., mice or rats) and acclimate them to the housing conditions, diet (e.g., standard chow or high-fat diet), and handling for at least one week.
-
Baseline Measurement: Measure baseline food intake and body weight for several days before the start of the study.
-
Compound Administration: Administer the MCH-1 antagonist or vehicle via the desired route (e.g., oral gavage, i.p. injection).
-
Monitoring: Measure food intake at various time points (e.g., 2, 4, 8, and 24 hours) post-administration. Body weight should be monitored daily.
-
Data Analysis: Compare the food intake and change in body weight between the antagonist-treated and vehicle-treated groups. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the effects.
Visualizations
Caption: MCH-1 Receptor Signaling Pathways
Caption: MCH-1 Antagonist Drug Discovery Workflow
Caption: Troubleshooting High Non-specific Binding
References
- 1. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Anxiolytic Effects of the MCH1R Antagonist TPI 1361-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. future4200.com [future4200.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. graphpad.com [graphpad.com]
- 11. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 12. chem.uwec.edu [chem.uwec.edu]
- 13. New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | P450 | TargetMol [targetmol.com]
- 16. researchgate.net [researchgate.net]
- 17. | BioWorld [bioworld.com]
Validation & Comparative
Validating the Specificity of MCH-1 Antagonist 1 (SNAP-7941) In Vitro and In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specificity of a novel antagonist is a critical step in preclinical development. This guide provides a comparative analysis of "MCH-1 antagonist 1," represented by the well-characterized compound SNAP-7941, against another known MCH-1 antagonist, T-226296. The data presented here, compiled from various studies, demonstrates a robust methodology for validating antagonist specificity both in laboratory settings and in living organisms.
MCH-1 Signaling Pathway and Antagonist Intervention
The melanin-concentrating hormone (MCH) system plays a crucial role in regulating energy homeostasis, appetite, and mood. MCH exerts its effects by binding to the MCH-1 receptor (MCH1R), a G protein-coupled receptor (GPCR). As illustrated below, MCH1R activation triggers downstream signaling cascades that influence cellular function. MCH-1 antagonists, such as SNAP-7941 and T-226296, are designed to block the binding of MCH to its receptor, thereby inhibiting these downstream effects.
In Vitro Specificity Profile
The initial characterization of an antagonist's specificity involves determining its binding affinity for the target receptor and its cross-reactivity with a panel of other receptors, enzymes, and ion channels.
Comparative Binding Affinities
The following table summarizes the in vitro binding affinities of SNAP-7941 and T-226296 for the MCH-1 receptor. Lower values indicate higher binding affinity.
| Compound | Target | Species | Assay Type | Affinity Value | Citation |
| SNAP-7941 | MCH-1R | Human | Radioligand Binding (Kb) | 0.57 nM | [1] |
| MCH-1R | Human | Radioligand Binding (Kd) | 0.18 nM | [1] | |
| T-226296 | MCH-1R | Human | Radioligand Binding (IC50) | 5.5 nM | [2] |
| MCH-1R | Rat | Radioligand Binding (IC50) | 8.6 nM | [2] |
Off-Target Selectivity Screening
Table 2: Off-Target Selectivity of SNAP-7941
| Off-Target | Selectivity vs. MCH-1R | Citation |
| MCH-2 Receptor | >1,000-fold | [1] |
| 5-HT2c Receptor | >1,000-fold | [1] |
| Galanin Receptor | >1,000-fold | [1] |
| Neuropeptide Y (NPY) Receptor | >1,000-fold | [1] |
In Vivo Specificity Validation
Demonstrating target engagement and specificity in a living system is a crucial validation step. This is often achieved by showing that the antagonist can block the physiological effects of the endogenous ligand or an exogenously administered agonist.
MCH-Induced Food Intake Studies
A key in vivo function of MCH is the stimulation of food intake (orexigenic effect). A specific MCH-1 antagonist is expected to block this effect.
Experimental Workflow for In Vivo Food Intake Study
Both SNAP-7941 and T-226296 have been shown to effectively block MCH-induced food intake in rats. Systemic pretreatment with SNAP-7941 (10 mg/kg, i.p.) inhibited the increase in food intake elicited by MCH injected into the third ventricle[1]. Similarly, oral administration of T-226296 (30 mg/kg) in rats almost completely suppressed the food intake induced by intracerebroventricular injection of MCH[2]. These findings provide strong in vivo evidence for the specific antagonism of the MCH-1 receptor by both compounds.
Furthermore, chronic administration of SNAP-7941 to rats with diet-induced obesity resulted in a marked and sustained decrease in body weight, demonstrating the therapeutic potential of MCH-1 receptor antagonism[1].
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data in this guide.
In Vitro Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, allowing for the determination of binding affinity.
Protocol Summary:
-
Membrane Preparation: Membranes from cells stably expressing the MCH-1 receptor are prepared.
-
Incubation: The membranes are incubated with a radiolabeled MCH-1 receptor ligand (e.g., [³H]SNAP-7941) and varying concentrations of the test compound (e.g., SNAP-7941 or T-226296).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Functional cAMP Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of MCH-1 receptor activation.
Protocol Summary:
-
Cell Culture: Cells expressing the MCH-1 receptor are cultured in appropriate media.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist (e.g., SNAP-7941 or T-226296).
-
Stimulation: The cells are then stimulated with a known MCH-1 receptor agonist in the presence of forskolin (an adenylyl cyclase activator).
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit (e.g., a competitive immunoassay or a bioluminescence-based assay).
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified to determine its potency (e.g., IC50).
In Vivo MCH-Induced Food Intake Study in Rats
This study assesses the ability of an antagonist to block the orexigenic effects of MCH in vivo.
Protocol Summary:
-
Animal Acclimation: Male rats are individually housed and acclimated to the experimental conditions.
-
Cannula Implantation: For central administration of MCH, a cannula is stereotaxically implanted into the lateral or third ventricle of the brain.
-
Antagonist Administration: The antagonist (e.g., SNAP-7941 or T-226296) or vehicle is administered systemically (e.g., intraperitoneally or orally) at a predetermined time before MCH infusion.
-
MCH Administration: MCH is infused through the cannula to stimulate food intake.
-
Food Intake Measurement: Pre-weighed food is provided, and the amount consumed is measured at specific time points after MCH administration.
-
Data Analysis: Food intake in the antagonist-treated group is compared to the vehicle-treated group to determine the extent of blockade of the MCH-induced feeding response.
Conclusion
The data presented in this guide provides a clear framework for validating the specificity of an MCH-1 antagonist. SNAP-7941 demonstrates high affinity and selectivity for the MCH-1 receptor both in vitro and in vivo. While T-226296 also shows high affinity and in vivo efficacy, a more comprehensive public dataset on its off-target profile would further strengthen its specificity claims. For any novel MCH-1 antagonist, a rigorous evaluation of its binding affinity, functional potency, and a broad off-target screening panel, coupled with in vivo validation of target engagement, is essential for confident progression in the drug development pipeline.
References
A Comparative Guide to Melanin-Concentrating Hormone Receptor 1 (MCH-1R) Antagonists
The melanin-concentrating hormone (MCH) system, particularly the MCH-1 receptor (MCH-1R), is a significant target in drug discovery for the treatment of obesity and other metabolic disorders. MCH, a neuropeptide primarily expressed in the lateral hypothalamus, is known to be a potent orexigenic, meaning it stimulates food intake.[1][2] Pharmacological blockade of MCH-1R has been shown to decrease food intake and body weight in animal models, making MCH-1R antagonists a promising therapeutic strategy.[3][4]
This guide provides a comparative overview of the performance of several prominent MCH-1R antagonists, using experimental data to highlight their key characteristics. As "MCH-1 antagonist 1" is a generic term, this comparison will focus on well-characterized small-molecule antagonists frequently cited in the literature, such as SNAP-7941, T-226296, and GW803430, among others.
Data Presentation: A Comparative Look at MCH-1R Antagonists
The efficacy of an MCH-1R antagonist is determined by several factors, including its binding affinity for the receptor, its selectivity over other receptors, and its performance in in vivo models. The following tables summarize key quantitative data for a selection of MCH-1R antagonists.
Table 1: In Vitro Binding Affinity and Functional Activity of Selected MCH-1R Antagonists
| Compound | Receptor Binding (IC50, nM) | Functional Assay (IC50, nM) | Target | Notes |
| TPI 1361-17 | - | 6.1 (Ca2+ mobilization) | Rat MCH-1R | Completely displaced [125I] MCH binding.[5] |
| MQ1 | 2.2 ([125I]-MCH-(4-19) binding) | 1.7 (β-arrestin recruitment) | Human MCH-1R | A slowly dissociating negative allosteric modulator.[6] |
| KRX-104130 | - | 0.02 | Human MCH-1R | Identified via machine learning; low predicted cardiotoxicity.[7] |
| KRX-104137 | - | 0.01 | Human MCH-1R | Identified via machine learning; potent inhibitor.[7] |
| KRX-104156 | - | 0.05 | Human MCH-1R | Identified via machine learning; potent inhibitor.[7] |
| BI 186908 | - | 22 | - | Pre-clinical development candidate.[8] |
Table 2: In Vivo Efficacy of Selected MCH-1R Antagonists in Rodent Models
| Compound | Animal Model | Dose | Effect on Food Intake | Effect on Body Weight | Reference |
| SNAP-7941 | Diet-Induced Obese (DIO) Rats | Chronic administration | Decreased | 26% reduction after 4 weeks.[4] | |
| Unnamed MCH-1R Antagonist | Diet-Induced Obese (DIO) Mice | 30 mg/kg for 1 month | Moderately suppressed | 24% reduction.[2] | |
| GW803430 | Diet-Induced Obese (DIO) Rats | 14-day administration | Dose-dependent decrease | Dose-dependent decrease.[9] | |
| TPI 1361-17 | Rodents | - | Blocked MCH-induced food intake by 75%. | - | [10] |
Signaling Pathways and Experimental Workflows
To understand how MCH-1R antagonists are evaluated, it is crucial to visualize the underlying biological pathways and the experimental processes used to test them.
MCH-1 Receptor Signaling Pathway
MCH-1R is a G-protein coupled receptor (GPCR) that can couple to multiple G-proteins, including Gαi and Gαq, to exert its effects.[6] This leads to downstream signaling cascades that ultimately influence neuronal activity and regulate appetite and energy balance. Antagonists block the binding of MCH to this receptor, thereby inhibiting these downstream effects.
References
- 1. Frontiers | The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis [frontiersin.org]
- 2. Mechanism of the anti-obesity effects induced by a novel Melanin-concentrating hormone 1-receptor antagonist in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animals models of MCH function and what they can tell us about its role in energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of MCH-1 Antagonists in Diet-Induced Obesity Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various Melanin-Concentrating Hormone Receptor 1 (MCH-1) antagonists in preclinical diet-induced obesity (DIO) models. The information is compiled from publicly available experimental data.
Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in the regulation of energy homeostasis and body weight. Its effects are mediated through the MCH-1 receptor, making it a promising target for anti-obesity therapeutics. This guide summarizes key efficacy data and experimental protocols for several MCH-1 antagonists that have been evaluated in DIO models.
Performance Data of MCH-1 Antagonists
The following tables summarize the in vivo efficacy of different MCH-1 antagonists in diet-induced obese mice. It is important to note that the data for AMG 076 and GW803430 are from separate studies and not from a direct head-to-head comparison. In contrast, the data for AMR-MCH-1 and AMR-MCH-2 are from a direct comparative study.
Table 1: Comparison of AMG 076 and GW803430 in DIO Mouse Models
| Parameter | AMG 076 | GW803430 | Vehicle Control |
| Dose | 3, 10, 100 mg/kg/day | 1, 3, 10 mg/kg/day | - |
| Duration | 8 weeks | 14 days | - |
| Body Weight Change | Dose-related reduction in weight gain[1][2] | Dose-dependent decrease in body weight[3] | - |
| Food Intake | Reduction observed[1] | Robust and dose-dependent decrease[3] | - |
| Fat Mass | Reduction in accumulated fat mass[2] | Not explicitly stated | - |
| Lean Mass | No loss of lean mass[2] | Not explicitly stated | - |
| Energy Expenditure | Increased oxygen consumption[1][2] | Not explicitly stated | - |
| Animal Model | C57BL/6 mice on a high-fat diet[1][2] | Diet-induced obese rats[3] | - |
Note: Data for AMG 076 and GW803430 are from independent studies and should be compared with caution.
Table 2: Head-to-Head Comparison of AMR-MCH-1 and AMR-MCH-2 in DIO Mouse Model
| Parameter | AMR-MCH-1 | AMR-MCH-2 | Sibutramine (Positive Control) | Vehicle Control |
| Dose | 30, 60 mg/kg (twice daily) | 30 mg/kg (once daily) | 20 mg/kg (once daily) | - |
| Duration | 28 days | 28 days | 28 days | - |
| Body Weight Loss (%) | 11.1% (30 mg/kg), 13.9% (60 mg/kg) | 4.5% | 5.8% | - |
| Food Intake Reduction (Week 1) | 24% (30 mg/kg), 22% (60 mg/kg) | Not explicitly stated | Not explicitly stated | - |
| Food Intake Reduction (Week 2) | 11% (30 mg/kg), 12% (60 mg/kg) | Not explicitly stated | Not explicitly stated | - |
| Food Intake Reduction (Week 3) | 12% (30 mg/kg), 7% (60 mg/kg) | Not explicitly stated | Not explicitly stated | - |
| Fat Mass Reduction (%) | 27.5% (30 mg/kg), 44.6% (60 mg/kg) | Not explicitly stated | Not explicitly stated | - |
| Brain to Plasma Ratio | 0.72 (30 mg/kg), 0.86 (60 mg/kg) | 16 | Not applicable | - |
| Animal Model | Male diet-induced obese (DIO) C57BL/6J mice (Diet D12451) | Male diet-induced obese (DIO) C57BL/6J mice (Diet D12451) | Male diet-induced obese (DIO) C57BL/6J mice (Diet D12451) | Male diet-induced obese (DIO) C57BL/6J mice (Diet D12451) |
Source: Comparative pharmacology of AMR-MCH-1 and AMR-MCH-2, MCH1 receptor antagonists for the treatment of obesity, pA2 Online.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are generalized protocols for diet-induced obesity models used in the evaluation of MCH-1 antagonists.
Diet-Induced Obesity (DIO) Mouse Model
-
Animal Strain: C57BL/6J mice are commonly used as they are susceptible to developing obesity, hyperlipidemia, and hyperglycemia on a high-fat diet.[4]
-
Acclimatization: Upon arrival, mice are typically housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and allowed to acclimate for at least one week with ad libitum access to standard chow and water.[3][4]
-
Induction of Obesity:
-
Diet: Obesity is induced by feeding a high-fat diet (HFD). Common diets include those with 45% to 60% of kilocalories derived from fat (e.g., D12451 or D12492).[5] A control group is maintained on a standard low-fat diet (e.g., 10% kcal from fat).
-
Duration: The HFD is provided for a period of 8 to 15 weeks, or until a significant difference in body weight is observed between the HFD and control groups.[3][6]
-
-
Housing: Animals are typically housed in groups, though they may be individually housed for specific measurements like food intake.[5]
-
Monitoring: Body weight and food intake are monitored regularly (e.g., weekly or bi-weekly).[3]
Drug Administration and Efficacy Assessment
-
Drug Formulation: MCH-1 antagonists are often formulated in a vehicle such as 0.5% methylcellulose for oral administration.[7]
-
Administration: The compounds are typically administered orally (p.o.) via gavage, once or twice daily.[7] In some studies, the antagonist is mixed with the high-fat diet.[1]
-
Treatment Duration: Chronic studies typically last from 14 days to several weeks to assess the sustained effects on body weight and other metabolic parameters.[3]
-
Efficacy Endpoints:
-
Body Weight: Measured regularly throughout the study.
-
Food and Water Intake: Measured daily or weekly.
-
Body Composition: Fat mass and lean mass are often assessed at the end of the study using techniques like DEXA (Dual-energy X-ray absorptiometry).
-
Metabolic Parameters: Blood glucose, insulin, and lipid profiles are often measured.
-
Energy Expenditure: Indirect calorimetry can be used to measure oxygen consumption (VO2) and carbon dioxide production (VCO2).[1]
-
Visualizing the MCH-1 Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental process, the following diagrams are provided.
Caption: MCH-1 Receptor Signaling Pathway.[8][9]
Caption: General Experimental Workflow for a DIO Study.
References
- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diet-induced obesity murine model [protocols.io]
- 4. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterogeneous effects of individual high-fat diet compositions on phenotype, metabolic outcome, and hepatic proteome signature in BL/6 male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of MCH-1 Antagonist Cross-Reactivity with G-Protein-Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profiles of selected Melanin-Concentrating Hormone Receptor 1 (MCH-1) antagonists against other G-Protein-Coupled Receptors (GPCRs). The development of selective MCH-1 antagonists is a key objective in the pursuit of therapies for obesity and other metabolic disorders, as off-target activity can lead to undesirable side effects. This document summarizes available quantitative data, details the experimental methodologies used for selectivity profiling, and provides visual representations of relevant biological pathways and experimental workflows.
It is important to note that comprehensive, publicly available head-to-head cross-reactivity data for a wide range of MCH-1 antagonists against a standardized panel of GPCRs is limited. The data presented here has been compiled from various sources and may not represent a direct comparative screening under uniform conditions.
Quantitative Comparison of MCH-1 Antagonist Selectivity
The following table summarizes the binding affinities (Ki or IC50 in nM) of several MCH-1 antagonists against a selection of off-target GPCRs. A higher value indicates lower affinity and thus higher selectivity for MCH-1 over the tested GPCR.
| Antagonist | MCH-1 Affinity (nM) | 5-HT2A | 5-HT2C | H1 | α1A | D2 | hERG |
| TPI-1361-17 | IC50: 6.1 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| SNAP-7941 | Ki: 1.3 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | Data Not Available |
| AMG 076 | Ki: 0.6 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| GW3430 | pIC50: 9.3 (~0.05) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: Data for TPI-1361-17 indicates no significant affinity at concentrations up to 10,000 nM for a variety of other GPCRs and channels[1]. Similarly, SNAP-7941 and AMG 076 are reported to be highly selective.[2][3] GW3430 is a potent MCH-1 antagonist, but comprehensive public selectivity data is scarce.[4][5][6][7]
Experimental Protocols
The determination of antagonist cross-reactivity against other GPCRs typically involves two primary types of assays: radioligand binding assays to assess direct binding affinity and functional assays to measure the antagonist's ability to inhibit receptor signaling.
Radioligand Binding Assays for Selectivity Screening
Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of an MCH-1 antagonist for a panel of off-target GPCRs.
Materials:
-
Cell membranes prepared from cell lines stably expressing the target GPCRs.
-
A specific radioligand for each target GPCR (e.g., [3H]-ketanserin for 5-HT2A).
-
Test MCH-1 antagonist at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Incubation: In a 96-well plate, combine the cell membranes, the specific radioligand at a concentration near its Kd, and a range of concentrations of the MCH-1 antagonist.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the MCH-1 antagonist that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Functional Assays
Functional assays, such as calcium mobilization assays, are used to determine if the binding of an antagonist to an off-target receptor translates into a functional effect (i.e., inhibition of agonist-induced signaling). This is particularly relevant for GPCRs that signal through the Gq pathway, leading to an increase in intracellular calcium.
Objective: To assess the functional antagonist activity of an MCH-1 antagonist at a panel of Gq-coupled GPCRs.
Materials:
-
Cell lines stably co-expressing the target GPCR and a calcium-sensitive photoprotein (e.g., aequorin) or loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A known agonist for each target GPCR.
-
Test MCH-1 antagonist at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A luminometer or fluorescence plate reader with an injection system.
Protocol:
-
Cell Plating: Seed the cells in a 96-well or 384-well plate and allow them to attach overnight.
-
Dye Loading (if applicable): If using a fluorescent dye, incubate the cells with the dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Antagonist Pre-incubation: Add various concentrations of the MCH-1 antagonist to the wells and incubate for a specific period.
-
Agonist Stimulation: Place the plate in the luminometer or fluorescence reader and inject a pre-determined concentration of the agonist (typically the EC80) into the wells.
-
Signal Detection: Measure the light emission (for aequorin) or fluorescence intensity (for dyes) immediately after agonist addition.
-
Data Analysis: Determine the concentration of the MCH-1 antagonist that inhibits 50% of the agonist-induced signal (IC50).
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: MCH-1 Receptor Signaling Pathway.
Caption: GPCR Cross-Reactivity Screening Workflow.
References
- 1. The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Does the melanin-concentrating hormone antagonist SNAP-7941 deserve 3As? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Reproducibility of MCH-1 Antagonist Effects on Food Intake: A Comparative Guide for Researchers
A comprehensive analysis of the preclinical data on Melanin-Concentrating Hormone 1 (MCH-1) receptor antagonists reveals a consistent, reproducible effect on the reduction of food intake and body weight in rodent models. This guide provides a comparative overview of key MCH-1 antagonists, their reported efficacy, and the experimental protocols utilized in their evaluation, offering a valuable resource for researchers in the fields of obesity, metabolism, and drug development.
Melanin-concentrating hormone (MCH) is a neuropeptide that plays a significant role in the regulation of energy balance, with its orexigenic (appetite-stimulating) effects being well-documented.[1] The MCH-1 receptor, a G-protein-coupled receptor, is the primary mediator of these effects in rodents.[2] Consequently, the development of MCH-1 receptor antagonists has been a focal point for anti-obesity drug discovery. This guide synthesizes data from multiple studies to assess the reproducibility of the anorectic effects of these antagonists and compares their performance with other therapeutic alternatives.
Comparative Efficacy of MCH-1 Antagonists
Numerous small-molecule MCH-1 antagonists have been demonstrated to effectively reduce food intake and body weight in various rodent models.[2][3] The data presented below summarizes the effects of several key compounds, highlighting the consistency of their anorectic properties across different experimental conditions.
| Compound | Animal Model | Administration Route & Dose | Effect on Food Intake | Effect on Body Weight | Reference |
| SNAP-7941 | Rats | Intraperitoneal (i.p.), 10 mg/kg | Inhibited MCH-induced food intake.[4] | Chronic administration (10 mg/kg, twice daily for 7 days) resulted in 26% less weight gain compared to vehicle.[4] | [3][4] |
| Rats with diet-induced obesity | i.p. | Reduced consumption of palatable food (sweetened condensed milk) by up to 59% at 30 mg/kg.[4] | Marked and sustained decrease in body weight with chronic administration.[4] | [4] | |
| SNAP-94847 | Rats | i.p., 3-30 mg/kg | Decreased high-fat food-reinforced operant responding.[5] | Not explicitly stated in the context of chronic studies in the provided results. | [5] |
| NGX-1 | Rats with diet-induced obesity | Oral, 10 mg/kg | Reduced food intake by 13% in the high-fat diet group.[6] | Significantly decreased body weight gain compared to vehicle.[6] | [6] |
| GW803430 | Rats | i.p., 3, 10, 30 mg/kg | Reduced sucrose-reinforced lever pressing; attenuated food intake in rats with intermittent access to sucrose.[7] | Not explicitly stated in the context of chronic studies in the provided results. | [7] |
| Compound B (Merck) | Rats | Intracerebroventricular (i.c.v.), 30 or 48 µ g/day | Sustained reduction in food intake (-16%).[8] | Sustained reduction in body weight gain (-35%).[8] | [8] |
Comparison with Other Anorectic Agents
While MCH-1 antagonists have shown promise, it is crucial to compare their efficacy with other classes of appetite-suppressing compounds.
| Drug Class | Mechanism of Action | Effect on Food Intake | Reference |
| GLP-1 Receptor Agonists (e.g., Liraglutide, Semaglutide) | Mimic the action of endogenous glucagon-like peptide-1, promoting satiety and reducing appetite. | Potent suppression of food intake.[9] | [9] |
Direct comparative studies between MCH-1 antagonists and GLP-1 receptor agonists are not extensively detailed in the initial search results, representing an area for future investigation.
Experimental Protocols
The reproducibility of the effects of MCH-1 antagonists is intrinsically linked to the experimental designs employed. Below are detailed methodologies for key experiments cited in this guide.
MCH-Induced Food Intake Inhibition Assay
-
Housing: Individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.[11]
-
Acclimation: Animals are acclimated to the housing conditions and handling for at least one week prior to the experiment.
-
Surgical Preparation (for i.c.v. administration): Rats are anesthetized and a cannula is stereotaxically implanted into the third ventricle.[8][12] Animals are allowed to recover for at least one week post-surgery.
-
Procedure:
-
Animals are fasted for a predetermined period (e.g., overnight) to standardize hunger levels.
-
The MCH-1 antagonist (e.g., SNAP-7941, 10 mg/kg) or vehicle is administered via the desired route (e.g., i.p.).[4]
-
After a specific pretreatment time (e.g., 30 minutes), MCH (e.g., 5 µg) or vehicle is administered i.c.v.[12]
-
Pre-weighed food is provided, and food intake is measured at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.[4][12]
-
Chronic Food Intake and Body Weight Study in Diet-Induced Obese (DIO) Models
-
Diet: Animals are fed a high-fat diet (e.g., 45% kcal from fat) for a period of several weeks to induce obesity.[6][13]
-
Procedure:
-
Once obesity is established, animals are randomly assigned to treatment groups (MCH-1 antagonist or vehicle).
-
The compound is administered daily or twice daily via the appropriate route (e.g., oral gavage for NGX-1).[6]
-
Food intake and body weight are measured daily or weekly for the duration of the study (e.g., 4 weeks).[6][13]
-
Automated systems like the Feeding Experimentation Device (FED) can be used for continuous and precise monitoring of food intake.[14]
-
Operant Responding for Palatable Food
-
Apparatus: Standard operant conditioning chambers equipped with levers and a pellet dispenser.[5]
-
Procedure:
-
Rats are trained to press a lever to receive a highly palatable food pellet (e.g., high-fat pellet).[5]
-
Once a stable response rate is achieved, the effect of the MCH-1 antagonist (e.g., SNAP-94847) is tested by administering the compound prior to the operant session.[5]
-
The number of lever presses and pellets earned are recorded as a measure of motivation and food-seeking behavior.[5]
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes described, the following diagrams are provided.
Caption: MCH-1 Receptor Signaling Pathway in Appetite Regulation.
Caption: General Workflow for a Chronic Food Intake Study.
Conclusion
The available preclinical data consistently demonstrate that MCH-1 receptor antagonists reproducibly reduce food intake and body weight in rodent models of obesity. The effects are observed across multiple compounds and experimental paradigms, including MCH-induced feeding, consumption of palatable food, and operant responding. While these findings are robust, further research is warranted to directly compare the efficacy of different MCH-1 antagonists and to benchmark their performance against other classes of anti-obesity agents like GLP-1 receptor agonists. The detailed protocols and signaling pathway information provided in this guide serve as a valuable resource for designing and interpreting future studies in this promising area of research.
References
- 1. The melanin-concentrating hormone receptors: neuronal and non-neuronal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Does the melanin-concentrating hormone antagonist SNAP-7941 deserve 3As? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ndineuroscience.com [ndineuroscience.com]
- 5. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Melanin-concentrating hormone receptor 1 (MCH1-R) antagonism: reduced appetite for calories and suppression of addictive-like behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic MCH-1 receptor modulation alters appetite, body weight and adiposity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparing the anorexigenic effects and mechanisms of gut-derived GLP-1 and its receptor agonists: insights into incretin-based therapies for obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute and chronic administration of melanin-concentrating hormone enhances food intake and body weight in Wistar and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Food Intake, Water Intake, and Drinking Spout Side Preference of 28 Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of MCH and a MCH1-receptor antagonist on (palatable) food and water intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Variations in body weight, food intake and body composition after long-term high-fat diet feeding in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Feeding Experimentation Device (FED): Construction and Validation of an Open-source Device for Measuring Food Intake in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to MCH-1 Antagonist 1 and Other Known MCHR1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel MCH-1 antagonist, hereafter referred to as "MCH-1 Antagonist 1," against established Melanin-Concentrating Hormone Receptor 1 (MCHR1) inhibitors. The data presented is compiled from publicly available research to facilitate an objective evaluation of their relative performance.
Data Presentation: Quantitative Comparison of MCHR1 Antagonists
The following tables summarize the key in vitro and in vivo performance indicators of this compound and other well-characterized MCHR1 inhibitors. It is important to note that the data has been aggregated from various sources, and direct comparisons should be made with consideration for potential variations in experimental conditions.
Table 1: In Vitro Binding Affinity and Functional Antagonism
| Compound | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) | Assay Type |
| This compound | 2.6 | Not specified | Radioligand Binding |
| AMG 076 | 0.6 ± 0.10[1] | 1.2 ± 0.26[1] | [¹²⁵I]-MCH Displacement, FLIPR Ca²⁺ Mobilization[1] |
| SNAP 94847 | 2.2[2] | Not specified | Radioligand Binding ([³H]SNAP-94847)[3] |
| GW803430 | Not specified | ED₅₀ 0.05-0.56 mg/kg (in vivo) | Ex vivo autoradiography |
| T-226296 | Not specified | Not specified | Not specified |
Table 2: Selectivity and Off-Target Activity
| Compound | MCHR2 Selectivity | hERG Inhibition (IC50) | Other Off-Target Activity |
| This compound | Not specified | Not specified | CYP3A4 (IC₅₀ = 10 µM) |
| AMG 076 | >10,000 nM (No significant activity)[1] | Dramatically reduced hERG liability compared to initial leads[4] | Not specified |
| SNAP 94847 | >500-fold selective over MCHα1A and MCHD2 receptors[2] | Not specified | Minimal cross-reactivity to other GPCRs, ion channels, enzymes, and transporters[2] |
| KRX-104130 | Not specified | 12.98 µM[5] | Identified as a hERG non-blocker in predictive models[5] |
Table 3: In Vivo Efficacy in Obesity Models
| Compound | Animal Model | Key Findings |
| This compound | Male C57BL/6J DIO mice | Not specified |
| AMG 076 | Diet-induced obese (DIO) mice | Reduced body weight gain, decreased food intake, increased energy expenditure.[1][6] |
| GW803430 | Diet-induced obese (DIO) rats | Dose-dependent decrease in food intake and body weight.[7] |
| Generic MCHR1 Antagonist | Diet-induced obese (DIO) mice | Suppressed body weight gain, decreased cumulative food intake by 14%, selective decrease in body fat.[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established and published procedures.
Radioligand Binding Assay for MCHR1
This assay determines the binding affinity (Ki) of a test compound for MCHR1 by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Membrane preparations from cells stably expressing human MCHR1 (e.g., HEK293-MCHR1).
-
Radioligand: [¹²⁵I]-MCH or [³H]SNAP-7941.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Test compounds (e.g., this compound, known inhibitors).
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% PEI).
-
Scintillation cocktail.
-
Microplate scintillation counter.
-
-
Procedure:
-
To each well of a 96-well plate, add membrane preparation (typically 50-120 µg protein for tissue or 3-20 µg for cells), the test compound at various concentrations, and a fixed concentration of the radioligand.[9]
-
Incubate the plate for 60 minutes at 30°C with gentle agitation.[9]
-
Terminate the binding reaction by rapid vacuum filtration onto the pre-soaked filter plates, followed by several washes with ice-cold wash buffer to remove unbound radioligand.[9]
-
Dry the filter plates and add scintillation cocktail.[9]
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) from a concentration-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
FLIPR Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by MCH, which is a downstream signaling event of MCHR1 activation.
-
Materials:
-
HEK293 cells stably expressing human MCHR1.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 5 dye).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
MCH (agonist).
-
Test compounds (antagonists).
-
FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
-
Procedure:
-
Plate the MCHR1-expressing cells in black-walled, clear-bottom 96- or 384-well plates and culture overnight.
-
Load the cells with a calcium-sensitive dye for approximately 1 hour at 37°C.[10]
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compound (antagonist) at various concentrations to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Place the plate in the FLIPR instrument and measure the baseline fluorescence.
-
Add a pre-determined concentration of MCH (typically the EC₅₀ or EC₈₀) to all wells to stimulate the receptor.
-
Monitor the change in fluorescence intensity over time.[10]
-
The inhibitory effect of the antagonist is determined by the reduction in the MCH-induced fluorescence signal.
-
Calculate the IC₅₀ value from the concentration-response curve.
-
cAMP Accumulation Assay
This assay measures the ability of an MCHR1 antagonist to block the MCH-induced inhibition of cyclic AMP (cAMP) production. MCHR1 couples to Gi proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels.
-
Materials:
-
Cells expressing MCHR1.
-
Assay/Lysis Buffer.
-
Forskolin (an adenylyl cyclase activator).
-
MCH (agonist).
-
Test compounds (antagonists).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Procedure:
-
Pre-treat the cells with the test compound (antagonist) at various concentrations for a defined period.
-
Stimulate the cells with a combination of forskolin and MCH. Forskolin is used to increase basal cAMP levels, allowing for the measurement of inhibition by MCH.
-
After incubation, lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a suitable detection kit according to the manufacturer's instructions.
-
The antagonist activity is determined by its ability to reverse the MCH-mediated decrease in forskolin-stimulated cAMP levels.
-
Calculate the IC₅₀ value from the concentration-response curve.
-
In Vivo Diet-Induced Obesity (DIO) Mouse Model
This model is used to evaluate the efficacy of MCHR1 antagonists in reducing body weight and food intake in an obesity setting.
-
Animals:
-
Male C57BL/6J mice are commonly used as they are prone to developing obesity on a high-fat diet.
-
-
Procedure:
-
Induce obesity by feeding the mice a high-fat diet (e.g., 45-60% kcal from fat) for several weeks.
-
Once the mice have developed a stable obese phenotype, randomize them into treatment groups (vehicle control and different doses of the test compound).
-
Administer the test compound daily via an appropriate route (e.g., oral gavage, intraperitoneal injection, or formulated in the diet).
-
Monitor body weight and food intake daily or several times a week throughout the study period (typically 2-4 weeks).
-
At the end of the study, key metabolic parameters can be assessed, such as body composition (fat mass vs. lean mass), plasma levels of glucose, insulin, and lipids.
-
The efficacy of the antagonist is determined by its ability to significantly reduce body weight gain and/or food intake compared to the vehicle-treated group.
-
Mandatory Visualizations
MCHR1 Signaling Pathway
Caption: MCHR1 Signaling Cascade.
Experimental Workflow for MCHR1 Antagonist Evaluation
Caption: Antagonist Evaluation Workflow.
Logical Relationship for MCHR1 Inhibitor Comparison
Caption: MCHR1 Inhibitor Comparison Logic.
References
- 1. Evaluation of AMG 076, a potent and selective MCHR1 antagonist, in rodent and primate obesity models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ndineuroscience.com [ndineuroscience.com]
- 4. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of AMG 076, a potent and selective MCHR1 antagonist, in rodent and primate obesity models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Antiobesity effect of a melanin-concentrating hormone 1 receptor antagonist in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. pubs.acs.org [pubs.acs.org]
Validating MCH-1 Antagonist Efficacy: A Comparative Guide Using Knockout Mice
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of Melanin-Concentrating Hormone Receptor 1 (MCH-1R) antagonists, leveraging experimental data from studies utilizing MCH-1R knockout (KO) mice to confirm target engagement and specificity.
The development of MCH-1R antagonists as potential therapeutics for obesity and other metabolic disorders necessitates rigorous in vivo validation. The use of MCH-1R KO mice provides an invaluable tool to discern the on-target effects of these antagonists from any potential off-target activities. This guide summarizes key findings from studies that have employed this methodology, presenting comparative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Efficacy of MCH-1R Antagonists in Wild-Type vs. Knockout Mice
To objectively assess the efficacy and specificity of MCH-1R antagonists, their effects on key metabolic parameters are compared between wild-type (WT) and MCH-1R KO mice. The absence of a pharmacological effect in KO mice is a strong indicator that the antagonist's mechanism of action is indeed mediated through the MCH-1 receptor.
Antagonist 1: AZD1979
AZD1979 is a potent and selective MCH-1R antagonist. Studies in diet-induced obese (DIO) mice have demonstrated its efficacy in reducing body weight and food intake in an MCH-1R-dependent manner.
| Parameter | Mouse Model | Treatment | Outcome in Wild-Type Mice | Outcome in MCH-1R KO Mice | Reference |
| Body Weight | Diet-Induced Obese C57BL/6J | AZD1979 (60 µmol/kg, p.o., twice daily) | Significant reduction in body weight | No significant effect on body weight | [1][2] |
| Food Intake | Diet-Induced Obese C57BL/6J | AZD1979 (60 µmol/kg, p.o., twice daily) | Significant decrease in cumulative food intake | No significant effect on cumulative food intake | [1][2] |
Antagonist 2: GW803430
GW803430 is another selective MCH-1R antagonist that has been evaluated for its anti-obesity and antidepressant-like effects. Its efficacy has also been validated using MCH-1R KO mice.
| Parameter | Mouse Model | Treatment | Outcome in Wild-Type Mice | Outcome in MCH-1R KO Mice | Reference |
| Body Weight | C57BL/6J | GW803430 (10 mg/kg, p.o.) | Significant reduction in body weight gain | No significant effect on body weight gain | [3] |
| Food Intake | C57BL/6J | GW803430 (10 mg/kg, p.o.) | Significant decrease in cumulative food intake | No significant effect on cumulative food intake | [3] |
| Forced-Swim Test | C57BL/6J | GW803430 (3 and 10 mg/kg, p.o.) | Dose-dependent reduction in immobility time (antidepressant-like effect) | No effect on immobility time | [3] |
Antagonist 3: Peptidic MCH-1R Antagonist
A central infusion of a peptidic MCH-1R antagonist has been shown to reduce body weight and fat mass in DIO mice, with its specificity confirmed in MCH-1R KO mice.
| Parameter | Mouse Model | Treatment | Outcome in Wild-Type Mice | Outcome in MCH-1R KO Mice | Reference |
| Body Weight | Diet-Induced Obese | Continuous ICV infusion | Significant reduction in body weight | No effect on body weight | [1][4] |
| Fat Mass | Diet-Induced Obese | Continuous ICV infusion | Significant reduction in fat mass | No effect on fat mass | [4] |
| Food Intake | Diet-Induced Obese | Continuous ICV infusion | Slight, non-significant decrease in food intake | No effect on cumulative food intake | [2][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols used in the cited studies.
Animal Models and Diet-Induced Obesity
-
Mouse Strains: Studies typically utilize C57BL/6J mice, a strain prone to developing diet-induced obesity, and corresponding MCH-1R knockout lines on the same genetic background.
-
Induction of Obesity: To induce obesity, mice are fed a high-fat diet (HFD), often containing 45% to 60% of calories from fat, for a period of several weeks to months until a significant increase in body weight compared to chow-fed controls is observed[1][5].
Drug Administration
-
Oral Gavage (p.o.): For small-molecule antagonists like AZD1979 and GW803430, oral gavage is a common route of administration. The compounds are typically suspended in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) and administered once or twice daily at specified doses (e.g., 10 mg/kg for GW803430, 60 µmol/kg for AZD1979)[1][3].
-
Intracerebroventricular (ICV) Infusion: For peptidic antagonists that may have poor blood-brain barrier permeability, direct central administration via ICV infusion is employed. This involves the surgical implantation of a cannula into a cerebral ventricle, connected to an osmotic minipump for continuous delivery of the antagonist over a specified period (e.g., 14 days)[4].
Behavioral and Metabolic Assessments
-
Body Weight and Food Intake: Body weight is measured regularly, typically daily or several times a week. Food intake is quantified by measuring the amount of food consumed over a specific period, often on a daily basis. Cumulative food intake is calculated over the course of the study[1][3].
-
Forced-Swim Test: This is a common behavioral test to assess antidepressant-like activity. Mice are placed in a cylinder of water from which they cannot escape, and the duration of immobility is measured. A decrease in immobility time is indicative of an antidepressant-like effect[3].
Visualizing the Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of the MCH-1R signaling pathway and the experimental workflow for validating antagonist efficacy.
Caption: MCH-1 Receptor Signaling Pathway.
Caption: Experimental Workflow for In Vivo Validation.
References
- 1. Mechanism of the anti-obesity effects induced by a novel Melanin-concentrating hormone 1-receptor antagonist in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of a specific MCHR1 antagonist (GW803430) on energy budget and glucose metabolism in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Peptide and Small Molecule MCH-1 Receptor Antagonists
Introduction
The Melanin-Concentrating Hormone (MCH) system is a critical neuromodulatory pathway in the central nervous system, primarily involved in the regulation of energy homeostasis, feeding behavior, mood, and sleep. The MCH-1 receptor (MCH-1R), a G protein-coupled receptor (GPCR), is the primary mediator of MCH's effects in rodents and a key therapeutic target for obesity, anxiety, and depression.[1][2] The development of antagonists to block MCH-1R signaling has led to two main classes of molecules: peptide-based antagonists and small molecule inhibitors.
This guide provides an objective comparison of these two classes of MCH-1R antagonists, supported by experimental data and detailed methodologies to aid researchers and drug development professionals in this field.
MCH-1 Receptor Signaling Pathway
The MCH-1 receptor is coupled to multiple G-proteins, primarily Gαi and Gαq.[3][4] Upon binding of the endogenous ligand MCH, the receptor initiates two main signaling cascades:
-
Gαi Coupling: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[3][5]
-
Gαq Coupling: Activation of the Gαq subunit stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca2+) mobilization and the activation of Protein Kinase C (PKC).[1][4]
These pathways ultimately modulate neuronal activation and can influence downstream targets like the extracellular signal-regulated kinase (ERK).[3][5]
Comparative Analysis: Performance and Characteristics
Peptide and small molecule antagonists exhibit distinct profiles in terms of their biochemical properties, pharmacokinetics, and therapeutic challenges. While peptides often offer high selectivity, they can be limited by poor metabolic stability.[6][7] Conversely, small molecules generally have better pharmacokinetic properties but may face challenges with off-target effects, such as cardiotoxicity due to hERG channel inhibition.[6][8]
| Feature | Peptide / Pseudopeptide Antagonists | Small Molecule Antagonists |
| Binding & Potency | Often exhibit high affinity, with Ki values in the low nanomolar to picomolar range.[9] | High potency is achievable, with numerous compounds showing Ki and IC50 values in the sub-nanomolar to low nanomolar range.[2][10] |
| Selectivity | Generally high selectivity due to larger surface area interaction, mimicking the endogenous ligand.[6] | Selectivity can be a challenge and requires extensive optimization to avoid off-target binding, particularly at other GPCRs.[10][11] |
| Pharmacokinetics | Poor oral bioavailability and metabolic instability are common challenges. Modifications like cyclization (e.g., S-S bonds, lactam bridges) are used to improve stability.[9][12] | Generally possess better oral bioavailability and brain penetrance, making them suitable for CNS targets.[11][13] |
| In Vivo Efficacy | Demonstrated efficacy in animal models, reducing adipose tissue and normalizing insulin levels.[9] | Consistently effective in animal models of diet-induced obesity, reducing food intake and body weight. Also show anxiolytic and antidepressant effects.[2][14] |
| Key Challenges | Susceptibility to proteolysis, leading to a short half-life in vivo.[9][12] | Potential for hERG channel-induced cardiotoxicity due to structural similarities with hERG ligands.[8] |
Quantitative Data on MCH-1R Antagonists
The following tables summarize quantitative data for representative peptide-derived and small molecule MCH-1R antagonists based on published experimental findings.
Table 1: In Vitro Characteristics of MCH-1R Antagonists
| Compound | Type | Binding Affinity (Ki or IC50) | Functional Antagonism (IC50) | Species | Reference |
| S38151 | Pseudopeptide | Low nanomolar Ki | N/A | Human | [9] |
| GPS18169 | Pseudopeptide | ~1.0 nM (Ki) | ~20 pM (Ki) | Human | [9] |
| SNAP-7941 | Small Molecule | N/A | N/A | Rat | |
| T-226296 | Small Molecule | N/A | N/A | Rat | [14] |
| TPI 1361-17 | Small Molecule | Displaces [¹²⁵I] MCH | 6.1 nM (Ca²⁺ mobilization) | Rat | [2][15] |
| AMG 076 | Small Molecule | 0.6 nM (Ki) | 1.2 nM (Ca²⁺ mobilization) | Human | |
| MQ1 | Small Molecule | 2.2 nM (IC50) | 1.7 nM (β-arrestin), 5.7 nM (cAMP) | Human | [4] |
Table 2: In Vivo Efficacy of MCH-1R Antagonists
| Compound | Type | Animal Model | Key Finding | Reference |
| GPS18169 | Pseudopeptide | High-fat diet mice | Limited accumulation of adipose tissues and normalized insulin levels. | [9] |
| SNAP-7941 | Small Molecule | Diet-induced obese (DIO) rats | Chronic administration decreased body weight. | |
| TPI 1361-17 | Small Molecule | Rats | Blocked MCH-induced food intake by 75%. | [2][15] |
| AMG 076 | Small Molecule | Diet-induced obese (DIO) mice | Caused a reduction in body weight gain. |
Experimental Protocols
Standardized assays are crucial for evaluating and comparing the potency and efficacy of MCH-1R antagonists.
MCH-1 Receptor Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the MCH-1 receptor.
-
Materials:
-
Human recombinant MCH-1 receptor membrane preparation (e.g., from CHO or HEK293 cells).[8]
-
Radioligand: e.g., Europium-labeled MCH (Eu-MCH) or [¹²⁵I]-MCH.[8][10]
-
Assay Buffer: Typically contains 25 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% BSA.[8]
-
Unlabeled MCH for determining non-specific binding.[8]
-
Test compounds at various concentrations.
-
Filter plates (e.g., 96-well or 384-well glass fiber) pre-treated with a blocking agent like polyethyleneimine (PEI).
-
-
Methodology:
-
Incubate the receptor membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of the test compound in the assay buffer.[8]
-
For total binding, omit the test compound. For non-specific binding (NSB), add a high concentration of unlabeled MCH.[8]
-
Allow the reaction to reach equilibrium (e.g., 90 minutes at room temperature).[8]
-
Rapidly separate bound from free radioligand by vacuum filtration through the filter plates, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a suitable counter (e.g., microplate scintillation counter or time-resolved fluorescence reader).[8][16]
-
Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Functional Antagonism Assay (Calcium Mobilization)
-
Objective: To measure the ability of an antagonist to inhibit the MCH-induced functional response (calcium release) mediated by Gq signaling.
-
Materials:
-
Methodology:
-
Culture the MCH-1R expressing cells in multi-well plates.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Add varying concentrations of the test antagonist to the wells and incubate for a defined period.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add a fixed concentration of MCH agonist (typically at its EC50 or EC80 value) to stimulate the cells.[10]
-
Record the change in fluorescence over time, which corresponds to the intracellular calcium concentration.
-
Plot the agonist-induced response against the log concentration of the antagonist to determine the IC50 value, representing the concentration at which the antagonist inhibits 50% of the maximal MCH response.
-
Conclusion
Both peptide-derived and small molecule antagonists have proven to be valuable tools for probing the function of the MCH-1 receptor and hold therapeutic promise. Pseudopeptides offer high potency and selectivity but require significant chemical modification to overcome inherent pharmacokinetic limitations.[6][9] Small molecules provide the advantage of better oral bioavailability and CNS penetration, making them attractive candidates for treating obesity and neurological disorders.[11][14] However, their development necessitates careful optimization to mitigate off-target effects, particularly cardiotoxicity.[8] The choice between these two classes will depend on the specific therapeutic application, desired route of administration, and the feasibility of overcoming their respective developmental hurdles. Future research may focus on novel delivery systems for peptides or the design of small molecules with improved safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Peptides or small molecules? Different approaches to develop more effective CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transformation of peptides to small molecules in medicinal chemistry: Challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Potent, selective MCH-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of MCH-1 Antagonist 1 in a Laboratory Setting
Researchers and drug development professionals handling MCH-1 antagonist 1 are tasked with the critical responsibility of its proper disposal to ensure laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for a compound generically named "this compound" is not publicly available, established protocols for the disposal of research-grade chemical waste provide a clear and necessary framework. Adherence to these guidelines, in conjunction with institution-specific procedures, is paramount.
Core Principles of Chemical Waste Disposal
The overarching principle of chemical waste management in a laboratory setting is the segregation and containment of hazardous materials to prevent accidental reactions, environmental contamination, and exposure to personnel.[1][2] Under no circumstances should hazardous wastes be disposed of down the drain or through evaporation in fume hoods.[1][3]
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the essential steps for the safe disposal of this compound, based on general laboratory hazardous waste guidelines.
1. Waste Identification and Classification:
-
Treat this compound as a hazardous chemical waste. Due to its nature as a biologically active compound and its likely organic solvent-based solution, it requires specialized disposal.
-
Consult your institution's Environmental Health and Safety (EH&S) office for specific classification.
2. Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (PPE) such as gloves and wipes, and empty containers in a designated, properly labeled hazardous waste container.[4]
-
Liquid Waste:
3. Waste Container Management:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound" and any solvents), and the accumulation start date.[5][6]
-
Container Type: Use only chemically compatible containers, preferably plastic bottles, to avoid breakage.[6] If the original container is used, ensure the label is intact and legible.[2]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[1][2][3]
-
Storage: Store waste containers in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[1] This area should be inspected weekly for any signs of leakage.[1]
4. Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[2][6]
-
The first rinsate must be collected and disposed of as hazardous waste.[2][6] Subsequent rinses may be permissible for drain disposal depending on institutional policy, but it is best practice to collect all rinsates as hazardous waste.
-
After rinsing, deface or remove the original label and dispose of the container as regular trash, or as directed by your institution.[3]
5. Scheduling Waste Pickup:
-
Once a waste container is full, or within the time limits specified by your institution (often within one year of the accumulation start date), arrange for its collection by your institution's EH&S or hazardous waste management service.[1][5]
-
Do not exceed the storage limits for hazardous waste in your laboratory.[3]
Quantitative Guidelines for Hazardous Waste Storage
The following table summarizes common quantitative limits for the accumulation of hazardous waste in a laboratory setting. These are general guidelines, and researchers must consult their institution's specific policies.
| Parameter | Guideline | Citation(s) |
| Maximum Hazardous Waste Volume per Lab | 55 gallons | [3] |
| Maximum Acutely Hazardous Waste Volume | 1 quart | [3] |
| Container Removal from SAA (once full) | Within 3 days | [1] |
| Maximum Storage Time for Partial Container | Up to 1 year | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. vumc.org [vumc.org]
- 4. ph.health.mil [ph.health.mil]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. olseh.iisc.ac.in [olseh.iisc.ac.in]
Essential Safety and Logistics for Handling MCH-1 Antagonist 1
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides immediate and essential safety protocols, operational plans, and disposal procedures for MCH-1 Antagonist 1, a potent research compound. Adherence to these guidelines is critical to minimize exposure risks and ensure a safe laboratory environment.
Summary of Key Quantitative Data
A clear understanding of the compound's biological activity is crucial for experimental design. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Target |
| Kᵢ (inhibitor constant) | 2.6 nM | Melanin-Concentrating Hormone Receptor 1 (MCH-1) |
| IC₅₀ (half maximal inhibitory concentration) | 10 µM | Cytochrome P450 3A4 (CYP3A4)[1][2] |
Operational Plan: Step-by-Step Handling Procedures
Due to its potency, this compound should be handled with care, treating it as a hazardous compound. The following procedures are based on standard practices for handling potent, bioactive small molecules in a research setting.
1. Hazard Assessment and Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the manufacturer-provided SDS for this compound. If an SDS is not available, a comprehensive hazard assessment should be performed based on the compound's chemical structure and biological activity.
-
Designated Work Area: All handling of this compound, especially of the solid compound, should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.
-
Assemble Personal Protective Equipment (PPE): Ensure all necessary PPE is readily available and in good condition before handling the compound.
2. Personal Protective Equipment (PPE): A multi-layered approach to PPE is recommended to prevent skin and respiratory exposure.
-
Body Protection: A lab coat should be worn at all times in the laboratory.[3][4]
-
Hand Protection: Wear two pairs of nitrile gloves.[5] If direct contact occurs, remove gloves immediately, wash hands thoroughly, and don fresh gloves.
-
Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory.[4][6]
-
Respiratory Protection: For weighing and handling the solid form of the compound, a NIOSH-approved respirator may be necessary, depending on the quantity and potential for aerosolization.[3]
3. Weighing and Solution Preparation:
-
Weighing: Perform all weighing of the solid this compound within a chemical fume hood or a balance enclosure to contain any airborne particles.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. Keep the container capped or covered as much as possible.
4. Experimental Use:
-
Closed Systems: Whenever possible, use closed systems to minimize the risk of exposure during experimental procedures.
-
Avoid Contamination: Be mindful of cross-contamination. Use dedicated labware when possible and decontaminate surfaces after use.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection. All waste generated from the handling and use of this compound must be treated as hazardous chemical waste.
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including pipette tips, weighing paper, and contaminated gloves and other PPE, should be collected in a designated, clearly labeled, and sealed hazardous waste container.[7]
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[8]
-
Sharps: Any chemically contaminated sharps, such as needles or razor blades, must be disposed of in a designated, puncture-resistant sharps container labeled as hazardous chemical waste.[7]
2. Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area away from general laboratory traffic.
3. Final Disposal:
-
Institutional Procedures: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance and to schedule a waste pickup.[9]
-
Container Decontamination: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[10] After triple-rinsing, the defaced container may be disposed of as non-hazardous waste, in accordance with institutional policy.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | P450 | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 6. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
